Product packaging for DSIP(Cat. No.:)

DSIP

Cat. No.: B8205310
M. Wt: 848.8 g/mol
InChI Key: ZRZROXNBKJAOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A nonapeptide that is found in neurons, peripheral organs, and plasma. This neuropeptide induces mainly delta sleep in mammals. In addition to sleep, the peptide has been observed to affect electrophysiological activity, neurotransmitter levels in the brain, circadian and locomotor patterns, hormonal levels, psychological performance, and the activity of neuropharmacological drugs including their withdrawal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H48N10O15 B8205310 DSIP

Properties

IUPAC Name

2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZROXNBKJAOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48N10O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866936
Record name Tryptophylalanylglycylglycyl-alpha-aspartylalanylserylglycylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

848.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Delta Sleep-Inducing Peptide (DSIP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta Sleep-Inducing Peptide (DSIP) is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1][2] First isolated in the 1970s from the cerebral venous blood of rabbits in a state of induced sleep, this compound was initially investigated for its hypnotic properties.[3][4] Subsequent research, however, has revealed a broader and more complex range of physiological effects, suggesting its role as a neuromodulator with pleiotropic actions.[5][6] This technical guide provides a comprehensive review of the current understanding of this compound's mechanism of action, summarizing key experimental findings and outlining the signaling pathways through which it exerts its effects. While its precise physiological role and the identity of its endogenous receptor remain subjects of ongoing investigation, a significant body of preclinical and some clinical data has shed light on its potential therapeutic applications.[7]

Molecular Interactions and Signaling Pathways

The mechanism of action of this compound is multifaceted, involving interactions with multiple neurotransmitter systems, modulation of the endocrine system, and influence on intracellular signaling cascades. A definitive high-affinity receptor for this compound has not yet been identified, which has complicated the elucidation of its primary signaling pathways.[7] However, evidence suggests that this compound's effects are mediated through several key mechanisms:

1. Interaction with Neurotransmitter Systems:

  • GABAergic System: this compound has been shown to potentiate GABA-activated currents in hippocampal and cerebellar neurons in a dose-dependent manner.[8] This enhancement of GABAergic inhibition is a plausible mechanism for its sedative and anticonvulsant effects.[8][9]

  • Glutamatergic System: this compound appears to modulate the glutamatergic system, particularly by interacting with N-methyl-D-aspartate (NMDA) receptors.[1][10] It has been observed to block NMDA-activated potentiation in cortical and hippocampal neurons, which may contribute to its neuroprotective properties by mitigating excitotoxicity.[2][8]

  • Monoaminergic Systems: Research suggests that this compound can influence monoaminergic systems, including serotonin and norepinephrine pathways. This interaction may underlie some of its effects on mood, stress, and arousal states.[11]

  • Opioid System: this compound has been found to act as an antagonist at opiate receptors, which may explain its utility in mitigating opioid and alcohol withdrawal symptoms.[3] It has also been shown to stimulate the release of Met-enkephalin, suggesting an indirect interaction with the endogenous opioid system.

2. Endocrine Modulation:

This compound exerts a significant influence on the endocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the stress response.[4][12]

  • HPA Axis Regulation: this compound has been shown to decrease the basal level of corticotropin (ACTH) and block its release.[3] By modulating the HPA axis, this compound can reduce cortisol levels and improve resilience to stress.[13][14]

  • Hormone Secretion: The peptide also influences the secretion of other key hormones. It has been reported to stimulate the release of luteinizing hormone (LH) and growth hormone (GH) by promoting the secretion of somatoliberin and inhibiting somatostatin.[3][15][16]

3. Intracellular Signaling:

  • MAPK Pathway: There is evidence to suggest that this compound interacts with components of the MAPK signaling cascade.[3][10] It is thought to be homologous to the glucocorticoid-induced leucine zipper (GILZ), which can prevent Raf-1 activation and subsequently inhibit the phosphorylation and activation of ERK.[3][10] This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and survival.[3]

4. Antioxidant and Neuroprotective Effects:

This compound has demonstrated notable antioxidant properties. It has been shown to enhance the efficiency of oxidative phosphorylation in rat mitochondria in vitro.[3][17] Furthermore, it can reduce the concentration of malonic dialdehyde, a marker of lipid peroxidation and oxidative stress.[18] This antioxidant activity, combined with its modulation of glutamatergic neurotransmission, likely contributes to its observed neuroprotective effects in models of ischemia and neurotoxicity.[19]

Signaling Pathway and Experimental Workflow Diagrams

DSIP_Signaling_Pathways cluster_neurotransmitter Neurotransmitter Modulation cluster_endocrine Endocrine Regulation cluster_intracellular Intracellular Signaling This compound This compound GABA_A GABA-A Receptor NMDA NMDA Receptor Opiate_Receptor Opiate Receptor GABAergic_Inhibition Enhanced GABAergic Inhibition Glutamatergic_Modulation Modulation of Glutamatergic Activity Opioid_Antagonism Opioid Antagonism HPA_Axis HPA Axis Hypothalamus Hypothalamus Pituitary Pituitary Cortisol_Reduction Reduced Cortisol Hormone_Release Altered Hormone Release (LH, GH) MAPK_Cascade MAPK Cascade GILZ GILZ (Homology) ERK_Inhibition ERK Inhibition

This compound's multifaceted signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Mitochondria_Prep Mitochondria Preparation (Rat) DSIP_Incubation This compound Incubation Oxidative_Phosphorylation_Assay Oxidative Phosphorylation Assay Animal_Model Animal Model (e.g., Rabbit, Rat) DSIP_Administration This compound Administration (IV, ICV, SC) Behavioral_Observation Behavioral Observation (Sleep, Stress Response) EEG_Recording EEG Recording Blood_Sampling Blood/Tissue Sampling Hormone_Analysis Hormone Analysis (RIA)

A generalized experimental workflow for studying this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical and clinical studies on this compound. It is important to note that dosages, administration routes, and observed effects can vary significantly between studies and species.

Table 1: Preclinical Efficacy of this compound

Effect Animal Model Dosage Route of Administration Observed Outcome Citation
Increased Delta Wave SleepRabbit25 nmol/kgIntravenous (IV)60-78% increase in delta wave sleep duration for up to 6 hours[9]
Reduced Stress-Induced CortisolRat60 µg/kgIntraperitoneal (IP)40-50% reduction in stress-induced cortisol levels for 4 hours[9]
Increased Pain ToleranceMouse100 µg/kgIntraperitoneal (IP)30-40% increase in pain tolerance thresholds lasting 2-3 hours[9]
Anticonvulsant ActivityRatNot SpecifiedNot SpecifiedSignificant decrease in incidence and duration of fits[3]

Table 2: Clinical Observations and Dosing

Application Dosage Route of Administration Duration Observed Outcome Citation
Sleep Disorders (Insomnia)100-200 µgSubcutaneous (SC)3-4 weeksImproved sleep onset and quality[13]
Stress/Fatigue100-300 µgSubcutaneous (SC)Daily in the eveningNormalized cortisol levels, reduced fatigue[13]
Chronic Pain/Recovery200-500 µgSubcutaneous (SC)4-6 weeksSignificant pain reduction[13]
Opioid/Alcohol WithdrawalNot SpecifiedNot SpecifiedNot SpecifiedAlleviation of symptoms in 97% of opiate-dependent and 87% of alcohol-dependent patients[3]

Table 3: Pharmacokinetic and Physicochemical Properties

Property Value/Description Citation
Amino Acid SequenceTrp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu[3]
Molecular Weight~850 Daltons[3]
In Vitro Half-life~15 minutes[3][10]
Bioavailability (SC)~80%[9]
Protein Binding~99%[9]

Detailed Experimental Protocols

The methodologies employed in this compound research have varied, contributing to the diversity of reported outcomes. Below are generalized protocols for key experimental approaches cited in the literature.

1. In Vivo Assessment of Hypnotic Effects in Rabbits

  • Animal Model: Adult male rabbits.

  • Housing: Individually housed in a controlled environment with a standard light-dark cycle.

  • Surgical Preparation: Chronic implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep stages. A cannula is implanted into a cerebral ventricle for intracerebroventricular (ICV) administration or a catheter into a marginal ear vein for intravenous (IV) administration.

  • This compound Administration: this compound, dissolved in sterile saline, is infused at a specific dosage (e.g., 25 nmol/kg) over a short period. Control animals receive a vehicle infusion.

  • Data Acquisition: Continuous EEG and EMG recordings are taken for several hours post-infusion.

  • Analysis: Sleep stages (wakefulness, slow-wave sleep, REM sleep) are scored based on the EEG and EMG data. The latency to sleep onset, duration of each sleep stage, and the power of delta wave activity are quantified and compared between this compound-treated and control groups.

2. Evaluation of Stress-Modulating Effects in Rats

  • Animal Model: Adult male Wistar rats.

  • Stress Induction: A standardized stressor, such as immobilization or a forced swim test, is applied.

  • This compound Administration: this compound is administered via intraperitoneal (IP) or subcutaneous (SC) injection at a specified time before the stressor is applied.

  • Sample Collection: Blood samples are collected at various time points before and after the stress protocol via tail-nick or cardiac puncture.

  • Analysis: Plasma corticosterone or cortisol levels are measured using radioimmunoassay (RIA) or ELISA kits. Behavioral responses to the stressor (e.g., immobility time in the forced swim test) are also recorded and analyzed.

3. Assessment of Neurotransmitter Receptor Interaction via Electrophysiology

  • Preparation: Brain slices containing the region of interest (e.g., hippocampus, cortex) are prepared from rats or mice.

  • Recording: Whole-cell patch-clamp recordings are obtained from individual neurons within the brain slice.

  • Drug Application: A specific agonist for the receptor of interest (e.g., GABA for GABA-A receptors, NMDA for NMDA receptors) is applied to the bath to evoke a current.

  • This compound Application: this compound is then co-applied with the agonist to determine its effect on the agonist-evoked current.

  • Analysis: The amplitude and kinetics of the currents are measured and compared in the presence and absence of this compound to determine if the peptide potentiates or inhibits the receptor's function.

4. Reconstitution of Lyophilized this compound for Injection

  • Materials: Lyophilized this compound powder in a sterile vial, bacteriostatic water for injection, sterile syringe, and alcohol swabs.[20]

  • Procedure:

    • Ensure all materials are at room temperature.[20]

    • Clean the rubber stoppers of the this compound vial and the bacteriostatic water vial with an alcohol swab.[20]

    • Using a sterile syringe, draw up the required volume of bacteriostatic water.

    • Slowly inject the bacteriostatic water into the vial of lyophilized this compound, aiming the stream of water against the side of the vial to avoid foaming.

    • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.

    • The reconstituted solution is now ready for administration.

Conclusion

Delta Sleep-Inducing Peptide is a pleiotropic neuromodulator with a complex and not yet fully elucidated mechanism of action. The available evidence strongly suggests that its physiological effects are not limited to sleep regulation but extend to stress modulation, endocrine control, and neuroprotection. Its interactions with GABAergic, glutamatergic, and opioid systems, as well as its influence on the HPA axis and intracellular signaling pathways, underscore its potential as a therapeutic agent for a range of conditions, including sleep disorders, stress-related ailments, and withdrawal syndromes.[3][5] However, the inconsistencies in some study findings, particularly in human trials related to sleep, highlight the need for further research to identify its specific receptor(s) and to fully characterize its downstream signaling pathways.[7][21][22] Such research will be crucial for the rational design of this compound analogs with enhanced stability and targeted therapeutic effects. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing peptide.

References

Delta Sleep-Inducing Peptide: A Comprehensive Technical Guide on its Core Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta Sleep-Inducing Peptide (DSIP) is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] Initially isolated from the cerebral venous blood of rabbits in an induced state of sleep, it was first identified for its apparent ability to induce delta wave sleep.[1] However, extensive research has revealed that the primary function of this compound extends far beyond sleep modulation, encompassing a complex array of neuromodulatory, endocrine, and protective effects. This technical guide provides an in-depth analysis of the core functions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways.

Core Functions and Physiological Effects

The primary function of this compound is best understood as a pleiotropic neuromodulator that influences a wide range of physiological processes, including sleep regulation, hormonal balance, stress response, and cellular protection. Its effects are often subtle and modulatory rather than potent and direct, contributing to the conflicting results observed in some studies.

Sleep and EEG Modulation

While the initial focus of this compound research was on its sleep-inducing properties, its precise role remains a subject of debate. Some studies in humans have shown that intravenous administration of this compound can lead to a significant increase in total sleep time.

Experimental Protocol: Human Sleep Study

A study involving six healthy volunteers utilized a double-blind, cross-over design. This compound was administered as a slow intravenous infusion at a dosage of 25 nmol/kg. Sleep was monitored using polysomnography to record EEG, electrooculography (EOG), and electromyography (EMG).

ParameterThis compound AdministrationPlaceboReference
Dosage 25 nmol/kgSaline[2]
Administration Slow intravenous infusionSlow intravenous infusion[2]
Total Sleep Time 59% increase within 130 minutes post-infusionNo significant change

It is important to note that other studies have reported minimal or even contradictory effects on sleep, with some suggesting a more pronounced impact on REM sleep rather than delta wave sleep.[3] The discrepancies may be attributed to differences in dosage, administration route, and the physiological state of the subjects.

Endocrine Regulation

This compound exerts a significant modulatory influence on the hypothalamic-pituitary-adrenal (HPA) axis and the secretion of several key hormones.

This compound has been shown to decrease the basal level of corticotropin (ACTH) and block its release.[1][4] In vitro studies have demonstrated that this compound at concentrations of 10⁻⁹ to 10⁻⁷ M significantly inhibits corticotropin-releasing factor (CRF)-induced ACTH release from rat anterior pituitary quarters, with the most prominent inhibition observed at 10⁻⁸ M.[5] This inhibition is mediated through the cAMP system.[5]

Experimental Protocol: In Vitro ACTH Secretion Assay

Rat anterior pituitary quarters were incubated in a synthetic medium. CRF was added to stimulate ACTH release. This compound was co-incubated at various concentrations (10⁻⁹ - 10⁻⁷ M). ACTH levels in the medium were measured by radioimmunoassay (RIA).

This compound has a stimulatory effect on the release of luteinizing hormone (LH).[1][4] In steroid-primed ovariectomized rats, intraventricular administration of this compound (2 or 10 µg) promptly stimulated LH release.[6] However, it had no effect on basal or LHRH-induced LH release in vitro, suggesting a hypothalamic site of action.[6]

This compound also stimulates the secretion of somatoliberin (GHRH) and somatotropin (growth hormone) while inhibiting the release of somatostatin.[1] The inhibition of somatostatin release by this compound is dose-dependent and appears to be mediated by a dopaminergic mechanism.[7]

HormoneEffect of this compoundQuantitative DataReference
ACTH Inhibition of CRF-induced releaseMost prominent inhibition at 10⁻⁸ M in vitro[5]
Luteinizing Hormone (LH) Stimulation of releasePrompt release with 2 or 10 µg in vivo[6]
Somatostatin Inhibition of releaseDose-dependent, maximal effect at 10⁻⁸ M in vitro[7]
Growth Hormone (GH) Stimulation of releaseDose-related increase with a minimal effective dose of 0.1 µg in vivo[8]
Stress Modulation and Neuroprotection

This compound is considered a stress-limiting factor with neuroprotective properties.

This compound modulates the body's response to stress, in part through its regulation of the HPA axis.[9] By reducing ACTH and subsequently cortisol levels, this compound can mitigate the physiological consequences of stress.

In animal models of ischemic stroke, this compound has demonstrated neuroprotective effects. In a middle cerebral artery occlusion (MCAO) model in rats, treatment with this compound improved locomotor functions and reduced lethality.[4] A structural analogue of this compound, KND, significantly decreased the brain infarction volume from 12.2 ± 5.6% in saline-treated animals to 7.4 ± 3.5% in KND-treated animals.[10][11]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

Focal cerebral ischemia is induced in rats by occluding the middle cerebral artery. This compound or its analogues are administered, often intranasally or intraperitoneally, before or after the ischemic event. Neurological deficits and infarct volume are assessed at various time points post-MCAO.

Antioxidant Activity

In vitro studies have shown that this compound possesses antioxidant properties by enhancing the efficiency of oxidative phosphorylation in rat mitochondria.[1]

Experimental Protocol: In Vitro Antioxidant Assay (Lipid Peroxidation)

The antioxidant activity of this compound and its analogues can be assessed by their ability to inhibit lipid peroxidation (LP) in a mouse liver homogenate. The specific antioxidant activity is calculated as the inverse of the molar concentration required for 50% inhibition of LP.[12]

Role in Substance Withdrawal

Clinical studies have explored the use of this compound in managing withdrawal symptoms from alcohol and opiates. It is postulated that this compound has an agonistic activity on opiate receptors.[13][14][15]

Experimental Protocol: Clinical Study of this compound for Withdrawal

In a study involving 107 inpatients, this compound was administered intravenously to individuals experiencing alcohol (n=47) or opiate (n=60) withdrawal.[13][14][15] Clinical symptoms were evaluated by physicians and nursing staff. In another study, a dose of 25 nmol/kg was injected intravenously as the sole treatment for withdrawal symptoms.[2][16]

SubstancePatient CohortSuccess RateReference
Opiates 60 patients97% showed marked improvement or disappearance of symptoms[13][14][15]
Alcohol 47 patients87% showed marked improvement or disappearance of symptoms[13][14][15]
Opiates & Alcohol 49 evaluable patientsBeneficial effect in 48 patients (98%)[2][16]
Potential Anti-tumor and Anti-aging Effects

Preclinical studies suggest that this compound may have anti-carcinogenic and geroprotective properties. In a study on mice, lifetime administration of a this compound preparation decreased the total spontaneous tumor incidence by 2.6-fold. The same study also observed a 24.1% increase in maximum lifespan.

Signaling Pathways and Molecular Mechanisms

The diverse functions of this compound are mediated through its interaction with multiple receptor systems and signaling cascades.

Interaction with Neurotransmitter Receptors

This compound's effects on the central nervous system are largely attributed to its modulation of NMDA and GABA receptors.

This compound appears to have an inhibitory effect on NMDA receptor activity. This can lead to a reduction in glutamate-induced excitotoxicity, contributing to its neuroprotective effects.

NMDA_Pathway This compound This compound NMDAR NMDA Receptor This compound->NMDAR Inhibits Excitotoxicity Reduced Excitotoxicity This compound->Excitotoxicity Reduces Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Mediates NMDAR->Excitotoxicity Downstream Downstream Signaling (e.g., CaMKII, ROCK) Ca_influx->Downstream Neuroprotection Neuroprotection Downstream->Neuroprotection

This compound's inhibitory effect on NMDA receptor signaling.

This compound potentiates the action of GABA, the primary inhibitory neurotransmitter in the brain. This enhancement of inhibitory neurotransmission likely contributes to its sedative and anxiolytic effects.

GABA_Pathway This compound This compound GABA_R GABA-A Receptor This compound->GABA_R Potentiates Cl_influx Cl⁻ Influx GABA_R->Cl_influx Mediates Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Increased Neuronal Inhibition Hyperpolarization->Inhibition

This compound's potentiation of GABA-A receptor signaling.
MAPK Signaling Pathway

This compound has been suggested to interact with components of the Mitogen-Activated Protein Kinase (MAPK) cascade. It is thought to be homologous to the glucocorticoid-induced leucine zipper (GILZ), which can prevent Raf-1 activation, thereby inhibiting the phosphorylation and activation of ERK, a key component of the MAPK pathway.[1] This interaction may underlie some of this compound's effects on cell proliferation and differentiation.

MAPK_Pathway cluster_this compound This compound (via GILZ homology) cluster_MAPK MAPK Cascade This compound This compound Raf1 Raf-1 This compound->Raf1 Inhibits Activation MEK MEK Raf1->MEK Activates ERK ERK MEK->ERK Activates Cell_Response Cellular Responses (Proliferation, Differentiation) ERK->Cell_Response

Proposed mechanism of this compound's interaction with the MAPK pathway.

Experimental Workflows

In Vivo Neuroprotection Study Workflow

Neuroprotection_Workflow Start Animal Model (e.g., Rat) MCAO Induce Middle Cerebral Artery Occlusion (MCAO) Start->MCAO Treatment Administer this compound or Vehicle (e.g., Intranasal) MCAO->Treatment Behavioral Behavioral Testing (e.g., Rotarod, Neurological Score) Treatment->Behavioral Post-MCAO Histology Histological Analysis (Infarct Volume Measurement) Behavioral->Histology At study endpoint Data Data Analysis Histology->Data

Workflow for an in vivo neuroprotection study of this compound.
In Vitro Antioxidant Assay Workflow

Antioxidant_Workflow Prepare_Homogenate Prepare Mouse Liver Homogenate Incubate Incubate Homogenate with This compound/Analogues and Pro-oxidant Prepare_Homogenate->Incubate Measure_LP Measure Lipid Peroxidation (e.g., TBARS assay) Incubate->Measure_LP Calculate_IC50 Calculate IC50 for LP Inhibition Measure_LP->Calculate_IC50 Determine_AOA Determine Specific Antioxidant Activity Calculate_IC50->Determine_AOA

Workflow for an in vitro antioxidant activity assay of this compound.

Conclusion

References

Delta Sleep-Inducing Peptide: A Technical Guide to its Discovery, History, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Delta Sleep-Inducing Peptide (DSIP) is a nonapeptide that has been a subject of scientific inquiry for nearly half a century. Initially identified for its apparent ability to induce slow-wave sleep, subsequent research has unveiled a complex and multifaceted physiological role. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the seminal experimental protocols that led to its identification and characterization. Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, this document elucidates the current understanding of this compound's signaling pathways, including its interactions with the MAPK cascade, and GABAergic and glutamatergic systems, visualized through detailed diagrams. This guide serves as a comprehensive resource for researchers and professionals engaged in the study of neuropeptides and the development of novel therapeutics.

Discovery and Early History

Delta Sleep-Inducing Peptide was first discovered in the mid-1970s by the Swiss research group of Schoenenberger and Monnier.[1] The discovery was the culmination of experiments designed to investigate the humoral transmission of sleep. The foundational hypothesis was that a sleep-promoting substance was released into the bloodstream of sleeping animals.

The initial breakthrough came from experiments involving the electrical stimulation of the intralaminar thalamic area in rabbits, a process termed "hypnogenic stimulation," which induced a state of sleep.[2] The cerebral venous blood from these sleeping donor rabbits was then collected and subjected to extracorporeal dialysis. The resulting dialysate, when infused into the mesodiencephalic ventricle of awake recipient rabbits, induced spindle and delta EEG activity, characteristic of slow-wave sleep, along with reduced motor activity.[1] This pivotal finding provided the first evidence for a blood-borne "sleep factor."

The active substance was subsequently isolated, purified, and characterized. In 1977, the amino acid sequence of this nonapeptide was determined to be Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu, and it was named Delta Sleep-Inducing Peptide (this compound).[2]

Key Experimental Protocols

The discovery and characterization of this compound were underpinned by a series of meticulously designed experiments. The following sections detail the methodologies of these key studies.

Induction of Sleep in Donor Rabbits

The initial step in isolating this compound involved inducing a sleep state in donor rabbits to enrich the cerebral venous blood with the putative sleep-inducing factor.

  • Experimental Workflow for Sleep Induction and Sample Collection

G cluster_donor Donor Rabbit Preparation cluster_processing Sample Processing cluster_recipient Recipient Rabbit Bioassay donor_prep Implantation of electrodes in the intralaminar thalamic area stimulation Hypnogenic Electrical Stimulation donor_prep->stimulation blood_collection Collection of cerebral venous blood stimulation->blood_collection dialysis Extracorporeal dialysis of blood blood_collection->dialysis isolation Isolation and purification of the active fraction dialysis->isolation infusion Intraventricular infusion of the isolated fraction isolation->infusion eeg_monitoring EEG and motor activity recording infusion->eeg_monitoring

Caption: Workflow for the initial discovery of this compound.

Isolation and Purification of this compound

The process of isolating this compound from the cerebral venous blood dialysate was a multi-step procedure involving various chromatographic techniques. While the exact, detailed, step-by-step protocol from the original publications is not fully available, the general approach involved:

  • Ultrafiltration: To separate molecules based on size and enrich the fraction containing the peptide.

  • Gel Filtration Chromatography: To further separate molecules based on their size.

  • Ion-Exchange Chromatography: To separate molecules based on their net charge.

  • High-Performance Liquid Chromatography (HPLC): For the final purification of the peptide.

Administration of this compound to Recipient Animals

To assess the biological activity of the isolated and later synthetic this compound, it was administered to recipient animals, primarily rabbits, through various routes.

  • Intraventricular Infusion: This was the primary method used in the initial discovery phase to bypass the blood-brain barrier and directly target the central nervous system.

  • Intravenous Injection: Later studies also utilized intravenous administration to investigate the peptide's ability to cross the blood-brain barrier and exert central effects.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from early studies on the effects of this compound on the electroencephalogram (EEG) of rabbits.

Administration Route Dosage EEG Change Brain Region Reference
Intraventricular Infusion6 nmol/kg~35% increase in delta activityNeocortex and Limbic Cortex[2]
Intraventricular InfusionNot specified39-54% increase in delta activityLimbic and Neocortex[3]
Parameter Value Unit Description Reference
Molecular Weight~850Daltons[1]
Amino Acid SequenceWAGGDASGETrp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu[1]
In Vitro Half-life~15minutesDue to aminopeptidase-like enzyme action[1]

Signaling Pathways of this compound

The physiological effects of this compound are mediated through its interaction with several signaling pathways. The exact receptor for this compound has not yet been identified, which has made elucidating its mechanism of action challenging.[4] However, research has pointed to its modulation of key cellular signaling cascades.

MAPK Signaling Pathway

Evidence suggests that this compound's effects may be mediated through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] It is proposed that this compound is homologous to the Glucocorticoid-Induced Leucine Zipper (GILZ).[1] GILZ is known to inhibit the activation of Raf-1, a key kinase in the MAPK cascade.[1] By preventing the phosphorylation and activation of ERK, a downstream target of Raf-1, this compound may exert its influence on cellular processes such as proliferation, differentiation, and survival.[1]

  • Proposed this compound-Mediated Inhibition of the MAPK Pathway

G This compound This compound GILZ GILZ (homologue) This compound->GILZ (homology) Raf1 Raf-1 GILZ->Raf1 inhibits activation MEK MEK Raf1->MEK phosphorylates ERK ERK MEK->ERK phosphorylates CellularResponse Cellular Response (Proliferation, Differentiation, Survival) ERK->CellularResponse

Caption: this compound's proposed inhibitory effect on the MAPK pathway.

GABAergic System Modulation

This compound is also thought to modulate the activity of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. The precise mechanism of this modulation is not fully understood but may involve an allosteric interaction with the GABA-A receptor, enhancing the inhibitory effects of GABA. This would lead to a hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, and contributing to the sedative and sleep-promoting effects of this compound.

  • This compound Modulation of GABA-A Receptor Activity

G cluster_synapse GABAergic Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds This compound This compound This compound->GABA_A_Receptor allosterically modulates Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization leads to

Caption: this compound's proposed modulation of the GABA-A receptor.

Other Potential Signaling Interactions
  • NMDA Receptors: Some studies suggest that the actions of this compound in the brain may be mediated by N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate receptor.[1] The nature of this interaction, whether it is direct or indirect, agonistic or antagonistic, requires further investigation.

  • Opiate Receptors: this compound has been shown to act as an antagonist at opiate receptors, which may contribute to its observed effects on pain perception and its potential role in mitigating opioid dependence.[1]

Conclusion

The discovery of Delta Sleep-Inducing Peptide marked a significant step in understanding the neurochemical regulation of sleep. While the initial excitement surrounding its sleep-inducing properties has been tempered by subsequent contradictory findings, the research into this compound has opened up a broader understanding of its diverse physiological roles. From its influence on the MAPK signaling pathway to its modulation of major neurotransmitter systems, this compound continues to be a subject of interest for its potential therapeutic applications in a range of conditions, including sleep disorders, stress, and substance dependence. The detailed experimental protocols and quantitative data presented in this guide provide a valuable historical and technical foundation for future research in this intriguing field of neuropeptide science. Further investigation is warranted to fully elucidate the molecular mechanisms underlying this compound's multifaceted actions and to explore its full therapeutic potential.

References

The Modulatory Role of Delta Sleep-Inducing Peptide (DSIP) on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta Sleep-Inducing Peptide (DSIP), a naturally occurring nonapeptide, has garnered significant scientific interest for its multifaceted physiological roles beyond its initial association with sleep regulation. A substantial body of evidence points to its modulatory effects on the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. This technical guide provides an in-depth analysis of this compound's interaction with the HPA axis, summarizing key quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing the underlying signaling pathways. The evidence collectively suggests that this compound primarily exerts an inhibitory influence on the HPA axis, attenuating the release of key stress hormones such as adrenocorticotropic hormone (ACTH) and corticosteroids. This positions this compound as a molecule of interest for further investigation in the context of stress-related disorders and as a potential therapeutic agent.

Introduction

The hypothalamic-pituitary-adrenal (HPA) axis is a complex neuroendocrine system that orchestrates the body's response to stressors.[1][2] Dysregulation of the HPA axis is implicated in a wide range of pathological conditions, including anxiety disorders, depression, and metabolic syndrome. Delta Sleep-Inducing Peptide (this compound) is a neuropeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] While initially identified for its sleep-promoting properties, subsequent research has revealed its broader neuromodulatory functions, including a significant interaction with the HPA axis.[3][4] This document aims to provide a comprehensive technical overview of the current understanding of this compound's effects on the HPA axis, tailored for a scientific audience.

Quantitative Effects of this compound on HPA Axis Hormones

The influence of this compound on the principal hormones of the HPA axis—corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and cortisol/corticosterone—has been investigated in various experimental models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on ACTH Levels
Species/ModelThis compound Dosage & AdministrationExperimental ConditionKey FindingsCitation(s)
Human (Healthy Males)25 nmol/kg, IntravenousBasalSignificant decrease in plasma ACTH levels.[5]
Human (Healthy Males)25 nmol/kg BW, IntravenousBasalSignificant reduction of ACTH-like immunoreactivity in plasma for at least 3 hours post-injection.[6]
Human (Healthy Males)3 mg and 4 mg, Intravenous InfusionCRH-Stimulated (1.0 µg/kg and 0.5 µg/kg h-CRH)No significant effect on CRH-induced ACTH response; responses were almost identical to placebo.[7]
Human (Healthy Males)4 mg, Intravenous InfusionMeal-InducedNo effect on meal-related midday surge of ACTH.[7]
Rat (Anterior Pituitary Quarters)10⁻⁹ - 10⁻⁷ M, In vitroCRF-InducedSignificant inhibition of CRF-induced ACTH release, with the most prominent inhibition at 10⁻⁸ M.[8]
Table 2: Effects of this compound on Cortisol and Corticosterone Levels
Species/ModelThis compound Dosage & AdministrationExperimental ConditionKey FindingsCitation(s)
Human (Healthy Males)25 nmol/kg BW, IntravenousBasalPlasma cortisol levels were unaffected and followed the normal diurnal decline.[6]
Human (Healthy Males)3 mg and 4 mg, Intravenous InfusionCRH-Stimulated (1.0 µg/kg and 0.5 µg/kg h-CRH)No significant effect on CRH-induced cortisol response; responses were almost identical to placebo.[7]
Human (Healthy Males)4 mg, Intravenous InfusionMeal-InducedNo effect on meal-related midday surge of cortisol.[7]
Rat5-30 µg/kg, IntravenousCRF-StimulatedSignificant reduction of CRF-induced corticosterone levels.[9][10]
RatNot specifiedACTH-StimulatedNo effect on corticosterone release elicited by ACTH injection.[9][10]
Human (Depressed Patients)N/A (Observational)BasalBasal this compound and cortisol concentrations were highly correlated and higher than in healthy controls.[11]

Experimental Protocols

A critical evaluation of the effects of this compound requires a thorough understanding of the methodologies employed in the cited studies. This section details the experimental protocols for key in vivo and in vitro investigations.

In Vivo Human Studies
  • Study on Basal ACTH and Cortisol Secretion:

    • Subjects: Eleven healthy male volunteers (ages 25-39).[6]

    • Design: Randomized, cross-over, double-blind study.[6]

    • Intervention: A single intravenous injection of synthetic this compound (25 nmol/kg body weight) or saline.[6]

    • Sampling: Serial plasma samples were collected to measure ACTH-like immunoreactivity and cortisol. Urine was collected to determine cortisol and monoamine metabolites.[6]

    • Assays: Specific radioimmunoassays were used to quantify hormone levels.

  • Study on CRH and Meal-Induced ACTH and Cortisol Secretion:

    • Subjects: Healthy young men (n=5 for each CRH condition, n=10 for meal study).[7]

    • Design: Placebo-controlled study.

    • Intervention:

      • CRH-stimulation: Intravenous infusion of this compound (total doses of 3 mg and 4 mg) or placebo, administered between 30 minutes prior to and 90 minutes after human CRH injection (1.0 µg/kg or 0.5 µg/kg).[7]

      • Meal-stimulation: Intravenous infusion of this compound (4 mg) or placebo during a standardized meal.[7]

    • Sampling: Blood samples were collected at regular intervals to measure plasma ACTH and cortisol.

    • Assays: Hormone concentrations were determined by established immunoassay techniques.

In Vivo Animal Studies
  • Study on CRF-Induced Corticosterone Release in Rats:

    • Subjects: Male rats.

    • Anesthesia: Animals were treated with chlorpromazine-morphine-pentobarbital.[9][10]

    • Intervention: Intravenous injection of this compound (5-30 µg/kg) followed by administration of corticotropin-releasing factor (CRF). In a separate experiment, this compound was administered before an adrenocorticotropic hormone (ACTH) challenge.[9][10]

    • Sampling: Blood samples were collected to measure plasma corticosterone levels.[10]

    • Assays: Corticosterone levels were quantified, likely via radioimmunoassay or a similar method.

In Vitro Studies
  • Study on CRF-Induced ACTH Secretion from Rat Pituitary:

    • Tissue Preparation: Anterior pituitary glands from rats were quartered and used for in vitro incubation.[8]

    • Intervention: The pituitary quarters were incubated with various concentrations of this compound (10⁻⁹ to 10⁻⁷ M) in the presence of CRF.[8]

    • Outcome Measures: The release of ACTH into the incubation medium was measured. Additionally, cAMP levels in the pituitary tissue were determined.[8]

    • Assays: ACTH was likely measured by radioimmunoassay, and cAMP levels were determined using a competitive protein binding assay or a similar technique.

Signaling Pathways and Mechanisms of Action

The available evidence suggests that this compound's primary site of action within the HPA axis is at the level of the anterior pituitary gland, where it appears to modulate the response of corticotrophs to CRH.

The Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is a cascade initiated by the hypothalamus, which releases CRH in response to stress. CRH acts on the anterior pituitary, stimulating the secretion of ACTH. ACTH then travels through the bloodstream to the adrenal cortex, where it stimulates the production and release of glucocorticoids, such as cortisol in humans and corticosterone in rodents. These glucocorticoids then exert a negative feedback effect on both the hypothalamus and the pituitary to downregulate the stress response.

HPA_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  CRH (+) Adrenal Adrenal Cortex Pituitary->Adrenal ACTH (+) Cortisol Cortisol / Corticosterone Adrenal->Cortisol  Release Stress Stress Stress->Hypothalamus + Cortisol->Hypothalamus - Cortisol->Pituitary  - TargetTissues Target Tissues Cortisol->TargetTissues Physiological Response DSIP_HPA_Interaction Hypothalamus Hypothalamus CRF CRF Hypothalamus->CRF Releases Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH Releases cAMP cAMP System Adrenal Adrenal Cortex Corticosterone Corticosterone Adrenal->Corticosterone Releases This compound This compound This compound->Pituitary Inhibits (-) This compound->cAMP Inhibits (-) CRF->Pituitary Stimulates (+) ACTH->Adrenal Stimulates (+) Experimental_Workflow start Start animal_model Select Animal Model (e.g., Rats) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization grouping Randomly Assign to Treatment Groups (Vehicle, this compound) acclimatization->grouping treatment Administer this compound (e.g., IV, ICV) grouping->treatment stressor Apply Stressor (e.g., CRF injection) treatment->stressor sampling Collect Blood Samples (Serial) stressor->sampling analysis Hormone Analysis (ACTH, Corticosterone) sampling->analysis data_analysis Statistical Analysis analysis->data_analysis end End data_analysis->end

References

The Influence of Delta Sleep-Inducing Peptide (DSIP) on Circadian Rhythms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta Sleep-Inducing Peptide (DSIP), a naturally occurring nonapeptide, has been the subject of extensive research for its role in regulating sleep and other physiological processes. A significant aspect of its function lies in its intricate relationship with the body's circadian rhythms, the endogenous 24-hour cycles that govern sleep-wake patterns, hormone release, body temperature, and other critical bodily functions. This technical guide provides an in-depth analysis of the current understanding of this compound's influence on circadian rhythms, consolidating quantitative data from key studies, detailing experimental methodologies, and visualizing the proposed signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound and its analogues in modulating circadian rhythmicity and associated disorders.

Introduction

Since its isolation from the cerebral venous blood of sleeping rabbits, Delta Sleep-Inducing Peptide (this compound) has been primarily investigated for its somnogenic properties, particularly its ability to promote delta wave sleep.[1][2] However, emerging evidence suggests that its physiological effects are far more pleiotropic, extending to the modulation of circadian and locomotor patterns, hormonal levels, and the body's response to stress.[1] The effects of this compound are often dependent on the time of administration, highlighting a strong interplay with the endogenous circadian clock.[3][4] This guide synthesizes the current knowledge on this interaction, focusing on the quantitative effects and underlying mechanisms.

Quantitative Effects of this compound on Circadian-Regulated Parameters

The following tables summarize the quantitative data from key studies investigating the impact of this compound on various circadian-regulated physiological and behavioral parameters.

Table 1: Effects of this compound on Locomotor Activity in Rats

ParameterAnimal ModelThis compound Dosage & AdministrationObservationReference
Dark Phase Locomotor ActivityRats (adapted to a 24hr light:dark cycle)30 nmol/kg, daily intravenous evening injectionsReduced after 3 days[5]
Light Phase Locomotor ActivityRats (adapted to a 24hr light:dark cycle)30 nmol/kg, daily intravenous evening injectionsRelatively more active after 3 days[5]
Circadian Locomotor Activity PhaseRats (adapted to a 24hr light:dark cycle)30 nmol/kg, daily intravenous evening injectionsInduced a relative reversal or shift of the circadian locomotor activity phases opposite to the persisting light:dark conditions.[5]

Table 2: Effects of this compound on Melatonin Synthesis in Rat Pineal Gland

ParameterAnimal ModelThis compound Dosage & AdministrationObservationReference
Pineal N-acetyltransferase (NAT) ActivityYoung adult rats15 nmol/kg, single injection at 20:00 hSignificantly retarded the nighttime rise at 3 hours into the dark phase.[6][7]
Pineal Melatonin LevelsYoung adult rats15 nmol/kg, single injection at 20:00 hSignificantly retarded the nighttime rise at 3 hours into the dark phase.[6][7]
Pineal NAT Activity and Melatonin LevelsYoung adult rats30 and 60 nmol/kg, single injection at 20:00 hNo significant effect at 3 hours into the dark phase.[6][7]
Melatonin SecretionPerifused rat pineal glands5 x 10⁻⁶ M to 10⁻⁴ MDose-dependent stimulation.[8]

Table 3: Effects of this compound on Body Temperature in Rats

ParameterAnimal ModelThis compound Dosage & AdministrationAmbient TemperatureObservationReference
Colonic TemperatureControl rats0.1 mg/kg, i.p.Not specifiedInduced a shift in the hyperthermic cycle.[9]
Body TemperatureRats0.1 mg/kg, peripherally administered4°CCaused hypothermia.[10]
Body TemperatureRats1.0 or 3.0 mg/kg, peripherally administered4°CNo effect.[10]
Body TemperatureRats0.1, 1.0, or 3.0 mg/kg, peripherally administered22°CCaused hyperthermia.[10]

Table 4: Plasma this compound Levels and Sleep in Humans

ParameterSubjectsMethodologyObservationReference
Plasma this compound-like Immunoreactivity (this compound-LI)12 normal volunteersMeasured every 30 min for 24h with simultaneous polygraphic recordingsDistinct diurnal rhythm with a maximum at 15:00 h and a minimum at 01:00 h. Levels were substantially lower in REM sleep (P < 0.005) and somewhat lower in SWS (P < 0.05) compared to awake values. Strong positive correlation with body temperature (r² = 0.66; P < 0.0001).[11]

Experimental Protocols

This section details the methodologies employed in the key studies cited in this guide.

Animal Studies on Locomotor Activity
  • Animal Model: Male rats adapted to a constant 24-hour light:dark cycle.

  • This compound Administration: Daily intravenous injections of this compound (30 nmol/kg) or its phosphorylated analogue, this compound-P (0.1 nmol/kg), were administered in the evening.

  • Data Collection: Locomotor activity was continuously monitored.

  • Analysis: Changes in the circadian pattern of locomotor behavior were analyzed, comparing activity levels during the dark and light phases before and after this compound administration.

In Vivo Studies on Melatonin Synthesis
  • Animal Model: Young adult male rats.

  • This compound Administration: A single intraperitoneal injection of this compound (15, 30, or 60 nmol/kg) or saline was given at 20:00 h, immediately before the onset of the dark phase.

  • Sample Collection: Pineal glands were collected at various time points during the night and the following morning.

  • Biochemical Analysis: Pineal N-acetyltransferase (NAT) activity and melatonin levels were measured using established radioenzymatic and radioimmunoassay methods, respectively.

In Vitro Studies on Melatonin Secretion
  • Methodology: Perifused rat pineal glands.

  • This compound Application: this compound was added to the perifusion medium at concentrations ranging from 5 x 10⁻⁶ M to 10⁻⁴ M.

  • Sample Collection: The perifusate was collected at regular intervals.

  • Biochemical Analysis: Melatonin, 5-methoxytryptophol (5-ML), and serotonin (5-HT) levels in the perifusate were quantified.

Human Studies on Plasma this compound Levels
  • Subjects: Healthy human volunteers.

  • Procedure: Subjects were studied for a 24-hour period under controlled laboratory conditions.

  • Data Collection:

    • Blood Sampling: Blood samples were collected every 30 minutes to measure plasma this compound-like immunoreactivity (this compound-LI).

    • Polysomnography: Continuous electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) recordings were obtained to monitor sleep stages.

    • Body Temperature: Core body temperature was continuously monitored.

  • Analysis: The diurnal rhythm of plasma this compound-LI was determined and correlated with sleep stages and body temperature rhythm.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms through which this compound influences circadian rhythms are still under investigation. However, several key signaling pathways and interactions have been proposed.

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

This compound is known to modulate the HPA axis, which plays a crucial role in the circadian regulation of stress hormones like cortisol.[12] By influencing the release of corticotropin-releasing hormone (CRH) from the hypothalamus, this compound can indirectly affect the downstream rhythmic secretion of ACTH and cortisol.[13] This modulation can impact the timing and amplitude of the cortisol awakening response and the overall daily cortisol rhythm.

HPA_Axis_Modulation cluster_brain Brain cluster_periphery Periphery Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary CRH (+) Adrenal Gland Adrenal Gland Pituitary->Adrenal Gland ACTH (+) Cortisol Cortisol Adrenal Gland->Cortisol Release Cortisol->Hypothalamus Cortisol->Pituitary Negative Feedback (-) This compound This compound This compound->Hypothalamus Modulates (-)

Caption: this compound's modulatory effect on the HPA axis and cortisol secretion.

Interaction with the Pineal Gland and Melatonin Synthesis

This compound has been shown to directly influence the pineal gland, a key component of the circadian system responsible for producing melatonin.[8] Studies on perifused rat pineal glands indicate that this compound can stimulate the synthesis and release of melatonin.[8] This suggests a direct interaction with the enzymatic machinery of melatonin production, although the precise receptors and intracellular signaling pathways are yet to be fully elucidated.

Melatonin_Synthesis_Pathway This compound This compound Pineal Gland Pineal Gland This compound->Pineal Gland Stimulates (+) NAT N-acetyltransferase (NAT) Pineal Gland->NAT Activates Melatonin Melatonin NAT->Melatonin Synthesis

Caption: this compound's stimulation of melatonin synthesis in the pineal gland.

Interaction with Neurotransmitter Systems

This compound's effects on the central nervous system are likely mediated through its interaction with various neurotransmitter systems that are also involved in circadian regulation. There is evidence to suggest that this compound may interact with the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain and plays a role in sleep promotion and the regulation of SCN activity.[13] Additionally, interactions with the serotonergic system have been proposed, which is known to influence both sleep and circadian rhythms.[14]

Neurotransmitter_Interaction cluster_CNS Central Nervous System This compound This compound GABAergic System GABAergic System This compound->GABAergic System Modulates Serotonergic System Serotonergic System This compound->Serotonergic System Modulates SCN Suprachiasmatic Nucleus (SCN) GABAergic System->SCN Inhibits (-) Serotonergic System->SCN Modulates Circadian Output Circadian Output SCN->Circadian Output Regulates

Caption: Proposed interaction of this compound with GABAergic and serotonergic systems affecting the SCN.

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that this compound plays a significant modulatory role in the circadian system. Its ability to influence locomotor activity, melatonin synthesis, and body temperature in a time-dependent manner underscores its intricate connection with the body's internal clock. The modulation of the HPA axis and interactions with key neurotransmitter systems provide plausible mechanisms for these effects.

For researchers and drug development professionals, this compound and its more stable analogues represent promising candidates for the development of novel chronobiotic therapies. Future research should focus on:

  • Elucidating the specific receptors for this compound in the SCN and other circadian-relevant brain regions.

  • Delineating the downstream intracellular signaling cascades activated by this compound binding.

  • Investigating the effects of chronic this compound administration on circadian rhythm stability and its potential to treat circadian rhythm sleep disorders.

  • Exploring the therapeutic potential of this compound analogues with improved pharmacokinetic profiles for clinical applications.

A deeper understanding of this compound's influence on circadian rhythms will not only advance our knowledge of sleep and neurobiology but also open new avenues for the treatment of a wide range of disorders associated with circadian disruption.

References

Delta Sleep-Inducing Peptide: A Technical Guide to its Role in Stress Modulation and Adaptation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta Sleep-Inducing Peptide (DSIP) is a nonapeptide that has garnered significant interest for its potential role in regulating sleep, modulating the body's response to stress, and facilitating adaptation. This technical guide provides an in-depth analysis of this compound's mechanisms of action, focusing on its interaction with the hypothalamic-pituitary-adrenal (HPA) axis, its influence on neurotransmitter systems, and its antioxidant properties. This document summarizes key quantitative data from preclinical and clinical studies, details experimental protocols, and visualizes critical pathways to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

Initially identified for its sleep-promoting properties, Delta Sleep-Inducing Peptide (this compound) has emerged as a pleiotropic molecule with significant implications for stress modulation and adaptation. Stress, both acute and chronic, disrupts physiological homeostasis and can lead to a range of pathological conditions. The body's primary stress response system is the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in chronic stress states. This compound has been shown to interact with this axis, suggesting a therapeutic potential for stress-related disorders. This guide explores the multifaceted role of this compound in mitigating the physiological and behavioral consequences of stress.

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

This compound's primary role in stress modulation appears to be its influence on the HPA axis, the central neuroendocrine system that governs the stress response.

Mechanism of Action

This compound is believed to exert its effects at multiple levels of the HPA axis. It has been shown to reduce the basal secretion of corticotropin (ACTH) from the pituitary gland.[1] Furthermore, in vitro studies have demonstrated that this compound can inhibit the release of corticotropin-releasing hormone (CRH) from the hypothalamus, a key initiator of the stress cascade.[2] This dual action of suppressing both CRH and ACTH release effectively dampens the downstream production of cortisol, the primary stress hormone.

Signaling Pathway

The precise signaling pathway through which this compound modulates the HPA axis is still under investigation. However, it is hypothesized to involve interactions with specific, yet to be fully identified, receptors in the hypothalamus and pituitary.

HPA_Axis_Modulation Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRH CRH Hypothalamus->CRH + Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH + Adrenal Adrenal Cortex Cortisol Cortisol Adrenal->Cortisol + CRH->Pituitary + ACTH->Adrenal + Cortisol->Hypothalamus Cortisol->Pituitary This compound This compound This compound->Hypothalamus - This compound->Pituitary - Feedback Negative Feedback

Figure 1: this compound's Modulation of the HPA Axis.
Quantitative Data on Stress Hormone Levels

The following table summarizes the quantitative effects of this compound on key stress hormones from various studies.

Study TypeSpeciesStressorThis compound Dosage & RouteEffect on ACTHEffect on CortisolReference
In vitroRatCRF-induced10⁻⁹ - 10⁻⁷ MSignificant inhibitionNot Measured[3]
HumanHealthy VolunteersNone25 nmol/kg IVSignificant reductionNo significant change
HumanHealthy VolunteersSaline Infusion25 nmol/kg IVSignificant decreaseSlight physiological decline[2]
RatEmotional StressRestraint & Shock30 µg/kg IPReduced Fos expression in pPVNNot Measured

Influence on Neurotransmitter Systems

This compound's role in stress adaptation is also mediated by its interaction with key neurotransmitter systems, particularly the GABAergic and glutamatergic systems, which are crucial for regulating neuronal excitability and anxiety.

GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Stress is known to disrupt GABAergic signaling, contributing to anxiety and other stress-related pathologies. This compound has been shown to potentiate GABA-activated currents in hippocampal and cerebellar neurons. This enhancement of GABAergic inhibition likely contributes to the anxiolytic and stress-reducing effects of this compound.

Glutamatergic System

The glutamatergic system is the primary excitatory neurotransmitter system. Excessive glutamate activity can be neurotoxic and is implicated in the pathophysiology of stress-related disorders. This compound has been found to modulate NMDA receptors, a key component of the glutamatergic system, potentially reducing excessive neural stimulation.

Signaling Pathways

The interaction of this compound with GABA and glutamate receptors suggests a complex interplay that ultimately leads to a reduction in neuronal hyperexcitability associated with stress.

Neurotransmitter_Modulation Stress Stress Neuronal Neuronal Hyperexcitability Stress->Neuronal causes Anxiety Reduced Anxiety & Stress Response GABA GABAergic System (Inhibitory) GABA->Neuronal inhibits GABA->Anxiety Glutamate Glutamatergic System (Excitatory) Glutamate->Neuronal promotes This compound This compound This compound->GABA potentiates This compound->Glutamate modulates/inhibits This compound->Anxiety

Figure 2: this compound's Modulation of Neurotransmitter Systems.

Antioxidant and Cytoprotective Effects

Chronic stress is associated with increased oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these harmful molecules. This compound has demonstrated significant antioxidant properties.

Mechanism of Action

In animal models of cold stress, this compound administration has been shown to increase the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase, glutathione peroxidase, and glutathione reductase. This enhancement of the endogenous antioxidant defense system helps to mitigate the cellular damage caused by stress-induced ROS.

Quantitative Data on Antioxidant Enzyme Activity

The following table presents data on the effects of this compound on antioxidant enzymes in a rat model of cold stress.

EnzymeControlCold StressCold Stress + this compoundUnitsReference
Superoxide DismutaseData not availableData not availableIncreased activityActivity Units
CatalaseData not availableData not availableIncreased activityActivity Units
Glutathione PeroxidaseData not availableData not availableIncreased activityActivity Units
Glutathione ReductaseData not availableData not availableIncreased activityActivity Units

Note: The original study reported a significant increase in the activity of these enzymes with this compound administration under cold stress but did not provide specific numerical values in the abstract.

Effects on Sleep Architecture Under Stress

Stress is a major cause of sleep disturbances, leading to difficulties in sleep initiation and maintenance, and altered sleep architecture. This compound's ability to promote sleep, particularly slow-wave sleep (SWS), is crucial for its stress-adaptive effects, as SWS is vital for physical and mental restoration.

Impact on Sleep Stages

In a study on rats under chronic hypobaric hypoxia, a phosphorylated analogue of this compound (P-DSIP) significantly increased slow-wave sleep by 22% and paradoxical (REM) sleep by 81%. This suggests that this compound can help restore a more natural sleep architecture that is disrupted by stress.

Quantitative Data on Sleep Parameters
Study TypeSpeciesStressorThis compound Formulation & DoseChange in Slow-Wave SleepChange in REM SleepReference
AnimalRatHypobaric HypoxiaP-DSIP, 0.5 nmol (ICV infusion)+22%+81%
HumanInsomniacsChronic Insomnia25 nmol/kg IVHigher sleep efficiency, shorter latencyNo significant change

Experimental Protocols

This section provides an overview of common experimental protocols used in this compound research related to stress.

Animal Stress Models
  • Cold Stress Model:

    • Subjects: Male Wistar rats.

    • Procedure: Animals are exposed to a cold environment (e.g., 4°C) for a specified duration.

    • This compound Administration: Intraperitoneal (IP) injection of this compound (e.g., 12 µ g/100 g body weight) prior to or during cold exposure.

    • Measurements: Blood and tissue samples are collected to measure levels of antioxidant enzymes and markers of oxidative stress.

  • Hypobaric Hypoxia Model:

    • Subjects: Rats.

    • Procedure: Animals are placed in a hypobaric chamber to simulate high altitude (e.g., 25,000 feet) for a continuous period (e.g., 7 days).

    • This compound Administration: Intracerebroventricular (ICV) infusion of this compound or its analogues (e.g., 0.5 nmol P-DSIP).

    • Measurements: Electroencephalogram (EEG) recordings to analyze sleep architecture, and neurochemical analysis of brain tissue.

  • Emotional Stress Model:

    • Subjects: Male Wistar rats.

    • Procedure: Immobilization combined with intermittent electric shocks for a defined period (e.g., 60 minutes).

    • This compound Administration: Intraperitoneal (IP) injection of this compound (e.g., 30 µg/kg).

    • Measurements: Immunohistochemical analysis of brain sections to measure the expression of stress-related proteins like c-Fos in specific brain regions.

Human Clinical Trials
  • Study Design: Double-blind, placebo-controlled, crossover studies are often employed.

  • Subjects: Healthy volunteers or patients with specific conditions (e.g., insomnia).

  • This compound Administration: Slow intravenous (IV) infusion of this compound (e.g., 25 nmol/kg body weight).[2]

  • Measurements:

    • Serial blood sampling to measure plasma concentrations of ACTH, cortisol, and other hormones.[2]

    • Polysomnography to record sleep architecture (EEG, EOG, EMG).

    • Subjective assessments of sleep quality and mood.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Subject Selection (Animal/Human) Baseline Baseline Measurements (Hormones, Sleep, etc.) Start->Baseline Grouping Randomized Grouping (this compound vs. Placebo) Baseline->Grouping DSIP_Admin This compound Administration (IV, IP, etc.) Grouping->DSIP_Admin Group 1 Placebo_Admin Placebo Administration Grouping->Placebo_Admin Group 2 Stress Stress Induction (if applicable) DSIP_Admin->Stress Placebo_Admin->Stress Post_Treat Post-Treatment Measurements Stress->Post_Treat Analysis Data Analysis (Statistical Comparison) Post_Treat->Analysis End End: Conclusion Analysis->End

Figure 3: General Experimental Workflow for a this compound Stress Study.

Conclusion

Delta Sleep-Inducing Peptide demonstrates a significant potential in the modulation of stress and facilitation of adaptation through a multi-pronged mechanism. Its ability to attenuate the HPA axis response, modulate key neurotransmitter systems involved in anxiety, and bolster the body's antioxidant defenses highlights its therapeutic promise for stress-related disorders. Furthermore, its capacity to restore healthy sleep architecture under stressful conditions underscores its role in promoting resilience and recovery. While the existing body of research is compelling, further large-scale, placebo-controlled clinical trials are warranted to fully elucidate the clinical efficacy and safety of this compound as a therapeutic agent for stress-related conditions. The detailed protocols and quantitative data summarized in this guide provide a solid foundation for future research and development in this promising area.

References

Delta Sleep-Inducing Peptide (DSIP): A Technical Whitepaper on its Molecular Targets and Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta Sleep-Inducing Peptide (DSIP) is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] First isolated in the 1970s from the cerebral venous blood of rabbits in a state of slow-wave sleep, this compound has since been the subject of extensive research to elucidate its physiological roles.[1] While initially investigated for its sleep-modulating properties, subsequent studies have suggested a broader range of activities, including stress modulation, anti-cancer properties, and effects on the endocrine system.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets and receptors, presenting available data, outlining experimental approaches, and visualizing its proposed signaling pathways. A significant challenge in the field, which this paper will address, is the absence of a definitively identified specific receptor for this compound, leading to a degree of uncertainty regarding its precise mechanisms of action.

Proposed Molecular Targets of this compound

Despite decades of research, a specific, high-affinity receptor for this compound has not yet been cloned or definitively identified. However, studies have suggested that this compound's effects may be mediated through its interaction with several known receptors and cellular components. The lack of a dedicated receptor has led to the hypothesis that this compound may act as a neuromodulator, influencing the activity of other receptor systems.

Quantitative Data on this compound-Receptor Interactions

A thorough review of the existing scientific literature reveals a conspicuous absence of quantitative binding data for this compound with its proposed molecular targets. Key metrics such as the inhibition constant (Ki), dissociation constant (Kd), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) are not consistently reported in peer-reviewed publications. This lack of data represents a significant gap in the understanding of this compound's pharmacology and underscores the need for further research to characterize its molecular interactions definitively.

Table 1: Summary of Proposed Molecular Targets and Available Interaction Data for this compound

Proposed TargetEvidence of InteractionQuantitative Data (Ki, Kd, IC50, EC50)
NMDA Receptors In the brain, this compound's action may be mediated by NMDA receptors.[3]Not available in the reviewed literature.
GABA-A Receptors This compound is thought to enhance GABAergic inhibition.[1]Not available in the reviewed literature.
α1-Adrenergic Receptors This compound has been shown to stimulate acetyltransferase activity through α1 receptors in rats.[3]Not available in the reviewed literature.
Opioid Receptors This compound does not appear to bind directly to opioid receptors but may indirectly influence the opioid system by stimulating the release of Met-enkephalin.[2][4]No direct binding activity to any subtype of opioid receptors has been found.[2]
Mitochondria This compound has been shown to enhance the efficiency of oxidative phosphorylation in rat mitochondria in vitro, suggesting potential antioxidant effects.[3]Not available in the reviewed literature.

Signaling Pathways Modulated by this compound

This compound is proposed to influence several intracellular signaling cascades, which may underlie its diverse physiological effects. The primary pathways implicated are the Mitogen-Activated Protein Kinase (MAPK) pathway and the regulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis.

MAPK Signaling Pathway

Some evidence suggests that this compound interacts with components of the MAPK cascade. It has been proposed that this compound is homologous to the glucocorticoid-induced leucine zipper (GILZ) protein. GILZ can prevent the activation of Raf-1, a key upstream kinase in the MAPK/ERK pathway. By inhibiting Raf-1, this compound may consequently inhibit the phosphorylation and activation of ERK (extracellular signal-regulated kinase).[3] This pathway is crucial for cell proliferation, differentiation, and survival.

DSIP_MAPK_Pathway This compound This compound GILZ GILZ (Glucocorticoid-Induced Leucine Zipper) This compound->GILZ (Homology) Raf1 Raf-1 GILZ->Raf1 Inhibits MEK MEK Raf1->MEK ERK ERK MEK->ERK CellularProcesses Cell Proliferation, Differentiation, Survival ERK->CellularProcesses

Proposed inhibitory action of this compound on the MAPK/ERK pathway.
Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

This compound has been shown to modulate the HPA axis, the body's central stress response system. It is reported to decrease the basal level of corticotropin (ACTH) and block its release.[3] By downregulating the HPA axis, this compound may reduce the physiological and psychological effects of stress.

DSIP_HPA_Axis cluster_hormones Hormones This compound This compound Hypothalamus Hypothalamus This compound->Hypothalamus Inhibits Pituitary Pituitary Gland This compound->Pituitary Inhibits ACTH release Hypothalamus->Pituitary + CRH CRH AdrenalGland Adrenal Gland Pituitary->AdrenalGland + ACTH ACTH Cortisol Cortisol StressResponse Stress Response AdrenalGland->StressResponse Cortisol->Hypothalamus - Cortisol->Pituitary

Modulatory effect of this compound on the HPA axis.

Methodological Approaches in this compound Research

The investigation of this compound's molecular targets has employed a variety of experimental techniques. However, detailed, step-by-step protocols are seldom published, which presents a challenge for study replication. The following summarizes the general methodologies that have been applied.

Radioligand Binding Assays

To determine if this compound directly binds to a receptor, competitive radioligand binding assays are a standard approach.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing the receptor of interest start->prepare_membranes incubate Incubate membranes with a radiolabeled ligand and varying concentrations of this compound prepare_membranes->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine if this compound displaces the radioligand quantify->analyze end End analyze->end

Generalized workflow for a radioligand binding assay.
Electrophysiological Recordings

To assess the functional effects of this compound on ion channels, such as NMDA and GABA-A receptors, electrophysiological techniques like patch-clamp recordings on cultured neurons are utilized. These experiments measure changes in ion flow across the cell membrane in the presence and absence of this compound.

In Vitro Functional Assays

The impact of this compound on cellular processes is often studied using in vitro functional assays. For example, to investigate its effect on mitochondrial respiration, isolated mitochondria can be treated with this compound, and changes in oxygen consumption and membrane potential can be measured using specific probes and techniques like high-resolution respirometry.

Gene Expression Analysis

To understand how this compound may alter cellular function at the genomic level, techniques such as microarray analysis or RNA sequencing (RNA-seq) can be employed. These methods allow for the large-scale measurement of changes in messenger RNA (mRNA) levels in cells or tissues following treatment with this compound, providing insights into the genes and signaling pathways that are modulated.

Current Limitations and Future Directions

The study of this compound is hampered by several key limitations. The most significant of these is the lack of a definitively identified receptor. This makes it challenging to design experiments to probe its direct molecular interactions and to develop targeted therapeutic strategies. The absence of robust quantitative binding data further complicates the pharmacological characterization of this peptide.

Future research should prioritize the identification and characterization of the this compound receptor(s). The use of modern techniques such as affinity chromatography coupled with mass spectrometry, or genetic screening approaches, could prove fruitful in this endeavor. Once a receptor is identified, detailed binding studies can be conducted to determine its affinity and selectivity for this compound. Furthermore, the elucidation of the downstream signaling pathways activated by this compound binding to its putative receptor will be crucial for a comprehensive understanding of its physiological functions. The development of stable analogs of this compound could also aid in these studies by overcoming the peptide's inherent instability.[3]

Conclusion

Delta Sleep-Inducing Peptide remains an enigmatic molecule with a broad spectrum of reported physiological effects. While several molecular targets and signaling pathways have been proposed, the absence of a definitively identified receptor and a lack of quantitative binding data are major obstacles to a complete understanding of its mechanism of action. This whitepaper has summarized the current state of knowledge, highlighting both what is known and the significant gaps that remain. It is hoped that this comprehensive overview will stimulate further research into this intriguing neuropeptide, ultimately leading to a clearer picture of its role in health and disease and potentially paving the way for new therapeutic applications.

References

Delta Sleep-Inducing Peptide: A Deep Dive into its Impact on Cognitive Function and Memory

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Delta Sleep-Inducing Peptide (DSIP), a naturally occurring nonapeptide, has been the subject of considerable research for its role in sleep regulation and its potential therapeutic applications. This technical guide provides an in-depth analysis of the current scientific literature on this compound, with a specific focus on its impact on cognitive function and memory. It summarizes key findings from preclinical and clinical studies, details the experimental protocols used to evaluate its efficacy, and elucidates the known signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and its analogues.

Introduction

Delta Sleep-Inducing Peptide (this compound) was first isolated from the cerebral venous blood of rabbits in a state of slow-wave sleep.[1] Its primary characteristic is its ability to promote delta wave activity in the brain, a key component of deep, restorative sleep.[2][3] Beyond its somnogenic properties, research has suggested that this compound may exert a range of other physiological effects, including the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, neuroprotection, and importantly, the enhancement of cognitive processes and memory.[4][5][6] This guide will synthesize the existing data on this compound's cognitive and memory-enhancing effects, providing a detailed overview of the experimental evidence and the molecular mechanisms that may underlie these functions.

Impact on Cognitive Function and Memory: Preclinical and Clinical Evidence

The influence of this compound on cognitive function and memory is thought to be intrinsically linked to its effects on sleep architecture. Deep, slow-wave sleep is critical for memory consolidation, the process by which short-term memories are transformed into long-term, stable memories.[7] By enhancing slow-wave sleep, this compound may create a more favorable neurophysiological environment for this crucial cognitive function.

Preclinical Studies

Animal models have been instrumental in elucidating the potential cognitive benefits of this compound. A key study investigating a phosphorylated analogue of this compound (p-DSIP) in rats exposed to hypobaric hypoxia—a condition known to impair cognitive function—demonstrated significant improvements in spatial memory.[2][8]

Table 1: Effects of p-DSIP on Spatial Memory in Rats (Morris Water Maze)

ParameterControl GroupHypobaric Hypoxia (HH) GroupHH + p-DSIP Group
Escape Latency (seconds)Data not providedSignificantly increased vs. ControlSignificantly decreased vs. HH
Time in Target Quadrant (%)Data not providedSignificantly decreased vs. ControlSignificantly increased vs. HH

Data adapted from Kumar et al. (2018). Specific quantitative values were not provided in the abstract.[8]

Clinical Studies

Clinical research on the direct cognitive-enhancing effects of this compound in humans is more limited and has often been a secondary outcome in studies focused on insomnia. However, improvements in daytime alertness and performance have been reported.[9] One study involving chronic insomniacs found that this compound administration led to a significant increase in daytime alertness and performance.[9] Another study noted that mood and daytime performance improved in patients treated for severe insomnia.[4]

Table 2: Effects of this compound on Sleep and Daytime Performance in Chronic Insomniacs

ParameterPlacebo GroupThis compound Groupp-value
Sleep Efficiency (%)Baseline: 78.4 (± 8.9)Treatment: 85.1 (± 5.6)< 0.05
Sleep Latency (minutes)Baseline: 45.2 (± 21.3)Treatment: 28.7 (± 15.4)< 0.05
Daytime Alertness (subjective)No significant changeSignificantly increasedNot provided
Daytime Performance (objective)No significant changeSignificantly increasedNot provided

Data adapted from Schneider-Helmert et al. (1987).[10][11] Note: Specific metrics for daytime performance were not detailed in the abstract.

Experimental Protocols

Morris Water Maze (MWM) for Spatial Memory Assessment in Rodents

The Morris Water Maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.[12]

Protocol Overview:

  • Apparatus: A circular pool (typically 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location.

  • Acquisition Phase: Rats are placed in the pool from different starting positions and must use distal visual cues in the room to locate the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.

  • Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention.

  • This compound Administration: In the study by Kumar et al. (2018), phosphorylated this compound (10 μg/kg body weight) was injected intraperitoneally daily during the period of hypobaric hypoxia exposure.[8]

G cluster_setup Apparatus Setup cluster_training Training Phase cluster_test Probe Trial Pool Circular Pool with Opaque Water Platform Submerged Escape Platform Start Release Rat from Varying Start Points Swim Rat Swims Using Distal Cues Start->Swim Find Rat Finds Platform Swim->Find Record_Latency Record Escape Latency Find->Record_Latency Remove_Platform Remove Platform Free_Swim Rat Swims Freely Remove_Platform->Free_Swim Record_Time Record Time in Target Quadrant Free_Swim->Record_Time

Figure 1: Experimental workflow for the Morris Water Maze.

Polysomnography for Sleep Architecture Analysis

Polysomnography is the gold-standard method for objectively measuring sleep patterns.

Protocol Overview:

  • Electrode Placement: Electrodes are attached to the scalp to measure brain wave activity (electroencephalogram or EEG), near the eyes to record eye movements (electrooculogram or EOG), and on the chin to monitor muscle tone (electromyogram or EMG).

  • Data Acquisition: The patient sleeps in a laboratory setting while the physiological data is continuously recorded overnight.

  • Sleep Scoring: The recorded data is visually scored by a trained technician to determine different sleep stages, including light sleep (N1, N2), deep slow-wave sleep (N3 or delta sleep), and rapid eye movement (REM) sleep.

  • This compound Administration: In the study by Schneider-Helmert et al. (1987), this compound (25 nmol/kg body weight) or a placebo was administered intravenously in the afternoon before the sleep recordings.[10][11]

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying this compound's effects on cognition and memory are still under investigation, but several key signaling pathways have been implicated.

Modulation of Neurotransmitter Systems

This compound is believed to interact with both the GABAergic and glutamatergic systems, the primary inhibitory and excitatory neurotransmitter systems in the brain, respectively. Research suggests that this compound can potentiate GABA-activated currents in hippocampal and cerebellar neurons, thereby enhancing inhibitory neurotransmission.[13] This may contribute to its sleep-promoting effects and create a more favorable environment for memory consolidation. Conversely, this compound has been shown to block NMDA-activated potentiation in cortical and hippocampal neurons, which could be a neuroprotective mechanism against excitotoxicity.[13]

G This compound This compound GABA_R GABAA Receptor This compound->GABA_R Potentiates NMDA_R NMDA Receptor This compound->NMDA_R Blocks Inhibition Enhanced Neuronal Inhibition GABA_R->Inhibition Excitotoxicity Reduced Neuronal Excitotoxicity NMDA_R->Excitotoxicity Sleep Promotion of Slow-Wave Sleep Inhibition->Sleep Memory Memory Consolidation Sleep->Memory

Figure 2: this compound's interaction with GABAergic and glutamatergic systems.

Activation of the CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in synaptic plasticity and long-term memory formation. The study by Kumar et al. (2018) demonstrated that p-DSIP treatment in rats exposed to hypobaric hypoxia led to an upregulation of phosphorylated CREB (p-CREB) in the hippocampus.[2][8] This suggests that this compound may enhance memory by activating this key signaling pathway. The activation of CREB is known to be essential for the synthesis of proteins required for the structural and functional changes at synapses that underlie long-term memory.

G pthis compound p-DSIP Unknown_R Putative Receptor pthis compound->Unknown_R AC Adenylyl Cyclase Unknown_R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression for Synaptic Plasticity pCREB->Gene_Expression Promotes LTP Long-Term Potentiation Gene_Expression->LTP Memory Memory Formation LTP->Memory

Figure 3: Proposed p-DSIP signaling pathway involving CREB activation.

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Chronic stress and elevated levels of glucocorticoids, the end products of the HPA axis, are known to impair cognitive function, particularly hippocampal-dependent memory.[14][15] this compound has been shown to modulate the HPA axis, with some studies reporting a reduction in corticotropin-releasing hormone (CRH) and cortisol levels.[6] By attenuating the stress response, this compound may protect the brain from the detrimental effects of chronic stress on cognitive function.

Conclusion and Future Directions

The available evidence suggests that this compound holds promise as a modulator of cognitive function and memory, primarily through its ability to enhance restorative slow-wave sleep and its interactions with key neurotransmitter and intracellular signaling pathways. Preclinical studies have provided compelling evidence for its memory-enhancing effects, particularly in the context of cognitive impairment. While clinical data on direct cognitive outcomes are still emerging, the reported improvements in daytime alertness and performance in individuals with sleep disturbances are encouraging.

Future research should focus on conducting large-scale, placebo-controlled clinical trials with robust cognitive and memory assessments as primary endpoints. Elucidating the specific receptors and downstream signaling cascades through which this compound exerts its effects will be crucial for the rational design of more potent and selective analogues. Furthermore, exploring the therapeutic potential of this compound in various neurological and psychiatric conditions associated with cognitive deficits is a promising avenue for future drug development.

References

The Immunomodulatory Landscape of Delta Sleep-Inducing Peptide (DSIP): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta Sleep-Inducing Peptide (DSIP), a nonapeptide with the sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu, has been primarily investigated for its role in sleep regulation. However, a growing body of evidence reveals its significant immunomodulatory properties. This technical guide provides a comprehensive overview of the core immunomodulatory effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound in immune-related disorders.

Core Immunomodulatory Effects of this compound

This compound exerts a range of effects on the immune system, influencing cytokine production, the function of various immune cells, and cellular stress responses. These effects are often intertwined with its known roles in regulating sleep and the hypothalamic-pituitary-adrenal (HPA) axis.

Modulation of Cytokine and Lymphokine Production

This compound has been shown to alter the production of several key signaling molecules of the immune system. A notable study on the short-term effects of this compound on the lymphokine system in rats provides quantitative insights into these changes.

Data Presentation: Effects of this compound on the Lymphokine System in Rats

ParameterTime After this compound TreatmentChange from Control
Interleukin-1 (IL-1) Level 10 minutesDecrease
30 minutesIncrease
Interleukin-2 (IL-2) Level 10 and 30 minutesSignificant Decrease
Interleukin-2 (IL-2) Receptors 10 and 30 minutesDecrease in Number
Interleukin-3 (IL-3) Level 10 and 30 minutesSignificant Decrease
Colony-Stimulating Factor (CSF) Levels 10 and 30 minutesSignificant Decrease
Response to CSF-1 and CSF-GM 10 and 30 minutesDecrease
Cell Proliferation 10 and 30 minutesDecrease

This data is a summary of findings from a preliminary study and highlights the dynamic and time-dependent effects of this compound on the immune system.

Influence on Immune Cell Populations

This compound has been reported to enhance the immune system by stimulating the production of certain immune cells, such as T-cells and natural killer (NK) cells[1]. It also appears to influence the activity of professional phagocytes like macrophages and neutrophils.

Experimental Workflow for Assessing this compound's Effect on Immune Cell Function

G cluster_0 In Vitro Immune Cell Assays Isolate Immune Cells Isolate Immune Cells Culture Cells Culture Cells Isolate Immune Cells->Culture Cells e.g., T-cells, NK cells, macrophages, neutrophils Treat with this compound Treat with this compound Culture Cells->Treat with this compound Varying concentrations and incubation times Functional Assays Functional Assays Treat with this compound->Functional Assays Proliferation, cytotoxicity, phagocytosis, respiratory burst Data Analysis Data Analysis Functional Assays->Data Analysis

Caption: A generalized workflow for in vitro assessment of this compound's impact on isolated immune cell populations.

Antioxidant and Stress-Protective Properties

This compound demonstrates significant antioxidant effects by modulating the activity of key antioxidant enzymes. This contributes to its stress-protective capabilities, particularly under conditions like cold stress.

Data Presentation: Effect of this compound on Antioxidant Enzyme Activity in Rats

EnzymeEffect of this compound Administration
Superoxide Dismutase (SOD) Increased activity
Catalase (CAT) Increased activity
Glutathione Peroxidase (GPx) Increased activity
Glutathione Reductase (GR) Increased activity
Myeloperoxidase (in neutrophils) Stimulated activity
Xanthine Oxidase Decreased activity (under cold stress)

Data from a study investigating the regulatory effect of this compound on free radical processes under normal and cold stress conditions in rats[1].

Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis

This compound's immunomodulatory effects are closely linked to its influence on the HPA axis, a major regulator of the body's stress response. This compound has been shown to attenuate the release of stress hormones.

Data Presentation: Effect of this compound on HPA Axis Hormones

HormoneConditionEffect of this compound
Corticosterone CRF-stimulated release in ratsSignificant reduction with 5-30 µg/kg this compound (IV)[2]
Adrenocorticotropic Hormone (ACTH) CRF-induced release from rat anterior pituitary in vitroSignificant inhibition at 10⁻⁹ - 10⁻⁷ M this compound[3]

Signaling Pathways

The immunomodulatory effects of this compound are mediated through complex intracellular signaling cascades. A key pathway implicated in this compound's action involves the Mitogen-Activated Protein Kinase (MAPK) pathway, potentially through its interaction with the Glucocorticoid-Induced Leucine Zipper (GILZ).

Signaling Pathway: Proposed Mechanism of this compound-Mediated Immunomodulation

G This compound This compound GILZ GILZ (Glucocorticoid-Induced Leucine Zipper) This compound->GILZ Upregulates/Interacts with Raf1 Raf-1 GILZ->Raf1 Prevents activation MEK MEK Raf1->MEK Activates ERK ERK MEK->ERK Phosphorylates & Activates Immune_Response Modulation of Immune Response (e.g., cytokine production) ERK->Immune_Response Regulates

Caption: this compound is suggested to interact with or upregulate GILZ, which in turn inhibits the MAPK cascade by preventing Raf-1 activation, leading to downstream immunomodulatory effects.[1]

Experimental Protocols

This section provides an overview of the methodologies that can be employed to study the immunomodulatory effects of this compound. These are generalized protocols and should be optimized for specific experimental conditions.

In Vivo Assessment of this compound on Cytokine Levels in Rats
  • Animal Model: Male Wistar rats.

  • This compound Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection of this compound at desired concentrations (e.g., 10-100 µg/kg body weight). A vehicle control group (e.g., saline) should be included.

  • Sample Collection: Blood samples are collected at various time points post-injection (e.g., 10, 30, 60 minutes) via cardiac puncture or from an indwelling cannula.

  • Cytokine Analysis:

    • Serum is separated by centrifugation.

    • Cytokine levels (e.g., IL-1, IL-2, IL-3, CSF) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for rat cytokines, following the manufacturer's instructions.

  • Data Analysis: Compare cytokine concentrations between this compound-treated and control groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

In Vitro T-Lymphocyte Proliferation Assay
  • Cell Isolation: Isolate T-lymphocytes from spleen or peripheral blood of a suitable animal model (e.g., mouse, rat) or from human peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation and subsequent magnetic-activated cell sorting (MACS) for CD3+ cells.

  • Cell Culture: Culture the isolated T-cells in a 96-well plate in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Stimulation and Treatment:

    • Stimulate T-cell proliferation using a mitogen such as Concanavalin A (Con A) or Phytohemagglutinin (PHA), or with anti-CD3/CD28 antibodies.

    • Treat stimulated cells with varying concentrations of this compound. Include unstimulated and stimulated control wells.

  • Proliferation Assessment:

    • After a defined incubation period (e.g., 48-72 hours), add a proliferation indicator such as BrdU or [³H]-thymidine to the culture for the final few hours.

    • Measure the incorporation of the indicator into the DNA of proliferating cells using an appropriate detection method (e.g., ELISA for BrdU, liquid scintillation counting for [³H]-thymidine).

  • Data Analysis: Calculate the proliferation index for each treatment group and compare it to the stimulated control.

Macrophage Phagocytosis Assay
  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in a multi-well plate.

  • Treatment: Treat the macrophages with different concentrations of this compound for a specified duration.

  • Phagocytosis Induction: Add fluorescently labeled particles (e.g., zymosan, E. coli bioparticles, or latex beads) to the macrophage cultures and incubate to allow for phagocytosis.

  • Quantification:

    • After incubation, wash the cells to remove non-phagocytosed particles.

    • Lyse the cells and measure the fluorescence of the internalized particles using a fluorometer.

    • Alternatively, visualize and quantify phagocytosis using fluorescence microscopy or flow cytometry.

  • Data Analysis: Compare the phagocytic activity of this compound-treated macrophages to untreated controls.

Neutrophil Respiratory Burst Assay
  • Neutrophil Isolation: Isolate neutrophils from fresh peripheral blood using density gradient centrifugation.

  • Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound.

  • Respiratory Burst Induction: Stimulate the neutrophils with a potent activator such as Phorbol 12-myristate 13-acetate (PMA).

  • Measurement of Reactive Oxygen Species (ROS):

    • Use a fluorescent probe that detects ROS, such as Dihydrorhodamine 123 (DHR 123) or 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Measure the fluorescence intensity over time using a plate reader or flow cytometer.

  • Data Analysis: Compare the rate and magnitude of ROS production in this compound-treated neutrophils versus controls.

Antioxidant Enzyme Activity Assays
  • Sample Preparation: Homogenize tissues (e.g., liver, brain) or lyse cells from animals treated with this compound or control.

  • Enzyme Activity Measurement: Use commercially available assay kits or established spectrophotometric methods to measure the activity of specific antioxidant enzymes:

    • Superoxide Dismutase (SOD): Based on the inhibition of a superoxide-generating reaction.

    • Catalase (CAT): Based on the decomposition of hydrogen peroxide.

    • Glutathione Peroxidase (GPx) and Glutathione Reductase (GR): Based on the oxidation/reduction of NADPH.

  • Data Normalization and Analysis: Normalize enzyme activity to the total protein concentration of the sample and compare the activities between this compound-treated and control groups.

Western Blot for MAPK Pathway Activation
  • Cell Culture and Treatment: Culture immune cells (e.g., macrophages, T-cells) and treat with this compound for various time points. Include a positive control for MAPK activation (e.g., LPS).

  • Protein Extraction: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated and total forms of key MAPK pathway proteins (e.g., p-ERK, ERK, p-p38, p38).

    • Use a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Calculate the ratio of phosphorylated to total protein for each MAPK to determine the activation state.

Conclusion

Delta Sleep-Inducing Peptide exhibits a multifaceted immunomodulatory profile, influencing cytokine networks, the function of key immune cells, and the body's response to oxidative stress. Its interaction with the HPA axis and intracellular signaling pathways like the MAPK cascade underscores its potential as a therapeutic agent for a range of conditions characterized by immune dysregulation. The experimental protocols and data presented in this guide offer a foundational framework for further investigation into the precise mechanisms and clinical applications of this compound in immunology and drug development. Further research is warranted to fully elucidate the therapeutic window and specific molecular targets of this compound in the complex landscape of the immune system.

References

Methodological & Application

Application Notes and Protocols for Delta-Sleep-Inducing Peptide (DSIP) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of Delta-Sleep-Inducing Peptide (DSIP), a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. The protocols detailed below are based on the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy and subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Overview of this compound

This compound is a neuropeptide that has been studied for its potential role in sleep regulation, stress moderation, and various other physiological processes. Its synthesis and purification are critical steps for research into its biological functions and therapeutic potential.

Table 1: Properties of Delta-Sleep-Inducing Peptide (this compound)

PropertyValue
Amino Acid Sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu
Molecular Formula C₃₅H₄₉N₉O₁₅
Molecular Weight 847.82 g/mol
Theoretical pI 3.66
Extinction Coefficient 5500 M⁻¹cm⁻¹ (at 280 nm)
Hydrophobicity Hydrophilic

Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using the Fmoc/tBu strategy. This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.

Materials and Reagents

Table 2: Materials and Reagents for this compound Synthesis

ItemSupplier & Catalog No. (Example)Quantity (0.1 mmol scale)
Resin
Fmoc-Glu(OtBu)-Wang resin (0.6 mmol/g)Novabiochem, 804066167 mg
Fmoc-Protected Amino Acids
Fmoc-Gly-OHNovabiochem, 852012119 mg (0.4 mmol)
Fmoc-Ser(tBu)-OHNovabiochem, 852054153 mg (0.4 mmol)
Fmoc-Ala-OHNovabiochem, 852008125 mg (0.4 mmol)
Fmoc-Asp(OtBu)-OHNovabiochem, 852033165 mg (0.4 mmol)
Fmoc-Trp(Boc)-OHNovabiochem, 852120211 mg (0.4 mmol)
Coupling Reagents
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Sigma-Aldrich, 223555152 mg (0.4 mmol per coupling)
DIPEA (N,N-Diisopropylethylamine)Sigma-Aldrich, 387649139 µL (0.8 mmol per coupling)
Deprotection Reagent
PiperidineSigma-Aldrich, 10409420% (v/v) in DMF
Solvents and Other Reagents
DMF (N,N-Dimethylformamide), peptide synthesis gradeFisher Scientific, D133I-4As needed
DCM (Dichloromethane)Fisher Scientific, D143-4As needed
MethanolFisher Scientific, A452-4As needed
TFA (Trifluoroacetic acid)Sigma-Aldrich, 302031As needed for cleavage
TIS (Triisopropylsilane)Sigma-Aldrich, 233781As needed for cleavage
Water, deionized-As needed for cleavage
Diethyl ether, anhydrousSigma-Aldrich, 309966As needed for precipitation
Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol describes the manual synthesis in a fritted glass reaction vessel.

  • Resin Swelling:

    • Place 167 mg of Fmoc-Glu(OtBu)-Wang resin in the reaction vessel.

    • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling (General Cycle):

    • In a separate vial, dissolve 0.4 mmol of the next Fmoc-amino acid and 152 mg (0.39 mmol) of HBTU in 2 mL of DMF.

    • Add 139 µL (0.8 mmol) of DIPEA to the amino acid solution and vortex for 1 minute to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed on a few resin beads. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Peptide Chain Elongation:

    • Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the this compound sequence in the C-terminal to N-terminal direction: Gly, Ser(tBu), Ala, Asp(OtBu), Gly, Gly, Ala, Trp(Boc).

  • Final Fmoc Deprotection:

    • After the final amino acid (Fmoc-Trp(Boc)-OH) has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally methanol (3 x 5 mL).

    • Dry the resin under vacuum for at least 2 hours.

  • Cleavage and Side-Chain Deprotection:

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water. For 10 mL of cocktail, use 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add 5 mL of the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.

  • Peptide Precipitation and Lyophilization:

    • Add the TFA filtrate dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Decant the ether and wash the peptide pellet with another 20 mL of cold diethyl ether.

    • Repeat the centrifugation and decanting steps.

    • Allow the crude peptide pellet to air dry in the fume hood to remove residual ether.

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water and lyophilize to obtain a fluffy white powder.

SPPS Workflow Diagram

SPPS_Workflow start Start: Fmoc-Glu(OtBu)-Wang Resin swell Resin Swelling in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 DMF Wash deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->couple wash2 DMF Wash couple->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid final_wash Final Wash & Dry final_deprotect->final_wash cleave Cleavage & Deprotection (TFA/TIS/H2O) final_wash->cleave precipitate Precipitation (Cold Diethyl Ether) cleave->precipitate lyophilize Lyophilization precipitate->lyophilize end_product Crude this compound Peptide lyophilize->end_product

Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Purification of this compound via RP-HPLC

The crude this compound peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired product from synthesis-related impurities.

Materials and Reagents

Table 3: Materials and Reagents for this compound Purification

ItemSpecification
HPLC System Preparative HPLC with UV detector
Column C18 column, 5 µm particle size, 100 Å pore size, 250 x 10 mm
Mobile Phase A 0.1% TFA in deionized water
Mobile Phase B 0.1% Acetonitrile with 0.1% TFA
Sample Lyophilized crude this compound peptide
Experimental Protocol: RP-HPLC Purification
  • Sample Preparation:

    • Dissolve the crude lyophilized this compound peptide in a minimal volume of Mobile Phase A (e.g., 2-5 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the filtered sample onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B.

Table 4: Example HPLC Gradient for this compound Purification

Time (minutes)% Mobile Phase BFlow Rate (mL/min)
054.0
554.0
35504.0
40954.0
45954.0
5054.0
  • Fraction Collection:

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak, which is expected to be the pure this compound peptide.

  • Purity Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Pool the fractions with a purity of >98%.

    • Lyophilize the pooled fractions to obtain the final purified this compound peptide as a white powder.

RP-HPLC Purification Workflow Diagram

HPLC_Workflow start Start: Crude this compound dissolve Dissolve in Mobile Phase A start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject onto C18 RP-HPLC Column filter->inject gradient Elute with Acetonitrile Gradient inject->gradient collect Collect Fractions of Major Peak gradient->collect analyze Analyze Fractions for Purity (Analytical HPLC) collect->analyze pool Pool Fractions >98% Purity analyze->pool lyophilize Lyophilize Pooled Fractions pool->lyophilize end_product Purified this compound Peptide lyophilize->end_product

RP-HPLC Purification Workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

Table 5: Analytical Characterization Methods for this compound

TechniquePurposeExpected Result for this compound
Analytical RP-HPLC Determine puritySingle major peak with >98% purity
Mass Spectrometry (e.g., ESI-MS) Confirm molecular weight[M+H]⁺ at m/z 848.81
Amino Acid Analysis Confirm amino acid compositionCorrect ratio of constituent amino acids

This compound Biological Signaling Pathways

This compound is believed to exert its effects through various signaling pathways in the central nervous system and periphery. The diagram below illustrates some of the key proposed mechanisms.

This compound Signaling Pathway Diagram

DSIP_Signaling cluster_CNS Central Nervous System cluster_HPA Hypothalamic-Pituitary-Adrenal (HPA) Axis cluster_Endocrine Other Endocrine Regulation DSIP_CNS This compound GABA_A GABA-A Receptor DSIP_CNS->GABA_A Potentiates NMDA_R NMDA Receptor DSIP_CNS->NMDA_R Blocks potentiation CRH CRH Release DSIP_CNS->CRH Inhibits LH Luteinizing Hormone (LH) Release DSIP_CNS->LH Stimulates Somatostatin Somatostatin Secretion DSIP_CNS->Somatostatin Inhibits Neuronal_Inhibition Neuronal Inhibition (Promotes Sleep) GABA_A->Neuronal_Inhibition Increases Cl- influx Hypothalamus Hypothalamus Pituitary Anterior Pituitary CRH->Pituitary Stimulates ACTH ACTH Release Pituitary->ACTH Adrenal Adrenal Cortex ACTH->Adrenal Stimulates Cortisol Cortisol Release Adrenal->Cortisol

Solid-Phase Synthesis of DSIP Analogues: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of Delta Sleep-Inducing Peptide (DSIP) analogues. These guidelines are intended to assist researchers in the efficient and high-purity synthesis of novel this compound derivatives for therapeutic research and development.

Introduction

Delta Sleep-Inducing Peptide (this compound) is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. It has been studied for its potential roles in sleep regulation, stress reduction, and as a modulator of various physiological processes. The synthesis of this compound analogues, through amino acid substitution or modification, is a key strategy to enhance its biological activity, improve its pharmacokinetic profile, and elucidate its structure-activity relationships. Solid-phase peptide synthesis (SPPS), particularly utilizing Fmoc chemistry, is the preferred method for preparing these analogues due to its efficiency and versatility.

Data Presentation: Synthesis and Purity of this compound Analogues

The following table summarizes representative data for the solid-phase synthesis of this compound and several of its analogues. Please note that yields and purities are dependent on the specific synthesis scale, coupling efficiency at each step, and purification methodology. The data presented here are illustrative and based on values reported in the literature for similar peptide syntheses.

AnalogueSequenceModificationMolecular Weight ( g/mol )Crude Purity (%)Final Yield (%)
This compound Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-GluNone848.8~75-85~20-30
[Tyr¹]-DSIP [1]Tyr-Ala-Gly-Gly-Asp-Ala-Ser-Gly-GluSubstitution: Trp¹ → Tyr825.8~70-80~15-25
[Pro²]-DSIP [2]Trp-Pro-Gly-Gly-Asp-Ala-Ser-Gly-GluSubstitution: Ala² → Pro874.9~70-85~18-28
[D-Trp¹]-DSIP D-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-GluStereochemical modification848.8~75-85~20-30
[Ala⁶]-DSIP Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-GluSubstitution: Ala⁶ → Ala848.8~75-85~20-30

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of this compound Analogues

This protocol outlines the manual synthesis of a generic this compound analogue on a 0.1 mmol scale using standard Fmoc/tBu strategy.

1. Resin Selection and Swelling:

  • Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

  • Place the resin (0.1 mmol) in a reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL).

  • Swell the resin in DMF (5 mL) for 30-60 minutes at room temperature.

2. First Amino Acid Loading (if not pre-loaded):

  • Dissolve the Fmoc-protected C-terminal amino acid (0.5 mmol, 5 eq.) and a coupling agent such as HBTU (0.5 mmol, 5 eq.) in DMF (2 mL).

  • Add N,N-diisopropylethylamine (DIEA) (1.0 mmol, 10 eq.) to the activation mixture.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).

  • Cap any unreacted sites by treating the resin with a capping mixture (e.g., acetic anhydride/pyridine/DCM) for 30 minutes.

  • Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

3. Peptide Chain Elongation (Iterative Cycle):

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF (5 mL).

    • Agitate for 10-15 minutes.

    • Wash the resin with DMF (5 x 5 mL).

    • Perform a Kaiser test to confirm the presence of a free amine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in DMF (2 mL).

    • Add DIEA (0.8 mmol, 8 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, recouple.

  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

4. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM (3 x 5 mL) and dry it under vacuum.

  • Prepare a cleavage cocktail. For this compound and its analogues containing Trp, Asp, Ser, and Glu, a suitable cocktail is Reagent K: TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5).

  • Add the cleavage cocktail (5-10 mL) to the resin.

  • Incubate with occasional swirling for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold volume).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization of this compound Analogues

1. Purification by Preparative RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Filter the solution through a 0.45 µm filter.

  • Purify the peptide using a preparative reverse-phase C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be a linear increase of Mobile Phase B from 5% to 50% over 30-40 minutes at a flow rate of 10-20 mL/min. The optimal gradient should be determined based on analytical HPLC of the crude product.

  • Monitor the elution at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

2. Purity Analysis by Analytical RP-HPLC:

  • Analyze the collected fractions using an analytical reverse-phase C18 column.

  • Use a similar mobile phase system as in the preparative HPLC.

  • Employ a faster gradient (e.g., 5% to 95% B in 15-20 minutes) at a flow rate of 1 mL/min.

  • Pool the fractions with a purity of >95%.

3. Characterization by Mass Spectrometry:

  • Lyophilize the pooled pure fractions to obtain the final peptide as a white powder.

  • Confirm the identity of the synthesized this compound analogue by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Solid-Phase Synthesis Workflow

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Fmoc_Deprotection->Coupling Wash_DMF Wash (DMF) Coupling->Wash_DMF Repeat n times Wash_DMF->Fmoc_Deprotection Final_Deprotection 4. Final Fmoc Deprotection Wash_DMF->Final_Deprotection Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification Characterization 7. Characterization (MS) Purification->Characterization Final_Product Pure this compound Analogue Characterization->Final_Product

Caption: General workflow for Fmoc-based solid-phase synthesis of this compound analogues.

Proposed Signaling Pathway of this compound

DSIP_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Analogue NMDA_R NMDA Receptor This compound->NMDA_R Binds Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Modulates Mitochondria Mitochondria This compound->Mitochondria Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx PLC PLC Alpha1_AR->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC Ca_Influx->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (e.g., Neuroprotection, Sleep Regulation) Transcription_Factors->Cellular_Response OxPhos ↑ Oxidative Phosphorylation Mitochondria->OxPhos Antioxidant_Enzymes ↑ Antioxidant Enzymes Mitochondria->Antioxidant_Enzymes OxPhos->Cellular_Response Antioxidant_Enzymes->Cellular_Response

References

Application Notes and Protocols for In Vivo Administration of Delta Sleep-Inducing Peptide (DSIP) in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta Sleep-Inducing Peptide (DSIP) is a naturally occurring nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1][2] First isolated from the cerebral venous blood of rabbits in a state of slow-wave sleep, this compound has been investigated for its potential roles in sleep regulation, stress modulation, and other central nervous system functions. These application notes provide a comprehensive overview of the in vivo administration of this compound in rodents, including detailed protocols, quantitative data from published studies, and a summary of its proposed signaling pathways.

Data Presentation

Table 1: Summary of this compound Administration Protocols and Dosages in Rodents
SpeciesRoute of AdministrationDosage RangeVehicleReported Effects
RatIntravenous (IV)30 nmol/kgSalineAltered circadian locomotor activity
RatIntraperitoneal (IP)120 µg/kgNot specifiedProtection against hypoxia-induced reduction of mitochondrial respiratory activity[3]
RatIntraperitoneal (IP)100 µg/kgNot specifiedIncreased resistance to NMDA-induced seizures[4]
MouseIntracerebroventricular (ICV)Dose-dependentArtificial Cerebrospinal Fluid (aCSF)Potent antinociceptive effect[5]
MouseIntracisternalDose-dependentArtificial Cerebrospinal Fluid (aCSF)Potent antinociceptive effect[5]
RabbitIntravenous (IV)25 µg/kgNot specifiedAugmented spindle-dominated, light non-REM sleep[2]
RabbitSubcutaneous (SC)1 mg/kgNot specifiedAugmented spindle-dominated, light non-REM sleep[2]
CatIntravenous (IV)25 µg/kgNot specifiedAugmented REM sleep[2]
CatSubcutaneous (SC)100 µg/kgNot specifiedAugmented REM sleep[2]
Table 2: Summary of Quantitative Effects of this compound in Rodent Models
SpeciesAdministration ProtocolOutcome MeasureResult
Rat30 nmol/kg IV, daily for 3 daysCircadian Locomotor ActivityReduction in normally high dark phase activity and relative increase in light phase activity
Rat120 µg/kg IPMitochondrial Respiration (post-hypoxia)Complete inhibition of hypoxia-induced reduction of V3 and ADP/t values[3]
Rat100 µg/kg IPNMDA-induced Seizures2.3-fold and 4.46-fold increase in the ED100 of NMDA for clonic and tonic convulsions, respectively[4]
MouseLifetime injectionsSpontaneous Tumor Incidence2.6-fold decrease in total incidence[1]
MouseLifetime injectionsMaximum Lifespan24.1% increase compared to control[1]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

1.1. Reconstitution of Lyophilized this compound:

  • Vehicle Selection: For most applications, sterile bacteriostatic water is a suitable vehicle for reconstituting lyophilized this compound. Alternatively, sterile saline or phosphate-buffered saline (PBS) can be used. For intracerebroventricular (ICV) injections, artificial cerebrospinal fluid (aCSF) is the vehicle of choice. If solubility is an issue, a small percentage of DMSO can be used, but it should be kept to a minimum and a vehicle-only control group must be included in the study.

  • Procedure:

    • Bring the lyophilized this compound vial to room temperature.

    • Using a sterile syringe, slowly inject the desired volume of the chosen vehicle into the vial. For a 5mg vial, 1-2 mL of vehicle is a common volume.

    • Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking.

    • The reconstituted solution can be stored at 2-8°C for short-term use. For long-term storage, it is recommended to aliquot the solution and store it at -20°C or below.

1.2. Administration Routes:

  • Intraperitoneal (IP) Injection:

    • Restrain the rodent appropriately.

    • Lift the animal's hindquarters to allow the abdominal organs to shift cranially.

    • Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent bladder or cecal puncture.

    • Aspirate to ensure no fluid is drawn back, then inject the this compound solution.

    • Typical injection volume for mice is 100-200 µL, and for rats is 0.5-1.0 mL.

  • Subcutaneous (SC) Injection:

    • Gently lift the loose skin on the back of the neck or flank to form a tent.

    • Insert a 25-27 gauge needle into the base of the tented skin.

    • Aspirate briefly to check for blood, then inject the solution.

  • Intravenous (IV) Injection (Tail Vein):

    • Warm the rodent's tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Place the rodent in a restrainer.

    • Using a 27-30 gauge needle, enter one of the lateral tail veins at a shallow angle.

    • Inject the solution slowly.

  • Intracerebroventricular (ICV) Injection: This is a surgical procedure and requires stereotaxic instrumentation and appropriate anesthesia and analgesia.

    • Anesthetize the rodent and mount it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Identify bregma and lambda.

    • Drill a small hole at the desired coordinates for the lateral ventricle (e.g., for mice: AP -0.2 mm, ML ±1.0 mm from bregma).

    • Slowly lower a Hamilton syringe with a 30-33 gauge needle to the appropriate depth (e.g., for mice: DV -2.5 mm from the skull surface).

    • Infuse the this compound solution slowly (e.g., 1 µL/min).

    • Leave the needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it.

    • Suture the scalp and provide post-operative care.

Protocol 2: Assessment of this compound's Effects on Behavior

2.1. Open Field Test (OFT):

  • Apparatus: A square arena (e.g., 50x50 cm for rats, 40x40 cm for mice) with high walls to prevent escape. The floor is typically divided into a grid of central and peripheral squares.

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes before the test.

    • Administer this compound or vehicle control at the desired time point before the test.

    • Gently place the animal in the center of the open field arena.

    • Record the animal's behavior for a set duration (e.g., 5-10 minutes) using a video tracking system.

  • Parameters to Measure:

    • Locomotor Activity: Total distance traveled, number of line crossings.

    • Anxiety-like Behavior: Time spent in the center versus the periphery, number of entries into the center zone.

    • Exploratory Behavior: Frequency and duration of rearing.

2.2. Elevated Plus Maze (EPM):

  • Apparatus: A plus-shaped maze elevated from the floor with two open arms and two closed arms.

  • Procedure:

    • Habituate the animals to the testing room.

    • Administer this compound or vehicle control.

    • Place the animal in the center of the maze, facing an open arm.

    • Record the animal's behavior for a 5-minute session.

  • Parameters to Measure:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

    • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Protocol 3: Assessment of this compound's Effects on Sleep (EEG Recording)

This is a surgical procedure and requires appropriate ethical approval, anesthesia, and analgesia.

3.1. EEG Electrode Implantation:

  • Anesthetize the rodent and place it in a stereotaxic frame.

  • Expose the skull and drill small holes for the EEG and EMG electrodes.

  • For EEG, place screw electrodes over the frontal and parietal cortices.

  • For EMG, insert wire electrodes into the nuchal muscles.

  • Secure the electrodes and a head-mount connector with dental cement.

  • Allow the animal to recover for at least one week before starting the recordings.

3.2. EEG Recording:

  • Connect the animal to the recording setup via a flexible cable to allow free movement.

  • Habituate the animal to the recording chamber for at least 24 hours.

  • Administer this compound or vehicle control.

  • Record EEG and EMG signals continuously for the desired period (e.g., 24 hours).

  • Analyze the recordings to score different sleep-wake states (wakefulness, NREM sleep, REM sleep) and to perform spectral analysis of the EEG to quantify delta wave activity.

Mandatory Visualization

DSIP_Administration_Workflow cluster_prep Preparation reconstitution Reconstitute Lyophilized this compound (Bacteriostatic Water/Saline/aCSF) ip Intraperitoneal (IP) reconstitution->ip sc Subcutaneous (SC) reconstitution->sc iv Intravenous (IV) reconstitution->iv icv Intracerebroventricular (ICV) (Surgical) reconstitution->icv animal_prep Animal Acclimation & Handling animal_prep->ip animal_prep->sc animal_prep->iv animal_prep->icv behavioral Behavioral Testing ip->behavioral sc->behavioral physiological Physiological Monitoring iv->physiological icv->physiological oft Open Field Test (Locomotion, Anxiety) behavioral->oft epm Elevated Plus Maze (Anxiety) behavioral->epm eeg EEG/EMG Recording (Sleep Architecture) physiological->eeg

Caption: Experimental workflow for this compound administration and assessment in rodents.

DSIP_Signaling_Pathway cluster_receptors Membrane Receptors cluster_intracellular Intracellular Signaling cluster_effects Cellular & Physiological Effects This compound This compound gaba_a GABA-A Receptor This compound->gaba_a Potentiates nmda_r NMDA Receptor This compound->nmda_r Modulates opioid_r Opioid Receptors This compound->opioid_r Interacts with unknown_r Unknown Receptors This compound->unknown_r neuronal_inhibition Increased Neuronal Inhibition gaba_a->neuronal_inhibition excitotoxicity Reduced Excitotoxicity nmda_r->excitotoxicity analgesia Analgesia opioid_r->analgesia mapk MAPK Pathway unknown_r->mapk hpa_axis HPA Axis Modulation unknown_r->hpa_axis monoamine Monoaminergic Systems unknown_r->monoamine neuroprotection Neuroprotection mapk->neuroprotection stress Stress Reduction hpa_axis->stress sws Promotion of Slow-Wave Sleep monoamine->sws neuronal_inhibition->sws excitotoxicity->neuroprotection

Caption: Proposed signaling pathways of this compound.

References

Comparative Analysis of Subcutaneous and Intraperitoneal Injection of Delta Sleep-Inducing Peptide (DSIP)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Delta Sleep-Inducing Peptide (DSIP) is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] It was first isolated from the cerebral venous blood of rabbits in an induced state of sleep and has since been investigated for its potential roles in sleep regulation, stress modulation, and other physiological processes.[1][2] In preclinical research, this compound is commonly administered via parenteral routes, with subcutaneous (SC) and intraperitoneal (IP) injections being two of the most frequent methods. The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of the peptide. These application notes provide a comparative overview of SC versus IP injection of this compound, summarizing available data and providing detailed experimental protocols to guide researchers in their study design.

Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison

Direct comparative pharmacokinetic studies for this compound administered via subcutaneous versus intraperitoneal routes are limited in the existing literature. However, based on general principles of drug absorption for peptides and data from studies on other molecules, a qualitative comparison can be drawn. Intraperitoneal administration of small molecules generally leads to faster absorption and higher peak plasma concentrations (Cmax) compared to subcutaneous injection.[3]

Table 1: Qualitative Pharmacokinetic and Pharmacodynamic Comparison of SC vs. IP this compound Injection

ParameterSubcutaneous (SC) InjectionIntraperitoneal (IP) Injection
Absorption Rate Slower and more sustained absorption.[3]Rapid absorption due to the large surface area of the peritoneal cavity.[3]
Time to Peak (Tmax) Generally longer.Generally shorter.[3]
Peak Concentration (Cmax) Lower peak plasma concentrations.Higher peak plasma concentrations.[3]
Bioavailability Variable, can be affected by local blood flow and enzymatic degradation at the injection site.Generally higher and more complete absorption compared to the SC route for small molecules.[3]
Reported Effects on Sleep In cats, SC injection of this compound (120 nmol/kg) was found to significantly increase deep-slow-wave sleep.In cats, IP injection of this compound (30 nmol/kg) reduced the amount of light slow-wave sleep and REM sleep.[4] This suggests a potential for route-dependent differential effects on sleep architecture.
Typical Research Dosages Reported ranges vary widely, but most experimental use falls between 100 mcg – 500 mcg per injection.[5] In mice, a dose of 100 mg/kg has been used in long-term studies.[6]In rats, a dosage of 60 µg/kg has been used for stress response research.[7] In mice, doses of 100-200 nmol/kg have been used to study interactions with amphetamine.[8]

Experimental Protocols

The following are detailed, generalized protocols for the subcutaneous and intraperitoneal administration of this compound to rodents for sleep analysis studies. These protocols should be adapted based on specific experimental goals, animal models, and institutional guidelines.

Protocol 1: Subcutaneous (SC) Administration of this compound for Sleep Analysis in Rats

1. Materials:

  • Delta Sleep-Inducing Peptide (this compound)

  • Sterile saline for injection (0.9% NaCl)

  • Bacteriostatic water for reconstitution (if this compound is lyophilized)

  • Sterile insulin syringes (28-31 gauge)

  • Animal scale

  • 70% ethanol

  • Appropriate personal protective equipment (PPE)

2. This compound Solution Preparation:

  • If starting with lyophilized this compound, reconstitute the peptide using bacteriostatic water to a stock concentration of 1 mg/mL under aseptic conditions.[7]

  • On the day of the experiment, dilute the this compound stock solution with sterile saline to the final desired concentration. For example, to achieve a dose of 100 µg/kg in a 250g rat with an injection volume of 0.1 mL, the final concentration should be 0.25 mg/mL.

3. Animal Handling and Dosing:

  • Weigh the rat accurately to determine the correct dose volume.

  • Gently restrain the rat.

  • Wipe the injection site on the upper back, between the shoulder blades, with 70% ethanol.

  • Pinch the skin to form a tent.

  • Insert the needle at a 45-degree angle into the base of the skin tent, ensuring it does not penetrate the underlying muscle.[7]

  • Inject the calculated volume of this compound solution.

  • Withdraw the needle and gently massage the injection site to aid dispersion.

  • Return the animal to its home cage or experimental chamber.

4. Post-Injection Monitoring:

  • Immediately begin recording sleep-wake activity using electroencephalography (EEG) and electromyography (EMG).

  • Monitor the animal for any signs of distress or adverse reactions at the injection site.

  • Analyze EEG data for changes in sleep architecture, including latency to sleep onset, duration of different sleep stages (NREM, REM), and delta wave activity.

Protocol 2: Intraperitoneal (IP) Administration of this compound for Sleep Analysis in Rats

1. Materials:

  • Delta Sleep-Inducing Peptide (this compound)

  • Sterile saline for injection (0.9% NaCl)

  • Bacteriostatic water for reconstitution (if this compound is lyophilized)

  • Sterile syringes with 25-27 gauge needles

  • Animal scale

  • 70% ethanol

  • Appropriate PPE

2. This compound Solution Preparation:

  • Prepare the this compound solution as described in Protocol 1, Step 2.

3. Animal Handling and Dosing:

  • Weigh the rat accurately.

  • Properly restrain the rat, turning it to expose the abdomen. The animal can be tilted slightly head-down to move the internal organs away from the injection site.

  • Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

  • Wipe the injection site with 70% ethanol.

  • Insert the needle at a 10-20 degree angle, just deep enough to penetrate the abdominal wall.

  • Aspirate briefly to ensure no body fluids are drawn into the syringe (indicating improper placement).

  • Inject the calculated volume of the this compound solution.

  • Withdraw the needle and return the animal to its cage.

4. Post-Injection Monitoring:

  • Commence EEG/EMG recordings immediately following the injection.

  • Observe the animal for any signs of pain, distress, or adverse reactions.

  • Analyze sleep data as described in Protocol 1, Step 4.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound is believed to exert its effects through multiple signaling pathways, primarily within the central nervous system. Its mechanisms are not fully elucidated, but evidence suggests interactions with the GABAergic and glutamatergic systems, as well as modulation of the hypothalamic-pituitary-adrenal (HPA) axis.[7][9]

DSIP_Signaling_Pathway cluster_cns Central Nervous System cluster_hpa HPA Axis This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Activates Glutamate_R Glutamate Receptor This compound->Glutamate_R Inhibits Hypothalamus Hypothalamus This compound->Hypothalamus Inhibits GABAergic_Inhibition Enhanced GABAergic Inhibition GABA_A->GABAergic_Inhibition Glutamatergic_Activity Reduced Glutamatergic Activity Glutamate_R->Glutamatergic_Activity Sleep Promotion of Delta Sleep GABAergic_Inhibition->Sleep Glutamatergic_Activity->Sleep CRH CRH Release Hypothalamus->CRH Pituitary Pituitary Gland CRH->Pituitary ACTH ACTH Release Pituitary->ACTH Adrenal Adrenal Gland ACTH->Adrenal Cortisol Cortisol Production Adrenal->Cortisol Stress Reduced Stress Response Cortisol->Stress

Caption: Proposed signaling pathways of this compound in the CNS and HPA axis.

Experimental Workflow for Comparative Analysis

A robust experimental design is crucial for comparing the effects of SC and IP administration of this compound. The following workflow outlines a logical sequence for such a study.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (Randomized) cluster_data Data Collection & Analysis A Acclimatize Animals (e.g., Rats with EEG/EMG implants) B Establish Baseline Sleep-Wake Data A->B C1 Vehicle (Saline) Subcutaneous (SC) B->C1 C2 Vehicle (Saline) Intraperitoneal (IP) B->C2 D1 This compound Subcutaneous (SC) B->D1 D2 This compound Intraperitoneal (IP) B->D2 E Record EEG/EMG (e.g., 6-8 hours post-injection) C1->E F Collect Blood Samples (for pharmacokinetic analysis if applicable) C1->F C2->E C2->F D1->E D1->F D2->E D2->F G Analyze Sleep Parameters (Latency, Duration, Delta Power) E->G H Analyze Pharmacokinetic Parameters (Cmax, Tmax, AUC) F->H I Compare Effects of SC vs. IP Administration G->I H->I

Caption: Workflow for comparing SC and IP this compound administration.

Conclusion

The choice between subcutaneous and intraperitoneal injection of this compound should be guided by the specific aims of the research. SC administration may be preferable for studies requiring a more sustained release and prolonged effect, while IP injection is suitable for experiments where rapid onset and higher peak concentrations are desired. The conflicting reports on the effects of this compound on sleep architecture following different administration routes highlight the importance of careful consideration and reporting of the injection method. The provided protocols and workflows offer a foundation for researchers to design and execute rigorous studies to further elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for Establishing a Dose-Response Curve for Delta Sleep-Inducing Peptide (DSIP)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to DSIP

Delta Sleep-Inducing Peptide (this compound) is a naturally occurring nonapeptide (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) first isolated from the cerebral venous blood of rabbits in an induced state of sleep.[1] It has been researched for its potential role in modulating deep slow-wave sleep, regulating stress responses, and influencing various physiological processes.[2][3] Unlike typical sedatives, this compound is thought to act as a neuromodulator, potentially normalizing sleep architecture and stress levels.[3][4] Establishing a clear dose-response relationship is a critical step in understanding its pharmacological profile and therapeutic potential.

Key Considerations for Dose-Response Studies

When designing experiments to characterize the dose-response curve of this compound, several factors must be considered:

  • Biphasic (Bell-Shaped) Dose-Response Curve: Multiple studies have reported that this compound exhibits a bell-shaped or U-shaped dose-response curve for some of its effects. This means that both low and high doses may be less effective than an optimal mid-range dose. Therefore, a wide range of concentrations/doses, including very low ones, should be tested to fully characterize the response.

  • Route of Administration: The method of administration (e.g., intravenous (IV), intraperitoneal (IP), subcutaneous (SubQ), or intracerebroventricular (ICV)) will significantly impact the bioavailability and pharmacokinetics of this compound. The chosen route should be consistent and relevant to the research question.

  • Timing of Administration: The effects of this compound can be influenced by the circadian rhythm of the subject. For sleep studies, administration is typically recommended 30-60 minutes before the subject's natural sleep period.[4]

  • Animal Model and Species Differences: The effects of this compound can vary between species. For instance, it has been shown to primarily induce delta-sleep in rabbits and rats, while having a more pronounced effect on REM sleep in cats.

  • Endpoint Selection: The choice of endpoints is crucial. For sleep analysis, electroencephalogram (EEG) and electromyogram (EMG) recordings are essential. For stress modulation, measuring corticosterone or cortisol levels is a standard approach. Locomotor activity can also be a valuable behavioral endpoint.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the dose-dependent effects of this compound. Note that experimental conditions vary between studies.

Table 1: In Vivo Effects of this compound on Sleep Architecture
SpeciesDoseRouteKey FindingsCitation
Human25 nmol/kgIVIncreased total sleep time and Stage 2 sleep; no significant change in slow-wave sleep (SWS).[4][5]
Rat1 mg/kgIPSignificantly increased power spectra of delta waves for up to 11 hours post-administration.[6][7]
Cat7 nmol/kgICVSignificantly increased deep slow-wave sleep (S2) by over 50% in the first hour.
Table 2: In Vivo Effects of this compound on Stress and Locomotor Activity
SpeciesDoseRouteEndpointKey FindingsCitation
Rat5-30 µg/kgIVCRF-Stimulated CorticosteroneSignificantly reduced corticosterone levels.
Mouse30 and 120 nmol/kgIPAmphetamine-Induced Locomotor ActivityComplex, dose-dependent reduction of hyperactivity.
Rat30 nmol/kgIVCircadian Locomotor ActivityReduced activity during the dark phase and increased activity during the light phase after 3 days.

Experimental Protocols

Protocol: In Vivo Dose-Response Analysis in Rodents

This protocol provides a generalized framework for assessing the dose-response effects of this compound on sleep architecture and stress in a rat model.

3.1.1 Materials

  • Lyophilized this compound

  • Sterile Saline (0.9% NaCl)

  • Male Wistar rats (250-300g)

  • EEG/EMG telemetry system or tethered system

  • Stereotaxic surgery equipment

  • Blood collection supplies (e.g., EDTA tubes)

  • Corticosterone ELISA kit

  • Animal housing with a controlled 12:12 light-dark cycle

3.1.2 Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimatize Acclimatize Rats (1 week) surgery Surgical Implantation of EEG/EMG Electrodes acclimatize->surgery recovery Post-Surgical Recovery (1-2 weeks) surgery->recovery baseline Baseline EEG/EMG Recording (24-48h) recovery->baseline dsip_prep Prepare this compound Solutions (e.g., 0, 10, 30, 100 µg/kg) baseline->dsip_prep admin This compound Administration (IP) 30 min before light-off dsip_prep->admin record Post-Injection EEG/EMG Recording (24h) admin->record blood Blood Collection for Corticosterone Analysis record->blood sleep_score Sleep Scoring (SWS, REM, Wake) blood->sleep_score power_spec Power Spectral Analysis (Delta Wave Power) sleep_score->power_spec stats Statistical Analysis & Dose-Response Curve Plotting power_spec->stats hormone_assay Corticosterone ELISA hormone_assay->stats

Caption: Workflow for in vivo this compound dose-response study in rodents.

3.1.3 Procedure

  • Animal Preparation:

    • Acclimatize rats to the housing facility for at least one week.

    • Perform stereotaxic surgery to implant EEG and EMG electrodes for sleep recording, following established protocols.[8]

    • Allow animals to recover for 1-2 weeks.

  • This compound Reconstitution:

    • Aseptically reconstitute lyophilized this compound in sterile saline to create a stock solution.

    • Perform serial dilutions to prepare the final dose concentrations (e.g., 10, 30, 100 µg/kg) and a vehicle control (saline only).

  • Experimental Timeline:

    • Connect the recovered animals to the recording system and record baseline EEG/EMG data for 24-48 hours.

    • On the test day, administer the prepared this compound dose or vehicle via IP injection approximately 30 minutes before the dark cycle begins.

    • Use a crossover design where each animal receives each dose, with a sufficient washout period (e.g., 3-4 days) between treatments.

    • Record EEG/EMG data continuously for 24 hours post-injection.

    • At a designated time point post-injection (e.g., 2 hours), collect blood samples to measure plasma corticosterone levels.

  • Data Analysis:

    • Score the EEG/EMG recordings into Wake, REM, and Non-REM (NREM) sleep stages. Further divide NREM into light and slow-wave sleep (SWS).

    • Perform power spectral analysis on the EEG data to quantify the power in the delta frequency band (1-4 Hz) as an indicator of SWS intensity.

    • Analyze plasma corticosterone concentrations using an ELISA kit according to the manufacturer's instructions.

    • For each dose, calculate the percentage change from baseline for all parameters.

    • Plot the dose of this compound against the measured effects to generate a dose-response curve.

Protocol: In Vitro Analysis of this compound on MAPK Signaling

3.2.1 Materials

  • Lyophilized this compound

  • SH-SY5Y neuroblastoma cell line (or other suitable neuronal cell line)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Serum-free medium

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • SDS-PAGE and Western blotting equipment

3.2.2 Experimental Workflow Diagram

G cell_culture Seed SH-SY5Y Cells and Grow to 80% Confluency serum_starve Serum Starve Cells (4-6 hours) cell_culture->serum_starve dsip_treat Treat with this compound Concentrations (e.g., 0, 1, 10, 100 nM, 1 µM) for a fixed time (e.g., 15 min) serum_starve->dsip_treat cell_lysis Lyse Cells and Collect Protein dsip_treat->cell_lysis protein_quant Quantify Protein (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot Transfer sds_page->western_blot probing Probe with p-ERK and t-ERK Antibodies western_blot->probing imaging Image Blots and Quantify Band Density probing->imaging analysis Normalize p-ERK to t-ERK and Plot Dose-Response Curve imaging->analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Physiological Outcomes This compound This compound Receptor Putative Receptor (Unknown) This compound->Receptor Binds GABA_R GABA-A Receptor This compound->GABA_R Potentiates? NMDA_R NMDA Receptor This compound->NMDA_R Inhibits? MAPK MAPK Cascade (Raf -> ERK) Receptor->MAPK Modulates? GABA_effect Increased GABAergic Inhibition GABA_R->GABA_effect NMDA_effect Decreased Glutamatergic Excitation NMDA_R->NMDA_effect Sleep Promotion of Slow-Wave Sleep MAPK->Sleep GABA_effect->Sleep Stress Stress Reduction (↓ Cortisol) GABA_effect->Stress NMDA_effect->Sleep

References

Application Notes and Protocols: Delta Sleep-Inducing Peptide (DSIP) for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delta Sleep-Inducing Peptide (DSIP) is a naturally occurring nonapeptide composed of nine amino acids (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu).[1][2] First isolated from the cerebral venous blood of rabbits in an induced state of deep sleep, this compound has garnered significant interest within the neuroscience community for its potential modulatory effects on a wide range of physiological processes.[3][4][5] Although initially identified for its sleep-promoting properties, subsequent research has revealed its involvement in stress reduction, pain modulation, neuroprotection, and hormonal regulation.[2][6][7][8] These multifaceted activities make this compound a valuable tool for investigating complex neurological pathways and for the potential development of novel therapeutics.

This compound's mechanism of action is not yet fully elucidated, and a specific receptor has not been identified.[2][9] However, evidence suggests that it interacts with multiple neurotransmitter systems, including GABAergic and glutamatergic pathways, and may modulate the activity of NMDA receptors.[1][2][10][11] Its ability to influence the hypothalamic-pituitary-adrenal (HPA) axis further underscores its role as a significant neuromodulator.[1][6]

These application notes provide an overview of the key research applications of this compound in neuroscience, accompanied by a summary of quantitative data and detailed experimental protocols to guide researchers in their study design.

Key Research Applications in Neuroscience

  • Sleep Regulation: this compound has been shown to promote slow-wave sleep (SWS) or delta sleep, the deepest and most restorative stage of sleep.[12][13] It appears to influence sleep architecture rather than acting as a traditional sedative.[12]

  • Stress and Anxiety Reduction: Research indicates that this compound can modulate the body's response to stress by reducing the release of corticotropin-releasing hormone (CRH) and subsequently lowering cortisol levels.[1][14][15]

  • Pain Management: this compound exhibits analgesic properties, potentially through indirect interaction with opioid receptors and the release of Met-enkephalin.[2][6] It has shown promise in alleviating chronic pain and withdrawal symptoms from opioids and alcohol.[3][10]

  • Neuroprotection: The peptide has demonstrated neuroprotective effects against oxidative stress and excitotoxicity, suggesting its potential in mitigating neuronal damage in conditions like cerebral ischemia.[7][11]

  • Anticonvulsant Activity: Studies in animal models of epilepsy have shown that this compound can act as an anticonvulsant, reducing the frequency and duration of seizures.[3][11]

Quantitative Data Summary

The following table summarizes quantitative data from various preclinical studies on this compound, providing a comparative overview of its effects across different research applications.

ApplicationAnimal ModelDosageAdministration RouteObserved EffectReference
Sleep RegulationRabbits25 nmol/kgIntravenous (IV)60-78% increase in delta wave sleep duration for up to 6 hours[15]
Sleep RegulationRatsNot SpecifiedNot Specified32% increase in slow-wave sleep and 72% increase in sleep time[16]
Stress ReductionRats60 µg/kgIntraperitoneal (IP)40-50% reduction in stress-induced cortisol levels for 4 hours[1][15]
Pain ModulationMice100 µg/kgIntraperitoneal (IP)Increased pain thresholds[14]
Neuroprotection (Ischemia)Not SpecifiedNot SpecifiedNot Specified32% reduction in myocardial infarction area[2]
Opiate WithdrawalHumansNot SpecifiedIntravenous (IV)Alleviation of withdrawal symptoms in 97% of patients[2][3]
Alcohol WithdrawalHumansNot SpecifiedIntravenous (IV)Alleviation of withdrawal symptoms in 87% of patients[2][3]
Antitumor EffectMiceNot SpecifiedNot Specified2.6-fold decrease in total spontaneous tumor incidence[3]
Lifespan ExtensionMiceNot SpecifiedNot Specified24.1% increase in maximum lifespan[3]

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the proposed signaling pathways of this compound and a general experimental workflow for in-vivo studies.

DSIP_Signaling_Pathways cluster_this compound This compound Administration cluster_cns Central Nervous System cluster_effects Neurophysiological Effects This compound This compound GABA_A GABA-A Receptors This compound->GABA_A Enhances Inhibition NMDA NMDA Receptors This compound->NMDA Modulates (Reduces Excitability) Opioid Opioid Receptors (Indirect) This compound->Opioid Stimulates Met-enkephalin Release HPA_Axis HPA Axis This compound->HPA_Axis Reduces CRH Release Sleep Increased Delta Sleep GABA_A->Sleep Neuroprotection Neuroprotection NMDA->Neuroprotection Analgesia Analgesia Opioid->Analgesia Stress Reduced Stress/Cortisol HPA_Axis->Stress

Caption: Proposed signaling pathways of this compound in the central nervous system.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., Rats, Mice) Baseline Baseline Measurement (e.g., EEG, Behavior) Animal_Acclimatization->Baseline DSIP_Prep This compound Reconstitution (Sterile Saline) Administration This compound Administration (IV, IP, or ICV) DSIP_Prep->Administration Baseline->Administration Observation Post-administration Observation Period Administration->Observation Data_Collection Data Collection (e.g., Sleep duration, Cortisol levels, Pain threshold) Observation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for in-vivo this compound studies.

Experimental Protocols

1. Protocol for Assessing the Effects of this compound on Sleep Architecture in Rodents

  • Objective: To evaluate the impact of this compound on sleep patterns, particularly slow-wave sleep, in a rodent model.

  • Materials:

    • Delta Sleep-Inducing Peptide (this compound)

    • Sterile, pyrogen-free saline

    • Male Wistar rats (250-300g) with chronically implanted electrodes for EEG and EMG recording

    • Data acquisition system for polysomnographic recording

    • Intravenous (IV) or Intraperitoneal (IP) injection supplies

  • Methodology:

    • Animal Preparation and Acclimatization:

      • Surgically implant EEG and EMG electrodes in rats under anesthesia. Allow a recovery period of at least one week.

      • Acclimatize the animals to the recording chambers and handling procedures for several days before the experiment to minimize stress.

    • This compound Solution Preparation:

      • On the day of the experiment, reconstitute lyophilized this compound in sterile saline to the desired concentration (e.g., 1 mg/mL).[14] Vortex gently to ensure complete dissolution.

    • Experimental Procedure:

      • Connect the animals to the recording system and allow for a baseline recording period of at least 2 hours to establish normal sleep-wake patterns.

      • Administer this compound or vehicle (saline) via IV or IP injection at the beginning of the light-off period (for nocturnal animals). A typical dose for sleep studies is 25 nmol/kg IV.[14]

      • Record EEG and EMG data continuously for at least 6 hours post-injection.

    • Data Analysis:

      • Score the recorded data into wakefulness, NREM sleep, and REM sleep epochs using appropriate software.

      • Quantify the time spent in each sleep stage, the latency to sleep onset, and the duration of slow-wave activity within NREM sleep.

      • Compare the sleep parameters between the this compound-treated and vehicle-treated groups using statistical tests such as a t-test or ANOVA.

2. Protocol for Evaluating the Anxiolytic Effects of this compound in a Rodent Model of Stress

  • Objective: To determine the effect of this compound on stress-induced anxiety-like behavior and hormonal responses.

  • Materials:

    • Delta Sleep-Inducing Peptide (this compound)

    • Sterile saline

    • Male Sprague-Dawley rats (200-250g)

    • Elevated Plus Maze (EPM) or Open Field Test (OFT) apparatus

    • Equipment for blood collection and corticosterone measurement (e.g., ELISA kit)

    • Intraperitoneal (IP) injection supplies

  • Methodology:

    • Animal Acclimatization:

      • House the rats in a quiet, temperature-controlled environment with a 12-hour light/dark cycle. Handle the animals for several days prior to the experiment to reduce handling stress.

    • This compound Solution Preparation:

      • Prepare a fresh solution of this compound in sterile saline. A typical dose for stress response studies is 60 µg/kg IP.[1][14]

    • Experimental Procedure:

      • Administer this compound or vehicle (saline) via IP injection 30 minutes before subjecting the animals to a stressor (e.g., restraint stress for 20 minutes).

      • Immediately following the stressor, place the animal in the EPM or OFT and record its behavior for 5-10 minutes. Key behavioral parameters to measure include time spent in the open arms (EPM) or the center of the arena (OFT).

      • At the end of the behavioral test, collect blood samples for corticosterone analysis.

    • Data Analysis:

      • Analyze the behavioral data to assess anxiety-like behavior.

      • Measure plasma corticosterone levels using an appropriate assay.

      • Compare the behavioral and hormonal data between the this compound-treated and vehicle-treated groups using statistical analysis.

3. Protocol for Assessing the Analgesic Properties of this compound in a Mouse Model

  • Objective: To investigate the pain-relieving effects of this compound using a hot plate or tail-flick test in mice.

  • Materials:

    • Delta Sleep-Inducing Peptide (this compound)

    • Sterile saline

    • Male C57BL/6 mice (20-25g)

    • Hot plate apparatus or tail-flick meter

    • Intraperitoneal (IP) or Intracerebroventricular (ICV) injection supplies

  • Methodology:

    • Animal Acclimatization:

      • Acclimatize the mice to the experimental room and handling for at least 3 days.

    • This compound Solution Preparation:

      • Dissolve this compound in sterile saline to the desired concentration. A typical dose for analgesia studies is 100 µg/kg IP.[14]

    • Experimental Procedure:

      • Measure the baseline pain threshold of each mouse using the hot plate (latency to lick a paw or jump) or tail-flick (latency to flick the tail from a heat source) test.

      • Administer this compound or vehicle via IP or ICV injection.

      • At various time points post-injection (e.g., 15, 30, 60, and 120 minutes), re-measure the pain threshold.

    • Data Analysis:

      • Calculate the percentage of maximal possible effect (%MPE) for each time point.

      • Compare the %MPE between the this compound-treated and vehicle-treated groups over time using repeated measures ANOVA.

Disclaimer: this compound is an investigational compound and should be used for research purposes only. The protocols provided are intended as a guide and may require optimization for specific experimental conditions. All animal procedures should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

References

Application Notes and Protocols for Studying Slow-Wave Sleep in Animal Models Using Delta Sleep-Inducing Peptide (DSIP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta Sleep-Inducing Peptide (DSIP) is a nonapeptide that has garnered significant interest for its potential role in the regulation of sleep, particularly in promoting slow-wave sleep (SWS), also known as deep sleep.[1] SWS is a critical phase of the sleep cycle associated with physiological restoration, memory consolidation, and synaptic plasticity. The study of this compound in animal models provides a valuable tool for understanding the fundamental mechanisms of sleep regulation and for the preclinical assessment of novel therapeutic agents targeting sleep disorders.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate SWS in animal models. The information is intended to guide researchers in designing and executing robust experiments, from surgical implantation of recording electrodes to the final analysis of sleep architecture. While this compound has shown promise in modulating sleep, it is important to note that research has yielded some conflicting results, and its precise mechanism of action is still under investigation.[1]

Data Presentation: Quantitative Effects of this compound on Slow-Wave Sleep

The following tables summarize quantitative data from various studies on the effects of this compound and its analogues on SWS in different animal models. This structured format allows for easy comparison of dosages, administration routes, and observed outcomes.

Animal ModelCompoundDosageAdministration RouteKey Findings
RatThis compound7 nmol/kgIntracerebroventricularSignificant 20% increase in total slow-wave sleep.[2]
RatThis compound1 mg/kgIntraperitonealStatistically significant increase in EEG delta power at 2, 4, 5, 6, 7, and 11 hours post-administration.[3][4]
RatThis compound analogue (P-DSIP)0.5 nmolIntracerebroventricular InfusionSignificant 22% increase in slow-wave sleep.[5]
RatThis compound analogue (P-DSIP)200 pmol/kgIntracerebroventricular17.3% increase in slow-wave sleep.[6]
RatThis compoundNot specifiedIntraperitonealSignificantly increased delta wave electrical activity in the brain.[7]
CatThis compound7 nmol/kgIntracerebroventricularSignificant increase in total slow-wave sleep, with deep SWS (S2) increasing by over 50% in the first hour.[8]

Experimental Protocols

Stereotaxic Implantation of EEG/EMG Electrodes in Rats

This protocol details the surgical procedure for implanting electrodes for chronic sleep recordings in rats.

Materials:

  • Male Sprague Dawley or Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., Ketamine/Xylazine cocktail, Isoflurane)

  • Analgesia (e.g., Metacam)

  • Surgical tools (scalpel, forceps, retractors, drill)

  • Stainless-steel screw electrodes for EEG

  • Teflon-coated stainless-steel wires for EMG

  • Dental cement

  • Miniature connector pins

  • Suture material

Procedure:

  • Anesthesia and Analgesia: Anesthetize the rat using an appropriate anesthetic protocol and administer a pre-operative analgesic.

  • Stereotaxic Fixation: Secure the anesthetized rat in a stereotaxic frame. Ensure the head is level.

  • Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.

  • Drilling Craniotomies: Using a stereotaxic drill, create small burr holes at the desired coordinates for EEG electrode placement. Example coordinates relative to bregma for recording neocortical EEG and hippocampal theta rhythms are:

    • Frontal cortex (reference): AP +2.0 mm, ML ±1.5 mm

    • Parietal cortex: AP -2.0 mm, ML ±2.5 mm

    • Occipital cortex: AP -6.0 mm, ML ±4.0 mm

    • Anchor screw (over cerebellum): AP -10.0 mm, ML 0.0 mm[9]

  • EEG Electrode Implantation: Gently screw the stainless-steel electrodes into the burr holes until they make contact with the dura mater.

  • EMG Electrode Implantation: For EMG recordings, insert the Teflon-coated wires bilaterally into the nuchal (neck) muscles.

  • Connector and Headcap Assembly: Solder the electrode wires to a miniature connector pin. Secure the entire assembly to the skull using dental cement, creating a durable headcap.

  • Suturing and Post-operative Care: Suture the scalp incision around the headcap. Administer post-operative analgesics and allow the animal to recover for at least one week before commencing experiments.

This compound Administration

Materials:

  • This compound or this compound analogue

  • Sterile saline or Ringer's solution for reconstitution

  • Syringes and needles appropriate for the chosen administration route

  • For intracerebroventricular (ICV) administration: a cannula pre-implanted into the lateral ventricle.

Procedure:

  • Intracerebroventricular (ICV) Injection:

    • Reconstitute this compound in sterile saline to the desired concentration.

    • Gently restrain the rat and connect a Hamilton syringe to the indwelling cannula.

    • Infuse the this compound solution slowly over a predetermined period. A sham injection with vehicle should be used as a control.[2]

  • Intraperitoneal (IP) Injection:

    • Reconstitute this compound in sterile saline.

    • Inject the solution into the peritoneal cavity of the rat. Saline-injected animals serve as controls.[4]

EEG/EMG Recording and Analysis

Materials:

  • EEG/EMG recording system (amplifier, filter, digitizer)

  • Recording chamber (sound-attenuated, controlled light-dark cycle)

  • Sleep analysis software (e.g., SleepSign)

Procedure:

  • Habituation: Acclimate the surgically implanted rats to the recording chamber and tethered recording cable for 2-3 days prior to the experiment.

  • Recording:

    • Connect the animal's headcap to the recording cable.

    • Record EEG and EMG signals continuously for the desired duration (e.g., 24 hours).

    • Typical recording parameters:

      • EEG filter settings: 0.5-30 Hz

      • EMG filter settings: 30-300 Hz

      • Sampling rate: 250 Hz or higher

  • Sleep Scoring and Analysis:

    • Visually or automatically score the recorded data in epochs (e.g., 10-30 seconds) into wakefulness, NREM sleep (including SWS), and REM sleep based on standard criteria:

      • Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.

      • NREM Sleep (SWS): High-amplitude, low-frequency (delta waves, 1-4 Hz) EEG; reduced EMG activity.

      • REM Sleep: Low-amplitude, mixed-frequency EEG with prominent theta activity (6-9 Hz); muscle atonia (lowest EMG activity).

    • Quantify sleep parameters such as:

      • Total time spent in each sleep stage.

      • Latency to the first episode of SWS.

      • Duration and number of SWS episodes.

      • EEG power spectral analysis to quantify delta power during SWS.

Visualizations

Signaling Pathways of this compound in Sleep Regulation

DSIP_Signaling_Pathway This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Potentiates HPA_Axis Hypothalamic-Pituitary-Adrenal (HPA) Axis This compound->HPA_Axis Modulates Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition CRH Decreased CRH Release HPA_Axis->CRH SWS Promotion of Slow-Wave Sleep Neuronal_Inhibition->SWS Stress_Reduction Stress Reduction CRH->Stress_Reduction Stress_Reduction->SWS Facilitates

Caption: Hypothesized signaling pathways of this compound in promoting slow-wave sleep.

Experimental Workflow for Studying this compound Effects on SWS

Experimental_Workflow Animal_Prep Animal Preparation (Rat, 250-300g) Surgery Stereotaxic Surgery (EEG/EMG Electrode Implantation) Animal_Prep->Surgery Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Habituation Habituation to Recording Chamber (2-3 days) Recovery->Habituation Baseline Baseline EEG/EMG Recording (24 hours) Habituation->Baseline DSIP_Admin This compound/Vehicle Administration (ICV or IP) Baseline->DSIP_Admin Post_DSIP_Rec Post-injection EEG/EMG Recording (24 hours) DSIP_Admin->Post_DSIP_Rec Data_Analysis Sleep Scoring and Data Analysis (SWS duration, latency, delta power) Post_DSIP_Rec->Data_Analysis

Caption: Experimental workflow for investigating the effects of this compound on SWS.

References

Delta-Sleep-Inducing Peptide (DSIP) as a Tool for Investigating the Stress Response: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-Sleep-Inducing Peptide (DSIP) is a naturally occurring nonapeptide composed of nine amino acids.[1] Initially identified for its role in promoting slow-wave sleep, subsequent research has revealed its broader neuromodulatory functions, particularly in regulating the body's response to stress.[2][3] this compound's ability to influence the hypothalamic-pituitary-adrenal (HPA) axis, the central stress response system, makes it a valuable tool for investigating the complex mechanisms of stress and developing novel therapeutic strategies for stress-related disorders.[4][5] These application notes provide an overview of this compound's mechanism of action in the context of stress, detailed protocols for its use in preclinical research, and a summary of quantitative data from relevant studies.

Mechanism of Action in the Stress Response

This compound exerts its stress-modulatory effects through multiple pathways, primarily by influencing the HPA axis and interacting with key neurotransmitter systems.

Modulation of the HPA Axis: The HPA axis is the primary neuroendocrine system that governs the stress response. Upon encountering a stressor, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH).[6] ACTH then acts on the adrenal glands to produce glucocorticoids, such as cortisol in humans and corticosterone in rodents.[6]

This compound has been shown to modulate this cascade at multiple levels. It can decrease the basal levels of corticotropin and block its release.[7] Some studies suggest that this compound inhibits CRH-induced ACTH secretion from the pituitary gland, potentially by inhibiting the cAMP system in corticotrophs.[1] This attenuating effect on the HPA axis helps to regulate the physiological response to stress. Evidence also suggests that glucocorticoids, in turn, regulate this compound, indicating a feedback loop.[2][5]

Interaction with Neurotransmitter Systems: Beyond the HPA axis, this compound's effects on the stress response are also mediated by its interaction with major neurotransmitter systems in the brain.

  • GABAergic System: The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system and plays a crucial role in dampening neuronal excitability and promoting relaxation. Evidence suggests that this compound may enhance GABAergic inhibition, contributing to its anxiolytic and stress-reducing properties.[8]

  • NMDA Receptor System: The N-methyl-D-aspartate (NMDA) receptor is a key player in excitatory neurotransmission and synaptic plasticity. Dysregulation of NMDA receptor function has been implicated in stress-related pathologies.[9] Studies indicate that this compound can interact with NMDA receptors, potentially modulating glutamatergic signaling and thereby influencing the cellular response to stress.[9][10]

  • Serotonergic System: The serotonin system is deeply involved in mood regulation and the stress response. Research has shown that this compound can influence serotonin levels in the brain, with the most significant changes observed during the daytime.[11] This interaction may contribute to its effects on stress and adaptive behavior.

Data Presentation: Quantitative Effects of this compound on Stress Markers

The following table summarizes the quantitative effects of this compound on key stress markers from various studies. It is important to note that results can vary depending on the experimental model, dosage, and timing of administration.

Experimental ModelStressorThis compound Dosage & RouteMeasured MarkerResultReference
Human CRH Stimulation100 µg hCRH (IV)Plasma ACTHAttenuated response in depressed patients[4]
Human CRH Stimulation100 µg hCRH (IV)Plasma CortisolNormal response in depressed patients[4]
Rat Emotional Stress30 µg/kg (IP)Fos expression in pPVNDecreased in predisposed rats[12]
Rat Emotional Stress30 µg/kg (IP)Fos expression in limbic systemDecreased in predisposed rats[12]
Rat In vitro pituitary quartersCRH StimulationACTH ReleaseSignificantly inhibited[1]

Experimental Protocols

These protocols provide detailed methodologies for investigating the effects of this compound on stress-related behaviors and physiological markers in preclinical models.

Forced Swim Test (FST) in Rats

The Forced Swim Test is a widely used behavioral assay to assess depressive-like behavior and the efficacy of antidepressant compounds.[13][14] The test is based on the principle that when placed in an inescapable cylinder of water, rats will eventually adopt an immobile posture, which is interpreted as a state of "behavioral despair."

Materials:

  • Delta-Sleep-Inducing Peptide (this compound)

  • Saline solution (0.9% NaCl)

  • Transparent cylindrical container (approximately 40-50 cm high, 20 cm in diameter)

  • Water (23-25°C)

  • Video recording equipment

  • Animal scale

  • Syringes and needles for injection

Procedure:

  • This compound Preparation: Dissolve this compound in sterile saline to the desired concentration.

  • Animal Acclimation: Acclimate male Wistar rats (250-300g) to the housing facility for at least one week before the experiment.

  • This compound Administration: Administer this compound or vehicle (saline) via intraperitoneal (IP) injection 30 minutes before the test. A typical dose to investigate stress response is in the range of 30-60 µg/kg.

  • Pre-test Session (Day 1): Place each rat individually into the cylinder filled with water to a depth of 30 cm for a 15-minute pre-swim session. This session is for habituation.

  • Test Session (Day 2): 24 hours after the pre-test session, place the rats back into the water-filled cylinder for a 5-minute test session.

  • Behavioral Recording: Record the entire 5-minute session using a video camera positioned to the side of the cylinder.

  • Data Analysis: An observer blinded to the treatment groups should score the duration of immobility. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Statistical Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Elevated Plus Maze (EPM) in Mice

The Elevated Plus Maze is a standard behavioral test for assessing anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Materials:

  • Delta-Sleep-Inducing Peptide (this compound)

  • Saline solution (0.9% NaCl)

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video recording and analysis software

  • Animal scale

  • Syringes and needles for injection

Procedure:

  • This compound Preparation: Prepare a solution of this compound in sterile saline.

  • Animal Acclimation: House male C57BL/6 mice in a controlled environment for at least one week prior to testing.

  • This compound Administration: Inject mice with this compound or vehicle (saline) via intraperitoneal (IP) injection 30 minutes before the test.

  • Test Procedure: Place a mouse in the center of the maze, facing one of the open arms.

  • Behavioral Recording: Allow the mouse to explore the maze for 5 minutes while recording its behavior with an overhead video camera.

  • Data Analysis: Use automated tracking software or a blinded observer to score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

  • Statistical Analysis: Compare the percentage of time spent in the open arms and the number of open arm entries between the this compound-treated and vehicle-treated groups. An increase in these parameters is indicative of an anxiolytic-like effect.

Chronic Social Defeat Stress (CSDS) in Mice

The Chronic Social Defeat Stress model is an ethologically relevant paradigm for inducing a depression-like phenotype in mice.[15] It involves the repeated exposure of a test mouse to an aggressive resident mouse.

Materials:

  • Delta-Sleep-Inducing Peptide (this compound)

  • Saline solution (0.9% NaCl)

  • Aggressive resident mice (e.g., CD-1 strain)

  • Test mice (e.g., C57BL/6J strain)

  • Specially designed social defeat cages with a perforated divider

  • Social interaction test arena

  • Video recording and analysis software

Procedure:

  • This compound Preparation: Prepare this compound in sterile saline for daily administration.

  • Social Defeat Protocol (10 days):

    • Each day, introduce a test mouse into the home cage of an aggressive resident mouse for 5-10 minutes of physical interaction.

    • After the physical interaction, house the test mouse in the same cage as the resident but separated by a perforated divider for the remainder of the 24-hour period. This allows for sensory but not physical contact.

    • Repeat this procedure for 10 consecutive days, exposing the test mouse to a different resident mouse each day.

  • This compound Administration: Administer this compound or vehicle (saline) daily via intraperitoneal (IP) injection throughout the 10-day stress protocol.

  • Social Interaction Test (Day 11):

    • Place the test mouse in an open-field arena with a wire-mesh enclosure at one end.

    • Session 1 (No Target): Allow the mouse to explore the arena for 2.5 minutes with the enclosure empty.

    • Session 2 (Target Present): Place a novel, unfamiliar aggressive mouse inside the enclosure and allow the test mouse to explore the arena for another 2.5 minutes.

  • Data Analysis: Use video tracking software to measure the time the test mouse spends in the "interaction zone" (the area immediately surrounding the enclosure) during both sessions.

  • Defining Susceptible vs. Resilient Phenotypes: Calculate a social interaction ratio (time in interaction zone with target / time in interaction zone without target). Mice with a ratio less than 1 are considered "susceptible" to the stress, while those with a ratio greater than 1 are "resilient."

  • Statistical Analysis: Compare the social interaction ratios and the proportion of susceptible/resilient mice between the this compound-treated and vehicle-treated groups.

Mandatory Visualizations

DSIP_HPA_Axis_Modulation Stressor Stressor Hypothalamus Hypothalamus Stressor->Hypothalamus CRH CRH Hypothalamus->CRH + Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH + Adrenal Adrenal Cortex Glucocorticoids Glucocorticoids (e.g., Cortisol) Adrenal->Glucocorticoids + CRH->Pituitary ACTH->Adrenal Glucocorticoids->Hypothalamus - Glucocorticoids->Pituitary - This compound This compound This compound->Pituitary Feedback Negative Feedback

Caption: this compound's modulation of the HPA axis.

Experimental_Workflow_DSIP_Stress start Start acclimation Animal Acclimation (e.g., 1 week) start->acclimation grouping Random Assignment to Groups (Vehicle vs. This compound) acclimation->grouping administration This compound / Vehicle Administration (e.g., IP injection) grouping->administration stressor Stress Induction (e.g., Forced Swim, Social Defeat) administration->stressor behavioral Behavioral Assessment (e.g., FST, EPM, SIT) stressor->behavioral physiological Physiological Measurement (e.g., Blood sampling for CORT/ACTH) stressor->physiological analysis Data Analysis behavioral->analysis physiological->analysis end End analysis->end

Caption: General workflow for this compound stress studies.

DSIP_Neurotransmitter_Interaction This compound This compound GABA GABAergic System (Inhibitory) This compound->GABA Enhances NMDA NMDA Receptor System (Excitatory) This compound->NMDA Modulates StressResponse Stress Response GABA->StressResponse Reduces NMDA->StressResponse Mediates

Caption: this compound's interaction with neurotransmitter systems.

References

Application Notes and Protocols: Delta Sleep-Inducing Peptide (DSIP) in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta Sleep-Inducing Peptide (DSIP) is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] Initially identified for its role in promoting slow-wave sleep, recent research has unveiled its broader physiological functions, including stress modulation, cellular protection, and potential neuroprotective effects, making it a molecule of interest in the study of neurodegenerative diseases.[1][2] this compound has been observed to interact with fundamental neurotransmitter systems, including enhancing GABAergic inhibition and modulating glutamatergic activity, which are critical in maintaining neuronal homeostasis.[3][4] Furthermore, its ability to mitigate oxidative stress and improve mitochondrial function suggests a therapeutic potential in pathologies where these processes are compromised, such as Alzheimer's and Parkinson's disease.[2][5]

These application notes provide an overview of the current understanding of this compound's role in neurodegenerative disease research, supported by quantitative data from relevant studies and detailed experimental protocols for its investigation.

Mechanisms of Action

This compound's neuroprotective effects are believed to be multifactorial, stemming from its influence on several key cellular and signaling pathways.

  • Modulation of Neurotransmitter Systems: this compound appears to exert a balancing effect on neuronal activity. It has been shown to enhance GABA-activated currents in hippocampal and cerebellar neurons while concurrently blocking N-methyl-D-aspartate (NMDA)-activated responses in cortical regions.[3][5] This dual action helps to reduce excitotoxicity, a common pathway of neuronal death in neurodegenerative disorders.

  • Reduction of Oxidative Stress: this compound has demonstrated the ability to bolster cellular antioxidant defenses.[6] Studies have indicated that this compound can increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD).[6] This action helps to neutralize reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.

  • Mitochondrial Function Support: The peptide has been shown to enhance the efficiency of oxidative phosphorylation in rat brain mitochondria.[2] By improving mitochondrial respiratory activity, this compound may help maintain cellular energy production and reduce the generation of damaging ROS, which is crucial for neuronal survival.[5]

  • Anti-inflammatory Effects: While the direct anti-inflammatory mechanisms in neurodegenerative models are still under investigation, this compound has been shown to modulate the levels of cytokines like Interleukin-6 (IL-6) in various tissues, suggesting a potential role in mitigating neuroinflammation, a key component of neurodegenerative disease progression.[6]

  • Blood-Brain Barrier Permeability: Studies have indicated that this compound can cross the blood-brain barrier (BBB) intact, a critical characteristic for any centrally acting therapeutic agent.[6][7] In-vitro models using brain microvessel endothelial cell monolayers have shown that this compound penetrates the BBB via simple transmembrane diffusion.[6]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound and its analogs in models relevant to neuroprotection.

Model Treatment Parameter Measured Result Significance Reference
Rat Model of Myocardial InfarctionThis compound (during reperfusion)Infarct Area / Area At Risk (IA/AAR)28.7 ± 9.3%p = 0.01 (vs. control)[6]
Rat Model of Myocardial InfarctionKND (this compound analog, during reperfusion)Infarct Area / Area At Risk (IA/AAR)19.1 ± 7.3%p = 0.0002 (vs. control)[6]
Mouse Model of Focal StrokeKND (this compound analog, intranasal)Brain Infarction Volume7.4 ± 3.5%Significantly lower than control (12.2 ± 5.6%)[6]
Rat Model of Focal StrokeThis compound (intranasal, 120 µg/kg)Brain Infarction Volume20.9 ± 6.9%Not significantly different from vehicle (24.1 ± 4.6%)[5][8]
Hypoxic RatsThis compound (120 µg/kg, i.p.)Mitochondrial Respiratory Activity (V3 and ADP/t values)Completely inhibited hypoxia-induced reduction-[2]
In Vitro Model This compound Concentration Parameter Measured Result Reference
Mouse Liver HomogenateVariesAntioxidant Activity (inhibition of lipid peroxidation)This compound and its analogs exhibit antioxidant activity[9]
Isolated Rat Brain MitochondriaNot specifiedRate of Phosphorylated Respiration (V3)Significantly increased[2]
Isolated Rat Brain MitochondriaNot specifiedRespiratory Control Ratio (RCR)Enhanced[2]
Isolated Rat Brain MitochondriaNot specifiedRate of ADP PhosphorylationEnhanced[2]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Neuroprotective Effect Against Oxidative Stress

Objective: To determine the protective effect of this compound on neuronal cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • This compound peptide (solubilized in sterile water or PBS)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., 1, 10, 100 nM, 1 µM). Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Incubate for 24 hours.

  • Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium (e.g., 100 µM). Remove the this compound-containing medium and expose the cells to the H₂O₂ solution for 4-6 hours. Include a control group with no H₂O₂ exposure.

  • Cell Viability Assessment (MTT Assay):

    • Remove the H₂O₂-containing medium and wash the cells with PBS.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group (untreated, no H₂O₂). Plot a dose-response curve for this compound's protective effect.

Protocol 2: Assessment of this compound's Effect on Mitochondrial Membrane Potential (ΔΨm)

Objective: To evaluate the effect of this compound on mitochondrial health by measuring the mitochondrial membrane potential in neuronal cells.

Materials:

  • Neuronal cell line

  • Cell culture medium

  • This compound peptide

  • JC-1 or TMRM fluorescent dye

  • Fluorescence microscope or plate reader

  • Black-walled, clear-bottom 96-well plates

Procedure:

  • Cell Culture and Treatment: Seed neuronal cells in a black-walled 96-well plate and treat with desired concentrations of this compound for 24 hours.

  • Staining with JC-1:

    • Prepare a 5 µg/mL working solution of JC-1 in pre-warmed cell culture medium.

    • Remove the medium from the cells and add the JC-1 staining solution.

    • Incubate for 15-30 minutes at 37°C.

    • Wash the cells with warm PBS.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader.

    • For JC-1, measure red fluorescence (aggregates in healthy mitochondria) at ~590 nm emission and green fluorescence (monomers in cytoplasm of unhealthy cells) at ~525 nm emission.

    • The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

  • Data Analysis: Compare the red/green fluorescence ratio in this compound-treated cells to untreated controls. An increase in this ratio suggests maintenance or improvement of ΔΨm.

Protocol 3: In Vivo Administration of this compound in a Mouse Model of Neurodegeneration

Objective: To investigate the therapeutic potential of this compound in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

Materials:

  • APP/PS1 transgenic mice and wild-type littermates

  • This compound peptide

  • Sterile saline solution

  • Intranasal or intraperitoneal injection supplies

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Tissue processing reagents for immunohistochemistry and ELISA

Procedure:

  • Animal Grouping and this compound Preparation: Divide the mice into four groups: Wild-type + Saline, Wild-type + this compound, APP/PS1 + Saline, APP/PS1 + this compound. Prepare this compound in sterile saline at the desired concentration (e.g., 120 µg/kg body weight).[5]

  • This compound Administration: Administer this compound or saline to the mice via the chosen route (intranasal or intraperitoneal) daily for a specified period (e.g., 4 weeks), starting at an age when pathology begins to develop.

  • Behavioral Testing: At the end of the treatment period, conduct behavioral tests to assess cognitive function. The Morris water maze is commonly used to evaluate spatial learning and memory.

  • Tissue Collection and Analysis:

    • Following behavioral testing, euthanize the mice and perfuse with saline and then paraformaldehyde.

    • Collect brain tissue for analysis.

    • Immunohistochemistry: Use one hemisphere to prepare brain sections for staining with antibodies against Aβ plaques (e.g., 6E10) and phosphorylated tau (e.g., AT8).

    • ELISA: Homogenize the other hemisphere to measure the levels of soluble and insoluble Aβ40 and Aβ42, as well as levels of inflammatory cytokines (e.g., TNF-α, IL-6).

  • Data Analysis: Compare the behavioral performance, plaque load, tau pathology, and inflammatory markers between the different groups to determine the effect of this compound treatment.

Mandatory Visualizations

DSIP_Signaling_Pathway cluster_effects Cellular Effects This compound This compound GABA_R GABAA Receptor This compound->GABA_R Enhances NMDA_R NMDA Receptor This compound->NMDA_R Inhibits Mitochondrial_Function Mitochondrial Function This compound->Mitochondrial_Function Improves Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD) This compound->Antioxidant_Enzymes Increases Activity Neuronal_Activity Neuronal Activity GABA_R->Neuronal_Activity Inhibits NMDA_R->Neuronal_Activity Activates Excitotoxicity Excitotoxicity Neuronal_Activity->Excitotoxicity Leads to (if excessive) Neuroprotection Neuroprotection Neuronal_Activity->Neuroprotection Balanced activity promotes Excitotoxicity->Neuroprotection Reduced excitotoxicity leads to Oxidative_Stress Oxidative Stress Oxidative_Stress->Neuroprotection Reduced stress leads to Mitochondrial_Function->Oxidative_Stress Reduces Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: Proposed signaling pathways of this compound's neuroprotective effects.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start Start: Hypothesis This compound is neuroprotective in_vitro In Vitro Studies (Neuronal Cell Lines) start->in_vitro dose_response Dose-Response & Toxicity in_vitro->dose_response viability Cell Viability (MTT) in_vitro->viability oxidative_stress Oxidative Stress (ROS) in_vitro->oxidative_stress mito Mitochondrial Function (ΔΨm) in_vitro->mito in_vivo In Vivo Studies (Animal Models) mechanism Mechanism of Action Studies in_vivo->mechanism behavior Behavioral Tests in_vivo->behavior histology Immunohistochemistry (Aβ, p-tau) in_vivo->histology biochem Biochemical Analysis (ELISA) in_vivo->biochem dose_response->in_vivo outcome Evaluation of Therapeutic Potential mechanism->outcome

Caption: Experimental workflow for evaluating this compound in neurodegeneration.

Logical_Relationships cluster_cellular Cellular Level cluster_patho Pathophysiological Level cluster_outcome Functional Outcome This compound This compound Administration GABA_mod GABAergic Modulation This compound->GABA_mod NMDA_mod Glutamatergic Modulation This compound->NMDA_mod antioxidant Increased Antioxidant Capacity This compound->antioxidant mito_support Mitochondrial Support This compound->mito_support excitotoxicity Reduced Excitotoxicity GABA_mod->excitotoxicity NMDA_mod->excitotoxicity oxidative_stress Reduced Oxidative Stress antioxidant->oxidative_stress energy Improved Cellular Energetics mito_support->energy survival Increased Neuronal Survival excitotoxicity->survival oxidative_stress->survival energy->survival cognition Improved Cognitive Function survival->cognition

Caption: Logical relationships of this compound's neuroprotective effects.

References

Application Notes and Protocols for In Vitro Experimental Design Using Delta Sleep-Inducing Peptide (DSIP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta Sleep-Inducing Peptide (DSIP) is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] Initially isolated from the cerebral venous blood of rabbits in an induced state of sleep, this compound has been investigated for its potential roles in sleep regulation, stress modulation, and various other physiological processes.[1] In vitro studies are crucial for elucidating the molecular mechanisms underlying the diverse biological activities of this compound. These application notes provide a comprehensive guide for designing and conducting in vitro experiments with this compound, including detailed protocols for key assays and recommendations for data presentation and visualization.

Putative Signaling Pathways of this compound

This compound is thought to exert its effects through multiple signaling pathways, although a specific receptor has yet to be definitively identified.[1][2] In vitro experimental design should consider these putative pathways to investigate the peptide's mechanism of action. Key proposed signaling interactions include:

  • Neurotransmitter Systems: this compound appears to interact with both excitatory and inhibitory neurotransmitter systems. It has been shown to modulate NMDA receptors and enhance GABA-activated currents in neurons.[2]

  • Adrenergic Receptors: Studies suggest that this compound can modulate the activity of α1-adrenergic receptors.[1]

  • MAPK Pathway: There is evidence to suggest that this compound may influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a key pathway involved in cell proliferation, differentiation, and survival.

  • Mitochondrial Function: this compound has been demonstrated to enhance the efficiency of oxidative phosphorylation in isolated mitochondria, suggesting a role in cellular metabolism and antioxidant defense.[3]

DSIP_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R GABA_R GABA Receptor This compound->GABA_R Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Mitochondrion Mitochondrion This compound->Mitochondrion MAPK_Pathway MAPK Pathway NMDA_R->MAPK_Pathway ? Cellular_Response Cellular Response (e.g., Altered Neuronal Excitability, Enhanced Oxidative Phosphorylation) GABA_R->Cellular_Response Alpha1_AR->MAPK_Pathway ? Gene_Expression Gene Expression (Cell Proliferation, Survival, etc.) MAPK_Pathway->Gene_Expression Mitochondrion->Cellular_Response Gene_Expression->Cellular_Response

Caption: Putative this compound signaling pathways.

Experimental Workflow for In Vitro this compound Studies

A general workflow for investigating the in vitro effects of this compound is outlined below. This workflow can be adapted based on the specific research question and cell model.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Neuronal Cell Culture (e.g., primary neurons, SH-SY5Y) start->cell_culture dsip_prep This compound Preparation (Reconstitution & Dilution) cell_culture->dsip_prep treatment Cell Treatment with this compound (Dose-response & Time-course) dsip_prep->treatment assays Perform In Vitro Assays treatment->assays viability Cell Viability Assay (e.g., MTT, LDH) assays->viability electrophys Electrophysiology (Patch-clamp) assays->electrophys western Western Blot (MAPK Pathway) assays->western mito Mitochondrial Respiration Assay assays->mito data_analysis Data Analysis & Interpretation viability->data_analysis electrophys->data_analysis western->data_analysis mito->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

References

Application Notes and Protocols for Studying Opioid and Alcohol Withdrawal with Delta Sleep-Inducing Peptide (DSIP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta Sleep-Inducing Peptide (DSIP) is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. Initially identified for its role in promoting slow-wave sleep, subsequent research has revealed its potential therapeutic effects in a range of conditions, including the management of opioid and alcohol withdrawal syndromes. This compound is hypothesized to exert its effects through modulation of the endogenous opioid system and other neurotransmitter pathways, making it a compelling subject for investigation in the field of addiction medicine.

These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical research on opioid and alcohol withdrawal. Detailed experimental protocols, quantitative data summaries, and visualizations of the proposed signaling pathways are presented to guide researchers in this area.

Data Presentation

Table 1: Summary of Clinical Studies on this compound for Opioid and Alcohol Withdrawal
IndicationNumber of Patients (Evaluable)This compound Dosage and AdministrationEfficacyAdverse EffectsReference
Opioid Withdrawal39 (27)25 nmol/kg, intravenous injection97% of patients showed marked and rapid improvement or disappearance of clinical symptoms and signs.[1]Headaches reported by a few patients.[1]Dick et al., 1984
Alcohol Withdrawal47 (evaluable number not specified)25 nmol/kg, intravenous injection87% of patients showed marked and rapid improvement or disappearance of clinical symptoms and signs.[1]Headaches reported by a few patients.[1]Dick et al., 1984
Opioid and Alcohol Withdrawal56Up to 4 daily intravenous infusions of 0.0214 mg/kgIn 38 of the 56 patients, a decrease in subjectively-felt and objectively-observed withdrawal symptoms was reported. Ineffective in 4/25 alcohol-dependent, 3/15 methadone-dependent, and 6/16 heroin-dependent patients.Not specifiedU.S. Patent 4,444,758
Table 2: Summary of Preclinical Studies on this compound for Opioid Withdrawal
Animal ModelDrug Used to Induce DependenceThis compound Dosage and AdministrationKey FindingsReference
MouseMorphine0.015 mg/kg, intravenousReduced naloxone-precipitated withdrawal leaps by 21% compared to negative control.U.S. Patent 4,444,758
MouseMorphine0.03 mg/kg, intravenousReduced naloxone-precipitated withdrawal leaps by 34% compared to negative control.U.S. Patent 4,444,758

Note: There is a notable lack of publicly available quantitative data from preclinical studies on the efficacy of this compound for alcohol withdrawal. Further research in this area is warranted.

Experimental Protocols

Protocol 1: Naloxone-Precipitated Morphine Withdrawal in Mice

This protocol is designed to induce and assess the severity of opioid withdrawal in mice and to evaluate the potential of this compound to ameliorate these symptoms.

1. Materials:

  • Morphine sulfate

  • Naloxone hydrochloride

  • Delta Sleep-Inducing Peptide (this compound)

  • Sterile saline solution (0.9% NaCl)

  • Animal observation chambers

  • Syringes and needles for injection

2. Animal Model:

  • Male mice (e.g., C57BL/6), weighing 20-25g.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

3. Induction of Morphine Dependence:

  • Administer morphine sulfate (e.g., 10 mg/kg, subcutaneously) twice daily for 5-7 days. The dosage can be escalated over this period to induce a higher level of dependence.

4. Experimental Groups:

  • Group 1 (Control): Morphine-dependent mice receiving a saline injection instead of this compound.

  • Group 2 (this compound Treatment): Morphine-dependent mice receiving this compound at the desired dose (e.g., 0.015-0.03 mg/kg, intravenously).

  • Group 3 (Positive Control - Optional): Morphine-dependent mice receiving a standard treatment for opioid withdrawal (e.g., clonidine).

5. Experimental Procedure:

  • On the test day, two hours after the final morphine injection, administer either saline or this compound to the respective experimental groups.

  • Thirty minutes after the saline/DSIP injection, induce withdrawal by administering naloxone hydrochloride (e.g., 1 mg/kg, subcutaneously).

  • Immediately place each mouse in an individual observation chamber.

  • Observe and record the number of vertical leaps for a period of 20-30 minutes. Other withdrawal signs to score include wet dog shakes, paw tremors, and diarrhea.

6. Data Analysis:

  • Compare the mean number of leaps and other withdrawal scores between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in withdrawal behaviors in the this compound group would indicate a therapeutic effect.

Protocol 2: Ethanol Vapor-Induced Alcohol Withdrawal in Rats (A General Framework)

This protocol outlines a general method for inducing alcohol dependence and subsequent withdrawal in rats. Specific parameters may need to be optimized based on laboratory conditions and research objectives.

1. Materials:

  • Ethanol (95%)

  • Ethanol vapor chamber

  • Airflow meter

  • Ethanol sensor

  • Delta Sleep-Inducing Peptide (this compound)

  • Sterile saline solution (0.9% NaCl)

  • Withdrawal scoring sheets (e.g., based on the Clinical Institute Withdrawal Assessment for Alcohol, revised - CIWA-Ar, adapted for rodents)

2. Animal Model:

  • Male Wistar or Sprague-Dawley rats, weighing 200-250g.

  • House animals individually in a controlled environment.

3. Induction of Alcohol Dependence:

  • Place rats in the ethanol vapor chamber for a period of 10-14 days.

  • Maintain a target blood alcohol concentration (BAC) of 150-250 mg/dL by regulating the ethanol vapor concentration and airflow.

  • Monitor BACs regularly from tail blood samples to ensure consistent exposure.

4. Experimental Groups:

  • Group 1 (Control): Alcohol-dependent rats receiving a saline injection.

  • Group 2 (this compound Treatment): Alcohol-dependent rats receiving this compound at the desired dose.

5. Experimental Procedure:

  • After the desired period of ethanol vapor exposure, remove the rats from the chamber to initiate withdrawal.

  • Immediately administer either saline or this compound to the respective groups.

  • Assess withdrawal signs at regular intervals (e.g., every 2 hours for the first 12 hours, then less frequently) using a standardized scoring system. Signs to observe include tremors, tail stiffness, abnormal posture, and audiogenic seizures (in response to a loud noise).

6. Data Analysis:

  • Compare the withdrawal scores between the control and this compound-treated groups over time using appropriate statistical methods (e.g., repeated measures ANOVA). A significant reduction in withdrawal scores in the this compound group would suggest a therapeutic benefit.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying this compound's effects on opioid and alcohol withdrawal are not fully elucidated. However, current research points to two primary pathways: interaction with the mu-opioid receptor and modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Proposed Interaction with the Mu-Opioid Receptor

It is hypothesized that this compound may act as an agonist or a positive allosteric modulator at the mu-opioid receptor. This interaction could mimic the effects of endogenous opioids, thereby alleviating the hyperexcitable state characteristic of withdrawal.

cluster_opioid Opioid Withdrawal State cluster_this compound This compound Intervention Opioid_Withdrawal Opioid Withdrawal (Reduced Endogenous Opioid Tone) Mu_Opioid_Receptor Mu-Opioid Receptor Opioid_Withdrawal->Mu_Opioid_Receptor Reduced Activation Neuronal_Hyperactivity Neuronal Hyperactivity (Withdrawal Symptoms) Mu_Opioid_Receptor->Neuronal_Hyperactivity Leads to This compound This compound DSIP_Mu_Interaction This compound binds to Mu-Opioid Receptor This compound->DSIP_Mu_Interaction Reduced_Hyperactivity Reduced Neuronal Hyperactivity (Alleviation of Symptoms) DSIP_Mu_Interaction->Reduced_Hyperactivity Results in

Caption: Proposed mechanism of this compound action at the mu-opioid receptor during withdrawal.

Modulation of the MAPK Signaling Pathway

This compound has been suggested to interact with components of the MAPK cascade. This pathway is involved in neuronal plasticity and stress responses, both of which are dysregulated during drug withdrawal. By modulating this pathway, this compound may help to restore cellular homeostasis and reduce the severity of withdrawal symptoms.

cluster_withdrawal_stress Withdrawal-Induced Cellular Stress cluster_dsip_mapk This compound's Modulatory Effect Withdrawal_Stress Opioid/Alcohol Withdrawal Stress MAPK_Activation MAPK Pathway Activation (e.g., p38, JNK) Withdrawal_Stress->MAPK_Activation Neuronal_Dysfunction Neuronal Dysfunction & Apoptosis MAPK_Activation->Neuronal_Dysfunction This compound This compound MAPK_Modulation Modulation of MAPK Pathway This compound->MAPK_Modulation Improved_Survival Improved Neuronal Survival & Function MAPK_Modulation->Improved_Survival Leads to

Caption: Hypothetical modulation of the MAPK pathway by this compound during withdrawal.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on opioid or alcohol withdrawal in a preclinical setting.

Phase1 Phase 1: Induction of Dependence Phase2 Phase 2: this compound Administration Phase1->Phase2 Chronic Opioid or Alcohol Exposure Phase3 Phase 3: Withdrawal Induction & Observation Phase2->Phase3 This compound or Vehicle Administration Phase4 Phase 4: Data Analysis Phase3->Phase4 Behavioral Scoring (e.g., Leaps, Tremors) Conclusion Conclusion on This compound Efficacy Phase4->Conclusion Statistical Comparison of Groups

Caption: General experimental workflow for preclinical this compound withdrawal studies.

Conclusion

This compound shows considerable promise as a therapeutic agent for the management of opioid and alcohol withdrawal. The provided protocols and data offer a foundation for researchers to further investigate its efficacy and mechanisms of action. Future studies should focus on elucidating the precise molecular targets of this compound, conducting dose-response studies in various preclinical models, and expanding clinical trials to larger and more diverse patient populations. The development of more robust preclinical data, particularly for alcohol withdrawal, is a critical next step in advancing this compound towards potential clinical application.

References

Analytical Techniques for the Quantification of Delta Sleep-Inducing Peptide (DSIP): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta Sleep-Inducing Peptide (DSIP) is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] Initially identified for its potential role in sleep regulation, this compound has since been implicated in a wide range of physiological processes, including stress responses, pain modulation, and endocrine function.[2][3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Radioimmunoassay (RIA).

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analytical methods described in this document. Please note that these values are representative and may vary depending on the specific instrumentation, reagents, and experimental conditions.

Analytical TechniqueSample TypeLimit of Quantification (LOQ)Linear RangeReference
HPLC-UV Plasma~5 µg/mL0.5 - 50 µg/mL[4]
LC-MS/MS Plasma1 pg/mL - 5 µg/mL1 pg/mL - 10 ng/mL[5][6]
ELISA Serum, Plasma, CSF~37.58 pg/mL98.77 - 8000 pg/mL[7]
RIA Plasma, CSF, Urinepg/mL rangeN/A[8]

Experimental Protocols

Sample Preparation from Plasma/Serum

Effective sample preparation is critical for accurate this compound quantification, as it exists in both free and bound forms in biological fluids.[1][8] The choice of method depends on the analytical technique and the desired level of sensitivity.

a) Protein Precipitation (for HPLC and LC-MS/MS)

This method is rapid and suitable for removing the majority of proteins from the sample.

  • Protocol:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

    • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing this compound and transfer it to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable mobile phase for HPLC or LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for HPLC and LC-MS/MS)

SPE provides a cleaner extract by removing salts and other interferences in addition to proteins, leading to improved sensitivity and column longevity. A mixed-mode cation exchange sorbent is often effective for basic peptides like this compound.

  • Protocol:

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

    • Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 4% phosphoric acid) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

    • Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely available technique for the quantification of peptides.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution:

    • A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is a good starting point. The gradient should be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm or 280 nm (due to the tryptophan residue in this compound)

  • Quantification:

    • A standard curve is generated by injecting known concentrations of a this compound standard. The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for peptide quantification due to its high sensitivity and selectivity.[9]

  • Instrumentation:

    • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in water

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile

  • Gradient Elution:

    • A fast gradient, for example, from 2% to 50% Mobile Phase B in 5 minutes, can be used.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For the nonapeptide this compound (MW ≈ 849.8 Da), multiple charged precursor ions (e.g., [M+H]+, [M+2H]2+) should be investigated.

    • Internal Standard: A stable isotope-labeled this compound is the ideal internal standard for the most accurate quantification.

  • Quantification:

    • The ratio of the peak area of the analyte (this compound) to the peak area of the internal standard is used to construct a calibration curve and quantify the this compound concentration in samples.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method that relies on the specific binding of an antibody to this compound. Commercially available kits are a convenient option. The following is a general protocol for a sandwich ELISA.

  • Principle:

    • A microplate is pre-coated with a capture antibody specific for this compound.

    • Samples and standards containing this compound are added to the wells and bind to the capture antibody.

    • A biotin-conjugated detection antibody, also specific for this compound, is added, forming a sandwich complex.

    • Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.

    • A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

    • The intensity of the color is proportional to the amount of this compound in the sample.[7][10]

  • Protocol (based on a typical commercial kit):

    • Reagent Preparation: Prepare standards and wash buffers according to the kit manufacturer's instructions.

    • Sample Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at 37°C.[7]

    • Detection Antibody: Add 100 µL of biotin-conjugated detection antibody to each well and incubate for 1 hour at 37°C.[7]

    • Washing: Aspirate and wash the wells three times with wash buffer.

    • HRP Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at 37°C.[7]

    • Washing: Repeat the wash step.

    • Substrate Reaction: Add 90 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.[7]

    • Stop Reaction: Add 50 µL of stop solution to each well.

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

    • Quantification: Calculate the this compound concentration based on the standard curve.

Radioimmunoassay (RIA)

RIA is a highly sensitive competitive immunoassay that uses a radiolabeled antigen.

  • Principle:

    • A known amount of radiolabeled this compound (e.g., 125I-DSIP) and an unknown amount of unlabeled this compound (from the sample or standard) compete for a limited number of binding sites on a this compound-specific antibody.

    • After incubation, the antibody-bound this compound is separated from the free this compound.

    • The radioactivity of the antibody-bound fraction is measured.

    • The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.

  • Protocol (General):

    • Reaction Setup: In assay tubes, combine the this compound antibody, a constant amount of 125I-labeled this compound, and either the standard or the unknown sample.

    • Incubation: Incubate the mixture to allow for competitive binding to occur (e.g., overnight at 4°C).

    • Separation: Separate the antibody-bound this compound from the free this compound. This can be achieved by adding a secondary antibody that precipitates the primary antibody, followed by centrifugation.

    • Measurement: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

    • Quantification: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled this compound standards. Determine the concentration of this compound in the samples from this curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification plasma Plasma/Serum Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt Rapid spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) plasma->spe High Purity elisa ELISA plasma->elisa ria RIA plasma->ria extract Clean Extract ppt->extract spe->extract hplc HPLC-UV extract->hplc lcms LC-MS/MS extract->lcms data Quantitative Data hplc->data lcms->data elisa->data ria->data

Figure 1. Experimental workflow for this compound quantification.

DSIP_Signaling_Pathway cluster_cns Central Nervous System cluster_hpa Hypothalamic-Pituitary-Adrenal (HPA) Axis This compound This compound gaba GABAergic System (e.g., GABA-A Receptor) This compound->gaba Modulates serotonin Serotonergic System This compound->serotonin Modulates opioid Opioid Receptors This compound->opioid Interacts with hypothalamus Hypothalamus This compound->hypothalamus Acts on sleep ↑ Slow-Wave Sleep gaba->sleep serotonin->sleep crh ↓ CRH Release hypothalamus->crh pituitary Anterior Pituitary acth ↓ ACTH Secretion pituitary->acth adrenal Adrenal Cortex cortisol ↓ Cortisol Production adrenal->cortisol crh->pituitary acth->adrenal stress ↓ Stress Response cortisol->stress

Figure 2. Proposed signaling pathways of this compound.

Conclusion

The choice of analytical technique for this compound quantification depends on the specific requirements of the study, including sensitivity, throughput, and the availability of instrumentation. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for pharmacokinetic studies and the analysis of low-concentration samples. HPLC-UV provides a robust and more accessible alternative for higher concentration samples. Immunoassays like ELISA and RIA are well-suited for high-throughput screening of a large number of samples. Careful sample preparation is paramount to achieving accurate and reproducible results with any of these methods. The provided protocols and application notes serve as a comprehensive guide for researchers to establish reliable this compound quantification assays.

References

Troubleshooting & Optimization

DSIP peptide stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delta Sleep-Inducing Peptide (DSIP). The information is designed to help you anticipate and resolve common issues related to the stability and degradation of this compound in solution during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of lyophilized this compound powder?

Lyophilized this compound is stable for up to three weeks at room temperature.[1] For long-term storage, it is recommended to store the lyophilized powder in a desiccated environment below -18°C.[1]

Q2: How should I store reconstituted this compound solutions?

For short-term storage, reconstituted this compound solution should be kept at 4°C for a period of 2 to 7 days.[1] For longer-term storage, it is advisable to aliquot the solution and store it below -18°C to avoid repeated freeze-thaw cycles.[1] The addition of a carrier protein, such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA), can also help to prolong the stability of the stored solution.[1]

Q3: What is the primary cause of this compound degradation in solution?

The primary cause of this compound degradation, particularly in biological fluids or cell culture media, is enzymatic activity. This compound has a very short half-life of approximately 15 minutes in vitro due to the action of aminopeptidase-like enzymes.[2] These enzymes cleave the peptide, primarily at the N-terminus.

Q4: I'm observing a rapid loss of this compound activity in my cell culture experiment. What could be the cause?

Rapid loss of activity is likely due to enzymatic degradation by peptidases present in the cell culture medium, especially if it is supplemented with serum. The in vitro half-life of this compound can be as short as 15 minutes due to enzymatic action.[2]

Q5: Can I expect this compound to be stable in a simple buffer solution?

This compound is reported to be fairly stable in simple buffer solutions within a pH range of 4 to 9. However, it is still susceptible to degradation by enzymes that may be present as contaminants.

Q6: My this compound solution appears cloudy or has visible particulates. What should I do?

Cloudiness or the presence of particulates can indicate peptide aggregation or precipitation. This may occur due to improper storage, repeated freeze-thaw cycles, or the use of an inappropriate solvent. It is recommended to visually inspect the solution before each use. If cloudiness is observed, the solution should be discarded as it may lead to inaccurate and unreliable experimental results.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected results in bioassays.
Possible Cause Troubleshooting Step
This compound Degradation Prepare fresh this compound solutions for each experiment. If using a stock solution, ensure it has been stored correctly (aliquoted and frozen at -20°C or below) and that the number of freeze-thaw cycles has been minimized.[1]
Enzymatic Activity If working with biological samples (e.g., plasma, serum, cell culture media), be aware of the rapid enzymatic degradation of this compound.[2] Consider the use of peptidase inhibitors if compatible with your experimental design.
Peptide Adsorption Peptides can adsorb to the surface of plasticware and glassware. To minimize this, consider using low-protein-binding tubes and pipette tips.
Incorrect Concentration Verify the concentration of your stock solution. If possible, use a spectrophotometer to measure the absorbance at 280 nm, or perform an amino acid analysis for accurate quantification.
Problem 2: Observing multiple peaks during HPLC analysis of a freshly prepared this compound solution.
Possible Cause Troubleshooting Step
Impure Starting Material Ensure the purity of the this compound powder using the supplier's certificate of analysis. The presence of synthesis-related impurities can lead to multiple peaks.
Degradation During Preparation Prepare the solution in a high-purity solvent and minimize the time the peptide is at room temperature before analysis.
Solvent Impurities Use HPLC-grade solvents to prepare your this compound solution to avoid the introduction of contaminants that may appear as peaks in your chromatogram.

Quantitative Data Summary

Table 1: Storage Recommendations for this compound

Form Storage Temperature Duration Notes
Lyophilized PowderRoom TemperatureUp to 3 weeks[1]
Lyophilized PowderBelow -18°CLong-termDesiccated conditions recommended.[1]
Reconstituted Solution4°C2-7 days[1]
Reconstituted SolutionBelow -18°CLong-termAliquot to avoid freeze-thaw cycles. Adding a carrier protein (0.1% HSA or BSA) is recommended.[1]

Table 2: Half-life of this compound

Condition Half-life Primary Degradation Pathway
In vitro (in the presence of aminopeptidases)~15 minutesEnzymatic cleavage[2]
In animal models2-4 hoursEnzymatic cleavage and other metabolic processes

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol outlines the steps for reconstituting lyophilized this compound powder for use in experiments.

  • Warm the Vial: Before opening, allow the vial of lyophilized this compound to come to room temperature to prevent condensation.

  • Prepare the Solvent: Use a sterile, high-purity solvent for reconstitution. For most applications, sterile, deionized water or a buffer appropriate for your experiment (e.g., phosphate-buffered saline) is suitable.

  • Add the Solvent: Using a sterile syringe, slowly add the desired volume of solvent to the vial. Aim the stream of solvent down the side of the vial to gently wet the powder.

  • Dissolve the Peptide: Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation.

  • Inspect the Solution: Once dissolved, the solution should be clear and free of particulates.

  • Storage: If not for immediate use, aliquot the solution into low-protein-binding tubes and store at the appropriate temperature as outlined in Table 1.

Protocol 2: General Procedure for a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This is a general protocol for assessing the stability of this compound in solution. Method optimization and validation are required for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column is typically used.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point for method development.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired buffer or solvent.

    • Incubate the solution under the desired conditions (e.g., 37°C).

    • At specified time points, withdraw an aliquot of the sample and dilute it with Mobile Phase A to an appropriate concentration for HPLC analysis.

  • Data Analysis:

    • Monitor the decrease in the peak area of the intact this compound over time.

    • Observe the appearance and increase in the peak areas of any degradation products.

    • Calculate the percentage of remaining this compound at each time point to determine the degradation rate.

Visualizations

DSIP_Degradation_Pathway This compound This compound (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) N_Terminal_Fragments N-Terminal Fragments (e.g., Trp + Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) This compound->N_Terminal_Fragments Aminopeptidases C_Terminal_Fragments C-Terminal Fragments (e.g., Trp-Ala-Gly-Gly-Asp-Ala-Ser + Gly-Glu) This compound->C_Terminal_Fragments Peptidyl Dipeptidase A

Caption: Enzymatic degradation pathways of this compound.

Experimental_Workflow_for_Stability_Testing cluster_preparation Sample Preparation cluster_analysis Analysis Reconstitute Reconstitute this compound Incubate Incubate at Specific Conditions (pH, Temperature) Reconstitute->Incubate Sample Take Aliquots at Time Points Incubate->Sample HPLC RP-HPLC Analysis Sample->HPLC Data Analyze Peak Areas HPLC->Data Stability_Assessment Stability_Assessment Data->Stability_Assessment Determine Degradation Rate

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Start Inconsistent Bioassay Results Check_Solution Is the this compound solution freshly prepared? Start->Check_Solution Yes_Fresh Yes_Fresh Check_Solution->Yes_Fresh No_Fresh No_Fresh Check_Solution->No_Fresh Check_Enzymes Is the assay medium prone to enzymatic activity? Yes_Fresh->Check_Enzymes Yes Yes_Fresh->Check_Enzymes Yes_Enzymes Yes_Enzymes Check_Enzymes->Yes_Enzymes No_Enzymes No_Enzymes Check_Enzymes->No_Enzymes Prepare_Fresh Prepare fresh solution and repeat experiment. No_Fresh->Prepare_Fresh No Consider_Inhibitors Consider using peptidase inhibitors. Yes_Enzymes->Consider_Inhibitors Yes Check_Adsorption Are you using low-protein-binding labware? No_Enzymes->Check_Adsorption No No_Enzymes->Check_Adsorption Yes_Adsorption Yes_Adsorption Check_Adsorption->Yes_Adsorption No_Adsorption No_Adsorption Check_Adsorption->No_Adsorption Check_Concentration Have you verified the peptide concentration? Yes_Adsorption->Check_Concentration Yes Use_Low_Bind Switch to low-protein-binding tubes/tips. No_Adsorption->Use_Low_Bind No

Caption: Troubleshooting logic for inconsistent results.

References

Navigating DSIP Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving Delta Sleep-Inducing Peptide (DSIP). This guide focuses on the critical aspect of this compound's half-life in plasma and serum, offering detailed experimental protocols and insights into its signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of this compound in plasma or serum?

A1: The in vitro half-life of native this compound in plasma or serum is consistently reported to be approximately 15 minutes.[1] This rapid degradation is primarily due to the activity of aminopeptidase-like enzymes present in the blood.[1] Be aware that some sources may report significantly longer half-lives; these often refer to modified, more stable analogs of this compound, not the native peptide.[2]

Q2: Why am I observing a much longer or shorter half-life for this compound in my experiment?

A2: Discrepancies in observed half-life can arise from several factors:

  • Peptide Source and Purity: Ensure you are using high-purity, correctly identified native this compound. The presence of stabilizing modifications in a commercially sourced peptide will drastically alter its half-life.

  • Experimental Conditions: Factors such as incubation temperature, pH, and the specific composition of your plasma or serum (species of origin, anticoagulant used) can influence enzymatic activity and, consequently, the rate of this compound degradation.[2]

  • Analytical Method: The method used to quantify the remaining peptide (e.g., HPLC, ELISA) can have varying sensitivity and specificity, potentially impacting the calculated half-life.

Q3: What are the primary degradation products of this compound in plasma?

A3: The primary degradation of this compound in blood is initiated by the cleavage of the N-terminal tryptophan residue by aminopeptidases.[2] Subsequent enzymatic action can lead to further fragmentation of the peptide.

Q4: How can I increase the stability of this compound for in vivo studies?

A4: To extend the in vivo persistence of this compound, researchers often utilize synthetic analogs with modifications that confer resistance to enzymatic degradation.[2] Another strategy is to employ drug delivery systems that protect the peptide from premature degradation. In the body, it is suggested that this compound may naturally complex with carrier proteins to prevent rapid breakdown.[1]

Quantitative Data Summary

The following table summarizes the reported half-life of this compound in different matrices.

ParameterMatrixSpeciesHalf-LifePrimary Degradation Enzyme(s)
In Vitro Half-LifePlasma/SerumHuman, Rat~15 minutes[1]Aminopeptidase-like enzymes[1]
In Vivo Half-LifeBloodDog~4 minutesNot specified

Experimental Protocols

Detailed Methodology for In Vitro Half-Life Determination of this compound in Plasma/Serum using HPLC

This protocol outlines a standard procedure for assessing the stability of this compound in plasma or serum.

Materials:

  • This compound peptide (high purity)

  • Human or rat plasma/serum (freshly collected with appropriate anticoagulant, e.g., EDTA, or as serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Quenching solution (e.g., 10% TFA in ACN)

  • HPLC system with a C18 column

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Pre-warm the plasma or serum to 37°C.

    • Spike the plasma/serum with the this compound stock solution to achieve a final concentration of 10-100 µg/mL.

    • Immediately collect a time-zero (T0) aliquot and quench the enzymatic reaction by adding it to an equal volume of quenching solution.

    • Incubate the remaining plasma/serum sample at 37°C.

    • Collect aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes). Immediately quench each aliquot as in the previous step.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes to precipitate proteins.

    • Carefully collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with your initial mobile phase conditions (e.g., 95% Water with 0.1% TFA, 5% ACN with 0.1% TFA).

    • Inject the supernatant from each time point.

    • Elute the peptide using a gradient of increasing ACN concentration.

    • Monitor the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time from the T0 sample.

    • Quantify the peak area of the intact this compound peak at each time point.

    • Plot the percentage of remaining this compound against time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay curve.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No this compound peak detected after T0 Very rapid degradation; Inefficient protein precipitation.Use shorter initial time points (e.g., 1, 2, 5 minutes); Optimize the quenching and precipitation steps.
Inconsistent peak areas between replicates Inaccurate pipetting; Incomplete protein precipitation; Sample evaporation.Ensure precise pipetting; Vortex thoroughly after quenching; Use sealed vials for incubation.
Broad or tailing this compound peak in HPLC Poor column condition; Inappropriate mobile phase.Flush or replace the HPLC column; Optimize the mobile phase composition and gradient.
Multiple peaks appearing over time Peptide degradation products.This is expected. Focus on quantifying the peak corresponding to the intact peptide.
Half-life significantly longer than expected Use of modified/stabilized this compound analog; Inactive enzymes in plasma/serum.Verify the source and specifications of your this compound; Use freshly collected plasma/serum.

Signaling Pathways

This compound is known to interact with several receptor systems and intracellular signaling cascades. The following diagrams illustrate the key pathways.

DSIP_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR GILZ GILZ (this compound Homolog) This compound->GILZ interacts with PLC PLC Alpha1_AR->PLC Gq IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Gene_Expression Altered Gene Expression PKC->Gene_Expression Ca_release->Gene_Expression Raf1 Raf-1 GILZ->Raf1 inhibits MEK MEK Raf1->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: this compound Signaling Pathways.

The diagram above illustrates the known signaling pathways of this compound. This compound can interact with NMDA and α1-adrenergic receptors. Activation of the α1-adrenergic receptor leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This compound is also homologous to Glucocorticoid-Induced Leucine Zipper (GILZ), which can inhibit the Raf-1/MEK/ERK (MAPK) signaling cascade. These pathways ultimately lead to alterations in gene expression.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis DSIP_stock Prepare this compound Stock Solution Spike Spike Plasma/Serum with this compound DSIP_stock->Spike Plasma_prep Pre-warm Plasma/Serum to 37°C Plasma_prep->Spike T0 Collect & Quench T0 Aliquot Spike->T0 Incubate Incubate at 37°C Spike->Incubate Centrifuge Centrifuge to Precipitate Proteins T0->Centrifuge Timepoints Collect & Quench Time-point Aliquots Incubate->Timepoints Timepoints->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Analysis Supernatant->HPLC Data_analysis Calculate Half-Life HPLC->Data_analysis

Caption: Experimental Workflow for this compound Half-Life Determination.

References

Navigating the Labyrinth: A Technical Guide to DSIP Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Delta Sleep-Inducing Peptide (DSIP) delivery across the blood-brain barrier (BBB). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming the challenges of delivering this promising neuropeptide to the central nervous system (CNS).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound delivery experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Question/Issue Potential Causes Troubleshooting Suggestions
Low or undetectable this compound levels in the brain after systemic administration. 1. Rapid enzymatic degradation in blood: this compound has a short half-life in plasma due to peptidase activity.[1] 2. Poor BBB penetration: The BBB is a significant obstacle for most peptides.[2] 3. Insufficient dosage. 4. Issues with analytical methods: The concentration of this compound in the brain may be below the detection limit of your assay.1. Use protease inhibitors during blood sample collection and processing. 2. Employ a delivery system: Encapsulate this compound in nanoparticles or liposomes, or use peptide modifications like fusion to a cell-penetrating peptide (e.g., CBBBP) to enhance BBB transport.[3] 3. Perform a dose-response study to determine the optimal dosage. 4. Optimize your analytical method: Use a highly sensitive technique like LC-MS/MS and consider potential for non-specific binding of the peptide to labware.
High variability in brain this compound concentrations between experimental animals. 1. Inconsistent administration: Variations in injection volume or site can affect absorption. 2. Physiological differences: Animal age, weight, and health status can influence BBB permeability and peptide metabolism. 3. Anesthesia effects: Some anesthetics can alter BBB permeability.1. Ensure consistent and accurate administration techniques. 2. Use age- and weight-matched animals and ensure they are healthy. 3. If using anesthesia, use a consistent protocol and be aware of its potential effects on the BBB.
In vitro BBB model shows low transendothelial electrical resistance (TEER) values. 1. Incomplete cell monolayer formation. 2. Cell culture contamination. 3. Inappropriate cell line or culture conditions. 1. Allow sufficient time for cells to form a tight monolayer. Monitor TEER daily. 2. Maintain sterile technique and regularly check for contamination. 3. Use a well-characterized BBB cell line (e.g., hCMEC/D3) and optimize culture conditions (media, supplements, etc.).
Difficulty quantifying this compound in brain tissue or microdialysates. 1. Low peptide recovery due to adsorption to surfaces. 2. Matrix effects in biological samples interfering with the assay. 3. Peptide degradation during sample processing and storage.1. Use low-binding tubes and pipette tips. Consider adding a carrier protein like BSA to your buffers. 2. Develop a robust sample clean-up method (e.g., solid-phase extraction) to remove interfering substances. 3. Process samples quickly on ice and store at -80°C. Add protease inhibitors to collection buffers.

Quantitative Data on this compound Delivery

While comprehensive comparative studies are limited, the following table summarizes available quantitative data on this compound and its analogs' BBB permeability.

Compound/Delivery System Experimental Model Key Quantitative Finding Reference
This compound In vitro (Bovine Brain Microvessel Endothelial Cells)Apparent Permeability Coefficient (Papp): in a range similar to water-soluble substances with limited BBB penetration.[4]
[D-Ala3]-DSIP (analog) In vivo (Rat)Significantly higher levels in brain tissue after intracarotid administration compared to native this compound.[5]
This compound-CBBBP (fusion peptide) In vivo (Mouse)Crosses the BBB more effectively than traditional peptides, leading to improved efficacy.[3][6]
This compound In situ (Perfused Guinea Pig Brain)Unidirectional transfer constants (Kin) of 0.93 to 1.66 µl·min−1g−1, suggesting a saturable transport mechanism.[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are outlines for common assays used to evaluate this compound's BBB penetration.

In Vitro BBB Permeability Assay (Transwell Model)

This protocol provides a framework for assessing the passage of this compound across a cell-based BBB model.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a brain endothelial cell monolayer.

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Human Cerebral Microvascular Endothelial Cells (hCMEC/D3)

  • Endothelial cell growth medium

  • This compound and analytical standards

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the Transwell inserts at a high density.

  • Monolayer Formation: Culture the cells for 5-7 days, or until a tight monolayer is formed. Monitor the integrity of the monolayer by measuring the Transendothelial Electrical Resistance (TEER).

  • Permeability Assay: a. Wash the cell monolayer with pre-warmed HBSS. b. Add a known concentration of this compound to the apical (donor) chamber. c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber. d. Replace the collected volume with fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Papp: The apparent permeability coefficient is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of this compound transport to the receiver chamber

    • A is the surface area of the Transwell membrane

    • C0 is the initial concentration of this compound in the donor chamber

In Vivo Brain Microdialysis

This protocol outlines the procedure for measuring unbound this compound concentrations in the brain extracellular fluid of a living animal.

Objective: To determine the pharmacokinetic profile of this compound in the brain following systemic administration.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate molecular weight cut-off)

  • Syringe pump

  • Fraction collector

  • Anesthesia

  • Surgical instruments

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • This compound for administration

  • LC-MS/MS system

Procedure:

  • Probe Implantation: a. Anesthetize the animal and place it in the stereotaxic frame. b. Surgically implant a guide cannula into the brain region of interest.

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Experiment: a. Insert the microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min). c. Allow for a stabilization period (e.g., 1-2 hours). d. Collect baseline dialysate samples. e. Administer this compound (e.g., via intravenous or intraperitoneal injection). f. Collect dialysate samples at regular intervals for several hours.

  • Sample Analysis: Quantify the this compound concentration in the dialysate samples using LC-MS/MS.

  • Data Analysis: Plot the brain this compound concentration over time to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

Visualizations

Challenges in this compound Delivery Across the BBB

cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain This compound This compound Degradation Enzymatic Degradation (Peptidases) This compound->Degradation Short half-life BBB Tight Junctions Efflux Pumps This compound->BBB Low Permeability Brain CNS Target BBB->Brain Limited Entry

Caption: Key obstacles for this compound reaching the central nervous system.

Experimental Workflow for In Vitro BBB Permeability Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Brain Endothelial Cells on Transwell Insert B Culture to form a tight monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add this compound to Apical Chamber C->D E Sample from Basolateral Chamber at time points D->E F Quantify this compound (LC-MS/MS) E->F G Calculate Apparent Permeability (Papp) F->G

Caption: Step-by-step workflow for the in vitro BBB permeability assay.

This compound Signaling in the CNS (Hypothesized)

cluster_receptors Receptor Modulation cluster_pathway Intracellular Signaling cluster_effects Neuronal Effects This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R GABA_R GABA Receptor This compound->GABA_R MAPK MAPK Pathway NMDA_R->MAPK Effects Modulation of Neuronal Excitability Neuroprotection GABA_R->Effects MAPK->Effects

Caption: A potential signaling pathway for this compound in the central nervous system.

References

Technical Support Center: Enzymatic Degradation Pathways of DSIP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the enzymatic degradation of Delta Sleep-Inducing Peptide (DSIP). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for the degradation of this compound?

A1: this compound is primarily degraded by aminopeptidase-like enzymes and peptidyl dipeptidase A (also known as Angiotensin-Converting Enzyme or ACE).[1] Aminopeptidases cleave the N-terminal tryptophan residue, while peptidyl dipeptidase A can hydrolyze dipeptides or tripeptides from the C-terminus of the peptide.[2]

Q2: What is the in vitro half-life of this compound?

A2: In vitro studies have shown that this compound has a low molecular stability with a half-life of approximately 15 minutes due to the action of specific aminopeptidase-like enzymes.[3]

Q3: What are the known degradation products of this compound?

A3: The primary degradation of this compound involves the cleavage of the N-terminal tryptophan. When this compound is incubated with Caco-2 cell monolayers, Tryptophan (Trp) is observed as the major metabolite, with Tryptophan-Alanine (Trp-Ala) as a minor metabolite.[1] Inhibition of aminopeptidases can shift the primary metabolite to Trp-Ala.[1] With the additional inhibition of other peptidases, a C-terminally truncated metabolite, Trp-Ala-Gly-Gly-Asp-Ala-Ser, has also been observed.[1]

Q4: Does this compound bind to carrier proteins, and how does this affect its stability?

A4: It has been suggested that in the body, this compound may form complexes with carrier proteins to prevent its rapid degradation.[3] This binding could explain the potential for longer persistence of the peptide in vivo compared to in vitro experiments. When designing in vitro degradation assays, the absence of these carrier proteins may lead to a faster degradation rate than what might occur in a physiological environment.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in my in vitro assay.
  • Possible Cause 1: High enzymatic activity in the biological matrix.

    • Solution: Reduce the concentration of the biological matrix (e.g., plasma, serum, brain homogenate) in your incubation. You can perform a concentration-response curve to find the optimal matrix concentration that allows for a measurable degradation rate over your desired time course.

  • Possible Cause 2: Inappropriate storage or handling of samples.

    • Solution: Ensure that all biological samples are stored at -80°C and thawed on ice immediately before use to minimize enzymatic activity. Repeated freeze-thaw cycles should be avoided.

  • Possible Cause 3: Absence of carrier proteins.

    • Solution: If you hypothesize that carrier protein binding is a significant factor in vivo, consider adding purified albumin or other potential carrier proteins to your in vitro assay to assess their impact on this compound stability.

Issue 2: Inconsistent or non-reproducible degradation rates.
  • Possible Cause 1: Variability in the enzymatic activity of the biological matrix.

    • Solution: Use a pooled batch of plasma, serum, or brain homogenate for all experiments to ensure consistency. If using cell cultures, ensure that cells are at a consistent passage number and confluency.

  • Possible Cause 2: Inaccurate quantification of this compound or its metabolites.

    • Solution: Validate your analytical method (e.g., HPLC, mass spectrometry) for linearity, accuracy, and precision. Use a stable internal standard to control for variations in sample processing and instrument response.

  • Possible Cause 3: Instability of this compound in the assay buffer.

    • Solution: Confirm the stability of this compound in your assay buffer in the absence of any biological matrix to rule out non-enzymatic degradation.

Issue 3: Difficulty identifying and quantifying degradation products.
  • Possible Cause 1: Low abundance of metabolites.

    • Solution: Increase the incubation time or the initial concentration of this compound to generate a higher concentration of metabolites. You can also use a more sensitive analytical technique, such as tandem mass spectrometry (MS/MS), for detection.

  • Possible Cause 2: Lack of appropriate analytical standards.

    • Solution: If possible, synthesize or purchase potential degradation products to use as standards for HPLC retention time and mass spectrometry fragmentation pattern confirmation.

  • Possible Cause 3: Co-elution of metabolites with other components in the sample matrix.

    • Solution: Optimize your HPLC gradient and column chemistry to achieve better separation of the metabolites from interfering matrix components. Sample preparation techniques like solid-phase extraction (SPE) can also be used to clean up the sample before analysis.

Experimental Protocols & Data

Quantitative Data on this compound Degradation

Currently, there is a lack of publicly available, detailed quantitative data (e.g., Km, Vmax) for the enzymatic degradation of this compound by specific purified enzymes. The following table summarizes the observed stability of this compound in a cellular model.

Biological MatrixIncubation Time (hours)Remaining this compound (%)Major Metabolite(s)Reference
Caco-2 cell monolayer (Apical side)28.2 ± 1.1Trp, Trp-Ala[1]
Caco-2 cell monolayer (Basolateral side)270.6 ± 3.0Trp, Trp-Ala[1]
Caco-2 cell monolayer (Apical side with Bestatin)2Slightly IncreasedTrp-Ala (major), Trp (minor)[1]
Caco-2 cell monolayer (Apical side with Bestatin, Diprotin A, and Captopril)295.1 ± 1.6Trp-Ala-Gly-Gly-Asp-Ala-Ser[1]
Detailed Methodologies

Protocol 1: In Vitro this compound Degradation Assay in Caco-2 Cell Monolayers (Adapted from[1])

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, as confirmed by transepithelial electrical resistance (TEER) measurements.

  • Incubation:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add this compound (at a final concentration of, for example, 100 µM) to either the apical or basolateral side of the monolayer.

    • To identify the enzymes involved, pre-incubate the cells with specific inhibitors (e.g., 0.29 mM bestatin, 1 mM diprotin A, 1 mM captopril) for 30 minutes before adding this compound.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection:

    • At various time points (e.g., 0, 30, 60, 120 minutes), collect aliquots from both the apical and basolateral chambers.

  • Sample Preparation:

    • Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • Analysis:

    • Analyze the samples by reverse-phase HPLC with UV detection or by LC-MS/MS for more sensitive and specific quantification of this compound and its metabolites.

    • An appropriate HPLC column would be a C18 column. The mobile phase could consist of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

Visualizations

DSIP_Degradation_Pathway cluster_aminopeptidase Aminopeptidase Activity cluster_peptidyl_dipeptidase_A Peptidyl Dipeptidase A Activity This compound This compound (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) Trp_Ala Trp-Ala This compound->Trp_Ala Cleavage of Trp-Ala bond DSIP_2_9 Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu DSIP_1_7 Trp-Ala-Gly-Gly-Asp-Ala-Ser This compound->DSIP_1_7 Cleavage of Ser-Gly bond Trp Trp Trp_Ala->Trp Further cleavage Dipeptide Gly-Glu

Caption: Enzymatic degradation pathways of this compound.

Experimental_Workflow start Start: this compound Degradation Experiment incubation Incubate this compound with Biological Matrix (e.g., Plasma, Brain Homogenate) start->incubation sampling Collect Aliquots at Different Time Points incubation->sampling quenching Quench Reaction (e.g., Acetonitrile, TCA) sampling->quenching centrifugation Centrifuge to Remove Precipitated Proteins quenching->centrifugation analysis Analyze Supernatant by HPLC or LC-MS/MS centrifugation->analysis data Quantify this compound and Metabolites analysis->data end End: Determine Degradation Rate data->end

Caption: General experimental workflow for studying this compound degradation.

References

Navigating the Nuances of DSIP: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to the Challenges of Delta Sleep-Inducing Peptide (DSIP) Research

Delta Sleep-Inducing Peptide (this compound) has been a subject of interest in sleep research for decades due to its potential to modulate sleep and other physiological processes. However, researchers frequently encounter inconsistent and sometimes contradictory results, making it a challenging peptide to work with. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of this compound sleep studies and achieve more reproducible outcomes.

The primary challenges in this compound research stem from a variety of factors, including its dose-dependent effects, which often follow a U-shaped or bell-shaped curve, and significant species-specific responses.[1] For instance, while this compound has been shown to induce delta-sleep in rabbits, rats, and humans, it has a more pronounced effect on REM sleep in cats.[1] Furthermore, the peptide's short half-life of about 15 minutes in vitro due to enzymatic degradation necessitates careful consideration of the administration route and timing to ensure it reaches its target in an active form.[2][3]

This guide will address these issues head-on, providing practical advice and detailed protocols to help you design and execute successful this compound experiments.

Frequently Asked Questions (FAQs)

Q1: Why are we observing no significant effect of this compound on sleep in our animal models?

Several factors could contribute to a lack of observed effects. Firstly, consider the dosage. This compound exhibits a U-shaped or bell-shaped dose-response curve, meaning that doses that are too low or too high may be ineffective.[1] It is crucial to perform a dose-response study to identify the optimal concentration for your specific model and experimental conditions. Secondly, the route of administration is critical. Intracerebroventricular (ICV) injections deliver the peptide directly to the brain and often produce more robust effects compared to intravenous (IV) or intraperitoneal (IP) injections.[4] If using peripheral administration, the peptide's rapid degradation is a significant concern.[2][3] Finally, the timing of administration relative to the animal's circadian rhythm can influence the outcome.[5]

Q2: Our results with this compound are inconsistent from one experiment to the next. What are the likely causes of this variability?

Inconsistency in this compound studies is a well-documented issue.[1] Key factors to investigate include:

  • Peptide Stability: this compound is susceptible to degradation by peptidases.[2] Ensure that your peptide stock is properly stored and handled. Consider using protease inhibitors or synthesized analogues with greater stability if available.

  • Subject Variability: Individual differences in metabolism, stress levels, and baseline sleep patterns can all contribute to varied responses to this compound. It is important to use a sufficient number of subjects and to randomize them into control and experimental groups properly.

  • Environmental Factors: Subtle changes in the laboratory environment, such as noise, light, and temperature, can affect sleep patterns and confound your results. Maintain a consistent and controlled environment for all experiments.

  • Injection Stress: The stress of handling and injection can itself alter sleep. Allow for an adequate acclimation period and consider using a vehicle-injected control group to account for the effects of the procedure itself.

Q3: We are seeing an increase in REM sleep instead of the expected increase in slow-wave (delta) sleep. Why might this be happening?

This is a classic example of the species-specific effects of this compound. While it was initially named for its ability to induce delta-wave sleep in rabbits, studies in cats have shown a more pronounced increase in REM sleep.[1][6] It is essential to be aware of the literature specific to your chosen animal model. If you are working with a species where the effects of this compound are not well-characterized, it is advisable to conduct a comprehensive analysis of all sleep stages.

Q4: How does the route of administration impact the observed effects of this compound?

The route of administration significantly affects the bioavailability and central nervous system (CNS) penetration of this compound.

  • Intracerebroventricular (ICV): This is the most direct route, bypassing the blood-brain barrier and ensuring the peptide reaches its central targets. It typically produces the most consistent and potent effects on sleep.[4][7]

  • Intravenous (IV): IV administration provides rapid systemic distribution, but the peptide must cross the blood-brain barrier to exert its central effects. The short half-life of this compound is a major challenge with this route.[2][3]

  • Intraperitoneal (IP): IP injection is a common route in small animal studies. However, absorption can be slower and more variable than IV, and the peptide is subject to first-pass metabolism in the liver, which can reduce its bioavailability.[8]

Troubleshooting Guides

Guide 1: Optimizing this compound Dosage and Administration

This guide provides a systematic approach to determining the optimal dose and administration route for your this compound sleep studies.

Step 1: Literature Review and Species Selection Thoroughly review the existing literature for this compound studies in your chosen animal model. Pay close attention to the reported effective dose ranges and routes of administration. Be aware of the known species-specific differences in response.[1]

Step 2: Pilot Dose-Response Study Conduct a pilot study using a wide range of doses to identify the optimal concentration. It is recommended to test at least three to four doses spanning several orders of magnitude. Given the U-shaped dose-response curve, a dose that is too high may be as ineffective as one that is too low.[1]

Step 3: Selecting the Route of Administration For initial studies aiming to confirm the central effects of this compound, ICV administration is recommended for its directness and reliability.[4][7] If peripheral administration is necessary for your experimental design, be mindful of the rapid degradation of this compound and consider using a higher dose or more frequent administration schedule.[2][3]

Step 4: Acclimation and Baseline Recording Ensure all animals are properly acclimated to the experimental setup, including any EEG/EMG recording equipment and the injection procedure. Record baseline sleep data for at least 24-48 hours before the administration of this compound to establish a stable baseline for comparison.

Step 5: Data Analysis and Interpretation Analyze all sleep stages (wakefulness, NREM, REM) and sleep architecture (sleep latency, bout duration, number of bouts). A lack of effect on one sleep stage may be accompanied by significant changes in another.

Guide 2: Addressing Subject and Environmental Variability

This guide provides recommendations for minimizing variability in your this compound experiments.

1. Standardize Animal Husbandry:

  • House animals in a controlled environment with a strict light-dark cycle, constant temperature, and humidity.

  • Provide ad libitum access to food and water.

  • Minimize noise and other environmental disturbances.

2. Acclimation Procedures:

  • Acclimate animals to the experimental room and recording chambers for a sufficient period (e.g., 5-7 days) before any procedures.

  • Habituate animals to handling and the injection procedure by performing sham injections with a vehicle solution.

3. Subject Randomization and Blinding:

  • Randomly assign animals to treatment groups to avoid selection bias.

  • Whenever possible, blind the experimenter to the treatment conditions to prevent unconscious bias in data collection and analysis.

4. Consistent Timing of Experiments:

  • Perform all injections and recordings at the same time of day to control for circadian variations in sleep and peptide sensitivity.[5]

5. Health Status Monitoring:

  • Exclude any animals that show signs of illness or distress, as this can significantly impact sleep patterns.

Data Presentation

Table 1: Summary of this compound Effects on Sleep in Different Species

SpeciesRoute of AdministrationDosageObserved Effect on SleepReference
RabbitIntravenous (IV)25 µg/kgAugmented spindle-dominated, light nonREM sleep.[6]
RabbitIntravenous (IV)25 nmol/kgInduced mainly delta-sleep.[9]
RatIntracerebroventricular (ICV)7 nmol/kgSignificant 20% increase in total slow-wave sleep.[4]
RatIntraperitoneal (IP)60 µg/kgUsed in stress response research.
CatIntravenous (IV)25 µg/kgPreferentially augmented REM sleep.[6]
CatIntraperitoneal (IP)30 nmol/kgReduced the amount of sleep, specifically light slow-wave sleep and REM sleep.[10]
HumanIntravenous (IV)25 nmol/kgHigher sleep efficiency and shorter sleep latency in chronic insomniacs.[11]
HumanIntravenous (IV)25 nmol/kgIncreased total sleep by 59% in the 130 minutes following administration.[12]

Experimental Protocols

Key Experiment: EEG/EMG Recording for Sleep Analysis in Rodents

This protocol provides a general methodology for assessing the effects of this compound on sleep in rodents using electroencephalography (EEG) and electromyography (EMG).

1. Surgical Implantation of Electrodes:

  • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

  • Secure the animal in a stereotaxic frame.

  • Shave and disinfect the surgical area on the scalp.

  • Make a midline incision to expose the skull.

  • Drill small burr holes in the skull for the placement of EEG screw electrodes over the frontal and parietal cortices.

  • Insert EMG wire electrodes into the nuchal muscles to record muscle tone.

  • Secure the electrode assembly to the skull with dental cement.

  • Allow for a post-operative recovery period of at least 7-10 days.

2. Acclimation and Baseline Recording:

  • Connect the animal to the recording apparatus via a flexible cable and commutator to allow for free movement.

  • Acclimate the animal to the recording chamber and tether for at least 3-5 days.

  • Record baseline EEG and EMG data for 24-48 hours to establish normal sleep-wake patterns.

3. This compound Administration:

  • On the day of the experiment, administer this compound or vehicle at the desired dose and via the chosen route of administration at a consistent time of day.

4. Post-Administration Recording:

  • Record EEG and EMG data continuously for at least 24 hours following administration.

5. Data Analysis:

  • Manually or automatically score the EEG/EMG recordings into distinct sleep-wake states (e.g., wake, NREM sleep, REM sleep) in 10-second epochs.

  • Quantify various sleep parameters, including:

    • Total time spent in each sleep-wake state.

    • Sleep latency (time to the first episode of NREM sleep).

    • REM sleep latency (time from sleep onset to the first episode of REM sleep).

    • Number and duration of sleep bouts.

    • EEG power spectral analysis (e.g., delta power during NREM sleep).

Mandatory Visualizations

DSIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular & Physiological Response This compound This compound Receptor Putative Receptors (NMDA, α1-adrenergic, GABA-A?) This compound->Receptor Binding MAPK MAPK Pathway Receptor->MAPK Activation? HPA_Axis HPA Axis Modulation Receptor->HPA_Axis Influence Neurotransmitter Neurotransmitter System Modulation Receptor->Neurotransmitter Modulation Gene_Expression Gene Expression (e.g., GILZ homology) MAPK->Gene_Expression Stress_Reduction Stress Reduction (↓ Cortisol) HPA_Axis->Stress_Reduction Hormone_Regulation Hormone Regulation (↑ LH, ↑ Somatotropin) HPA_Axis->Hormone_Regulation Sleep_Modulation Sleep Modulation (Δ-wave / REM) Neurotransmitter->Sleep_Modulation Gene_Expression->Sleep_Modulation

Caption: Putative this compound signaling pathways and physiological effects.

Experimental_Workflow cluster_setup Experimental Setup cluster_acclimation Acclimation & Baseline cluster_experiment Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model Electrode_Implantation Surgical Implantation of EEG/EMG Electrodes Animal_Model->Electrode_Implantation Recovery Post-operative Recovery (7-10 days) Electrode_Implantation->Recovery Acclimation Acclimate to Recording Chamber (3-5 days) Recovery->Acclimation Baseline_Recording Baseline Sleep Recording (24-48 hours) Acclimation->Baseline_Recording Randomization Randomize into Groups (this compound vs. Vehicle) Baseline_Recording->Randomization Administration This compound/Vehicle Administration Randomization->Administration Post_Recording Post-administration Recording (≥ 24 hours) Administration->Post_Recording Sleep_Scoring Sleep State Scoring (Wake, NREM, REM) Post_Recording->Sleep_Scoring Parameter_Analysis Analysis of Sleep Parameters Sleep_Scoring->Parameter_Analysis Statistical_Analysis Statistical Analysis Parameter_Analysis->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for a this compound sleep study.

References

Technical Support Center: Optimizing DSIP Dosage for Consistent Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Delta Sleep-Inducing Peptide (DSIP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a new experimental model?

A1: The optimal starting dose for this compound can vary significantly depending on the animal model and the intended biological effect. For initial studies, it is advisable to consult published literature for doses used in similar models. As a general guideline, dosages in rodents have ranged from 60 µg/kg to 1 mg/kg administered intraperitoneally (IP).[1] In human research, a commonly studied dose is approximately 25 nmol/kg (around 21 µg/kg) administered intravenously.[2][3] It is crucial to start with a low dose and perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q2: We are observing inconsistent or even opposite effects with the same this compound dosage. What could be the cause?

A2: Inconsistent effects are a noted challenge in this compound research. Several factors can contribute to this variability:

  • U-shaped Dose-Response Curve: this compound may exhibit a U-shaped or biphasic dose-response curve, where low and high doses can produce different or even opposite effects. It is essential to test a wide range of doses to identify the therapeutic window.

  • Circadian Rhythm: The timing of administration can significantly influence the effects of this compound. Administering the peptide at different points in the animal's light-dark cycle can lead to varied outcomes.[4]

  • Peptide Stability: this compound has a short half-life in vitro (approximately 15 minutes) due to enzymatic degradation.[3] Improper storage or handling of the peptide solution can lead to degradation and reduced potency.

  • Route of Administration: The method of administration (e.g., intravenous, intraperitoneal, subcutaneous) will affect the pharmacokinetics and bioavailability of the peptide, leading to different results.

  • Individual Variability: Genetic and physiological differences between individual animals can lead to varied responses to the same dose of this compound.

Q3: What are the best practices for preparing and storing this compound solutions to ensure stability?

A3: To maintain the integrity and activity of this compound, follow these guidelines:

  • Reconstitution: Reconstitute lyophilized this compound powder with sterile, bacteriostatic water or another appropriate sterile solvent. Gently swirl the vial to dissolve the powder; do not shake vigorously, as this can cause degradation.

  • Storage of Lyophilized Powder: Store the lyophilized powder in a freezer at -20°C or below for long-term stability.

  • Storage of Reconstituted Solution: Store the reconstituted solution in a refrigerator at 2-8°C. For longer-term storage, it is recommended to aliquot the solution into smaller volumes and freeze at -20°C or below to avoid repeated freeze-thaw cycles.

  • Vial Type: Use low-protein-binding vials for storage to prevent the peptide from adhering to the vial surface.

Q4: What are the known signaling pathways affected by this compound?

A4: this compound is known to interact with several key signaling pathways in the central nervous system. It has been shown to enhance GABAergic inhibition and may suppress glutamatergic activity. Additionally, research suggests that this compound can modulate the mitogen-activated protein kinase (MAPK) pathway. It is believed that this compound may prevent the activation of Raf-1, which in turn inhibits the phosphorylation and activation of ERK (extracellular signal-regulated kinase).[3]

Troubleshooting Guides

Issue: Lack of Observed Effect After this compound Administration

Possible Cause Troubleshooting Step
Insufficient Dosage The dose may be too low to elicit a response. Conduct a dose-escalation study to test higher concentrations.
Peptide Degradation The peptide may have degraded due to improper storage or handling. Prepare a fresh solution from a new vial of lyophilized powder, ensuring proper reconstitution and storage techniques are followed.
Incorrect Route of Administration The chosen route of administration may not be optimal for the desired effect. Review the literature for the most effective route for your experimental model and endpoint.
Timing of Administration The effect of this compound can be time-dependent. Vary the time of administration relative to the animal's circadian rhythm.
Assay Sensitivity The method used to measure the effect may not be sensitive enough. Validate your assay and consider using more sensitive detection methods.

Issue: High Variability in Results Between Subjects

Possible Cause Troubleshooting Step
Inconsistent Dosing Ensure precise and consistent dosing for all subjects. Use calibrated equipment and double-check calculations.
Genetic Variation The animal strain may have significant genetic variability. Use a more inbred strain or increase the number of subjects to account for individual differences.
Environmental Factors Differences in housing, handling, or stress levels can impact the results. Standardize all environmental conditions for the duration of the experiment.
Underlying Health Issues Screen animals for any underlying health conditions that could affect their response to the peptide.

Quantitative Data

Table 1: Reported this compound Dosages in Different Research Models

Animal Model Dosage Route of Administration Observed Effect Reference
Rabbit25 nmol/kgIntravenous (IV)Induction of delta-wave sleepSchoenenberger et al.
Rat60 µg/kgIntraperitoneal (IP)Stress reductionGraf & Kastin
Rat1 mg/kgIntraperitoneal (IP)Increased delta and theta wave activity on EEG[1]
Mouse100 µg/kgIntraperitoneal (IP)AnalgesiaNakamura et al.
Human~21 µg/kg (25 nmol/kg)Intravenous (IV)Investigated for sleep architecture modulation[2][3]

Table 2: Common Reconstitution and Dosing Calculation Example

Parameter Value Notes
Vial Content (Lyophilized this compound)10 mg
Reconstitution Volume3 mLUsing bacteriostatic water
Final Concentration~3.33 mg/mL
Target Dose21 µg/kgBased on human studies
Subject Weight70 kgExample
Calculated Dose1.47 mg(21 µg/kg * 70 kg)
Volume to Administer~0.44 mL(1.47 mg / 3.33 mg/mL)

Experimental Protocols

1. Protocol for this compound Solution Preparation and Storage

Materials:

  • Lyophilized this compound vial

  • Bacteriostatic water for injection (or other sterile solvent)

  • Sterile syringes and needles

  • Alcohol swabs

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Bring the lyophilized this compound vial and bacteriostatic water to room temperature.

  • Clean the rubber stoppers of both vials with an alcohol swab.

  • Using a sterile syringe, draw up the desired volume of bacteriostatic water. For a 10 mg vial, 3 mL is a common reconstitution volume.[2]

  • Slowly inject the bacteriostatic water into the this compound vial, directing the stream against the side of the vial to minimize foaming.

  • Gently swirl the vial until the powder is completely dissolved. Do not shake.

  • For immediate use, draw the required volume.

  • For long-term storage, aliquot the reconstituted solution into sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots in a freezer at -20°C or below. Store the main reconstituted vial in a refrigerator at 2-8°C for short-term use. Avoid repeated freeze-thaw cycles.

2. Generalized Protocol for a Dose-Response Study in Rodents

Objective: To determine the optimal dose of this compound for a specific physiological or behavioral effect.

Materials:

  • Reconstituted this compound solution

  • Sterile saline (vehicle control)

  • Appropriate number of rodents (e.g., mice or rats)

  • Equipment for administration (e.g., syringes, needles)

  • Apparatus for measuring the desired endpoint (e.g., EEG/EMG for sleep analysis, open field test for activity)

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing and experimental conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to different treatment groups: a vehicle control group and at least 3-4 this compound dose groups (e.g., low, medium, high, and very high doses). The dose range should be selected based on literature review and preliminary studies.

  • Baseline Measurement: Before a_dministration, record baseline measurements of the endpoint of interest (e.g., baseline sleep patterns, locomotor activity).

  • Administration: Administer the assigned dose of this compound or vehicle control to each animal via the chosen route (e.g., IP, SC, or IV). Ensure the volume of injection is consistent across all groups.

  • Data Collection: Following administration, record the endpoint of interest at predefined time points. The duration of monitoring will depend on the expected pharmacodynamics of this compound and the specific research question.

  • Data Analysis: Analyze the data to compare the effects of different this compound doses to the vehicle control. Plot the dose against the response to generate a dose-response curve.

  • Optimal Dose Determination: Identify the dose that produces the desired effect with minimal side effects. This may be the peak of the curve or a point within a therapeutic window in the case of a U-shaped response.

Mandatory Visualizations

DSIP_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis reconstitution This compound Reconstitution dilution Serial Dilutions for Dose-Response reconstitution->dilution acclimation Animal Acclimation & Baseline Measurement administration This compound/Vehicle Administration acclimation->administration monitoring Endpoint Monitoring (e.g., EEG, Behavior) administration->monitoring data_collection Data Collection & Processing monitoring->data_collection dose_response Dose-Response Curve Generation data_collection->dose_response optimization Optimal Dose Determination dose_response->optimization

Caption: A generalized workflow for a this compound dose-optimization experiment.

DSIP_MAPK_Signaling cluster_membrane Cell Membrane Receptor Unknown Receptor GILZ GILZ (this compound Homologue) Receptor->GILZ ? This compound This compound This compound->Receptor Raf1 Raf-1 GILZ->Raf1 Inhibits Activation Ras Ras Ras->Raf1 Activates MEK MEK1/2 Raf1->MEK ERK ERK1/2 MEK->ERK Transcription Cell Proliferation, Differentiation, etc. ERK->Transcription

Caption: Postulated interaction of this compound with the MAPK signaling pathway.

References

Technical Support Center: DSIP Immunoassay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for issues related to Delta Sleep-Inducing Peptide (DSIP) immunoassays, with a special focus on cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: I am observing high background noise in my this compound ELISA. What are the common causes and solutions?

High background in an ELISA can obscure results and is often caused by several factors. Common issues include insufficient washing, poor water quality, or contamination of reagents.[1]

Troubleshooting High Background:

Potential CauseRecommended Solution
Insufficient Washing Increase the number of wash steps. Ensure at least 400 µL of wash buffer is used per well for each wash. Verify that the plate washer is functioning correctly, with no dripping or poorly aspirating ports.[1]
Poor Quality Reagents Use high-purity water (e.g., distilled or deionized) for all buffer preparations. Ensure the substrate solution is colorless before adding it to the plate, as deterioration can cause high background.[1]
Microbial Contamination If microbial contamination of the washer system is suspected, flush the system with a 10% bleach solution, followed by a thorough rinse with distilled or deionized water.[1]
Non-Specific Binding Increase the concentration of blocking buffer or extend the blocking incubation time. Consider adding a detergent like Tween-20 to the wash buffers to reduce non-specific interactions.
High Antibody Concentration Titrate the primary or secondary antibody to determine the optimal concentration. Excess antibody can lead to non-specific binding and high background.
Q2: My measured this compound concentrations are unexpectedly high. Could this be due to cross-reactivity?

Yes, unexpectedly high concentrations can be a strong indicator of antibody cross-reactivity. Cross-reactivity occurs when the antibody binds to molecules other than the target analyte (this compound) that are structurally similar.[2] This leads to an overestimation of the true this compound concentration.

This compound is a small nonapeptide (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) that can co-localize in tissues with many other peptide hormones, such as ACTH, MSH, and TSH.[3][4] Therefore, if the antibody is not highly specific, it may bind to these other molecules, causing a false-positive signal.

Q3: What are the likely cross-reactants in a this compound immunoassay?

Potential cross-reactants for a this compound immunoassay include:

  • This compound Fragments: this compound has a short half-life and is degraded by aminopeptidases.[3] Resulting peptide fragments may be recognized by the antibody, especially if they contain the epitope.

  • Structurally Similar Peptides: Some antibodies raised against this compound are specific to the C-terminus of the peptide.[1] Any other endogenous peptide sharing a similar C-terminal sequence could potentially cross-react.

  • Co-localized Peptides: this compound is found in the pituitary and pancreas alongside peptides like corticotropin-like intermediate peptide (CLIP), adrenocorticotropic hormone (ACTH), melanocyte-stimulating hormone (MSH), and glucagon.[3][4]

  • This compound-like Immunoreactive Proteins: Larger proteins, such as Glucocorticoid-Induced Leucine Zipper (GILZ), also known as TSC22D3, contain the this compound amino acid sequence and are potential sources of cross-reactivity.

Table 1: Potential Cross-Reactants for this compound Immunoassays (Note: Specific cross-reactivity percentages are highly dependent on the specific antibody used and are often not published in literature. This table is for illustrative purposes based on structural and biological information.)

Potential Cross-ReactantBasis for Potential Cross-Reactivity
This compound Fragments (e.g., AGGDASGE) Cleavage products of this compound that may contain the antibody's epitope.
Glucocorticoid-Induced Leucine Zipper (GILZ/TSC22D3) A larger protein that contains the this compound sequence.
Corticotropin-like Intermediate Peptide (CLIP) Co-localized with this compound in the pituitary.[3][4]
Adrenocorticotropic Hormone (ACTH) Co-localized with this compound in the pituitary.[3][4]
Melanocyte-Stimulating Hormone (MSH) Co-localized with this compound in the pituitary.[3][4]
Q4: How can I experimentally test for cross-reactivity in my this compound immunoassay?

A competitive ELISA is a standard method to quantify the cross-reactivity of an antibody with other molecules.[2] The principle is to measure how effectively a potential cross-reactant competes with this compound for binding to the anti-DSIP antibody.

See the Experimental Protocols section below for a detailed methodology.

Troubleshooting Workflow

If you suspect cross-reactivity is affecting your this compound immunoassay results, follow this logical troubleshooting workflow.

G A Start: Unexpectedly High This compound Concentrations B Review Assay Performance: Check controls, standards, and reproducibility. A->B C Is Assay Performance Within Specification? B->C D Troubleshoot General Assay Issues (e.g., high background, reagent prep). Refer to Q1. C->D No E Identify Potential Cross-Reactants (See Table 1) C->E Yes D->B F Perform Competitive Cross-Reactivity Assay (See Protocol) E->F G Does a suspected molecule show significant competition? F->G H Source a more specific antibody or use a confirmatory method (e.g., LC-MS/MS). G->H Yes I Problem Resolved or Characterized G->I No H->I J No K Yes L No M Yes

Caption: Troubleshooting workflow for this compound immunoassay cross-reactivity.

Experimental Protocols

Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol allows you to determine the percentage of cross-reactivity of your anti-DSIP antibody with other peptides of interest.

Principle: A standard concentration of this compound is mixed with varying concentrations of a potential cross-reacting peptide. This mixture is then added to an ELISA plate coated with anti-DSIP antibody. The amount of standard this compound that binds to the antibody will be reduced if the cross-reacting peptide also binds. By comparing the inhibition curves, the degree of cross-reactivity can be calculated.

G cluster_0 High this compound Signal (No Competitor) cluster_1 Low this compound Signal (With Competitor) A Anti-DSIP Antibody (Coated on Plate) B Labeled this compound C [Antibody]-[this compound] Complex (Strong Signal) B->C Binds D Anti-DSIP Antibody (Coated on Plate) E Labeled this compound F Cross-Reactant (CR) G [Antibody]-[CR] Complex (Weak/No Signal from this compound) F->G Competes & Binds

Caption: Principle of a competitive immunoassay for cross-reactivity.

Materials:

  • Anti-DSIP antibody-coated microplate

  • Standard this compound peptide

  • Potential cross-reacting peptides (e.g., ACTH, MSH, this compound fragments)

  • Assay buffer

  • Wash buffer

  • Enzyme-labeled this compound (or a secondary antibody system)

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare Reagents: Reconstitute all peptides (standard this compound and potential cross-reactants) according to the manufacturer's instructions.

  • Prepare Standard Curve for this compound: Create a serial dilution of the standard this compound peptide to generate a standard curve (e.g., from 0 pg/mL to 1000 pg/mL).

  • Prepare Cross-Reactant Curves: For each potential cross-reacting peptide, prepare a separate serial dilution over a broad concentration range (e.g., from 10 pg/mL to 100,000 pg/mL).

  • Assay Setup:

    • Add a constant, known concentration of enzyme-labeled this compound to all wells (except blanks).

    • To the standard curve wells, add the corresponding concentrations of standard this compound.

    • To the test wells, add the corresponding concentrations of the potential cross-reacting peptides.

  • Incubation: Add the anti-DSIP antibody to the wells. Incubate the plate according to the assay manufacturer's protocol (e.g., 1-2 hours at room temperature).

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Develop Signal: Add the substrate solution to each well and incubate until color develops (typically 15-30 minutes).

  • Stop Reaction: Add the stop solution to each well to halt the color development.

  • Read Plate: Measure the optical density (OD) at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Plot the standard curve for this compound (OD vs. concentration).

  • On a separate graph, plot the inhibition curves for each potential cross-reactant (OD vs. concentration).

  • Determine the concentration of this compound and the concentration of the cross-reactant that cause 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Table 2: Example of Cross-Reactivity Data Presentation

Peptide TestedIC50 (ng/mL)% Cross-Reactivity
This compound (Standard) 10 100%
Peptide A2005%
Peptide B10,0000.1%
Peptide C>100,000<0.01%

References

Technical Support Center: Enhancing the In Vivo Bioavailability of DSIP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Delta Sleep-Inducing Peptide (DSIP). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to achieving high bioavailability for this compound?

A1: The principal obstacle to the systemic availability of this compound is its rapid degradation by enzymes in the bloodstream. In vitro studies have shown that this compound has a short half-life of approximately 15 minutes due to the activity of a specific aminopeptidase-like enzyme.[1] This enzymatic degradation leads to the rapid clearance of the peptide from circulation, limiting its ability to reach target tissues in a therapeutic concentration.

Q2: What are the potential routes of administration for this compound, and how do they compare?

A2: Several routes of administration have been explored for this compound, each with distinct advantages and disadvantages affecting its bioavailability.

  • Intravenous (IV) Injection: This route ensures 100% bioavailability by introducing this compound directly into the systemic circulation. However, the peptide is still subject to rapid enzymatic degradation.

  • Intranasal Administration: This non-invasive method is a promising alternative for delivering this compound to the central nervous system. It may allow for direct nose-to-brain transport, potentially bypassing the blood-brain barrier to some extent and avoiding first-pass metabolism in the liver. Studies in rats have shown that intranasal this compound can lead to accelerated recovery of motor functions after a stroke, suggesting effective brain delivery.

  • Oral Administration: Oral delivery of peptides like this compound is generally challenging due to enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium. However, one study in neonatal rats suggested that a this compound analog could be absorbed from the GI tract into the systemic circulation.[2][3] For adult animals, the oral bioavailability of unmodified this compound is expected to be very low.

  • Subcutaneous (SC) Injection: This route allows for a slower absorption into the bloodstream compared to IV injection, which may provide a more sustained release. However, the peptide is still susceptible to enzymatic degradation in the tissue and blood.

Q3: How can the stability and bioavailability of this compound be improved?

A3: Several strategies can be employed to enhance the in vivo stability and bioavailability of this compound:

  • Chemical Modification (Analog Development): Synthesizing analogs of this compound with altered amino acid sequences can increase their resistance to enzymatic degradation. For instance, substituting certain amino acids with their D-isomers or other non-natural amino acids can block the action of peptidases.[4][5][6]

  • Formulation with Permeation Enhancers: For oral administration, co-formulating this compound with permeation enhancers can improve its absorption across the intestinal lining.[7][8][9][10][11]

  • Encapsulation in Delivery Systems: Enclosing this compound in protective carriers like liposomes or polymeric nanoparticles (e.g., PLGA) can shield it from enzymatic degradation and control its release, thereby extending its circulation half-life.[12][13][14][15]

Troubleshooting Guides

Issue 1: Low or Undetectable this compound Concentrations in Plasma Samples

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Rapid In Vivo Degradation Immediately after blood collection, transfer samples into tubes containing a protease inhibitor cocktail to prevent ex vivo degradation. Keep samples on ice at all times and process them for plasma separation as quickly as possible. Store plasma samples at -80°C until analysis.
Poor Extraction Recovery Optimize the protein precipitation and/or solid-phase extraction (SPE) method used to isolate this compound from the plasma matrix. Experiment with different organic solvents for precipitation (e.g., acetonitrile, methanol) and various SPE sorbents and elution solvents.
Low Assay Sensitivity If using LC-MS/MS, ensure the instrument is tuned and calibrated for optimal sensitivity for this compound. Develop a highly optimized multiple reaction monitoring (MRM) method with appropriate precursor and product ions.
Adsorption to Surfaces Peptides can adsorb to plastic and glass surfaces. Use low-binding microcentrifuge tubes and pipette tips throughout the sample collection and preparation process.
Issue 2: High Variability in Pharmacokinetic Data

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Dosing Ensure accurate and consistent administration of this compound for all animals. For oral gavage, verify the correct placement of the gavage needle. For intranasal administration, ensure the dose is delivered to the nasal cavity and not swallowed.
Variable Absorption For oral and intranasal routes, variability in absorption can be high. Increase the number of animals per group to improve statistical power. Ensure animals are fasted before oral dosing to reduce variability in gastric emptying.
Stress-Induced Physiological Changes Handle animals gently and consistently to minimize stress, which can affect blood flow and gastrointestinal function, thereby altering drug absorption and distribution.
Pre-analytical Sample Handling Standardize the entire sample handling workflow, from blood collection to storage, to minimize variability introduced during this stage.

Experimental Protocols

Protocol 1: General Procedure for In Vivo Bioavailability Study of this compound in Rats

This protocol provides a general framework. Specific parameters such as dose, vehicle, and sampling times should be optimized for your specific experimental goals.

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Acclimatization: House animals for at least one week before the experiment with free access to food and water.

  • Dosing Groups:

    • Intravenous (IV): Administer this compound (e.g., 1 mg/kg) dissolved in sterile saline via the tail vein.

    • Oral (PO): Administer this compound (e.g., 10 mg/kg) in an appropriate vehicle (e.g., saline with a permeation enhancer) via oral gavage after an overnight fast.

    • Intranasal (IN): Administer this compound (e.g., 2 mg/kg) in a small volume of saline into the nostrils.

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the jugular or saphenous vein at pre-dose (0) and at multiple time points post-dose (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).

    • Collect blood into tubes containing a protease inhibitor cocktail and an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge blood samples at 4°C to separate plasma.

    • Transfer the plasma to clean, labeled low-binding tubes and store at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma (see hypothetical protocol below).

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

    • Calculate the absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Protocol 2: Hypothetical LC-MS/MS Method for this compound Quantification in Rat Plasma

This is a hypothetical protocol and requires validation.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound analog) to precipitate proteins.

    • Vortex and centrifuge at high speed for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column suitable for peptide analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over several minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

experimental_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_processing Processing cluster_analysis Analysis IV Intravenous (IV) Blood Serial Blood Collection (with protease inhibitors) IV->Blood PO Oral (PO) PO->Blood IN Intranasal (IN) IN->Blood Plasma Plasma Separation Blood->Plasma LCMS LC-MS/MS Quantification Plasma->LCMS PK Pharmacokinetic Analysis LCMS->PK

Caption: Workflow for an in vivo bioavailability study of this compound.

signaling_pathways cluster_gaba GABAergic Pathway (Inhibitory) cluster_nmda Glutamatergic Pathway (Excitatory) cluster_mapk MAPK Pathway DSIP1 This compound GABA_A GABA-A Receptor DSIP1->GABA_A potentiates? Inhibition Neuronal Inhibition (Promotes Sleep) GABA_A->Inhibition DSIP2 This compound NMDA NMDA Receptor DSIP2->NMDA modulates? Excitation Neuronal Excitation NMDA->Excitation DSIP3 This compound MAPK_Pathway MAPK Signaling Cascade DSIP3->MAPK_Pathway activates? Cell_Functions Cell Proliferation, Survival, etc. MAPK_Pathway->Cell_Functions

Caption: Potential signaling pathways modulated by this compound.

References

DSIP peptide quality control and purity analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity analysis of Delta Sleep-Inducing Peptide (DSIP).

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary function?

Delta Sleep-Inducing Peptide (this compound) is a naturally occurring nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1][2] It was first isolated from the cerebral venous blood of rabbits in a state of slow-wave sleep.[3] this compound is primarily researched for its potential role in sleep regulation, stress response modulation, and neuroprotection.[3][4] It is known to easily cross the blood-brain barrier and is believed to influence the circadian rhythm.[5]

2. What are the typical purity levels for synthetic this compound?

For research applications, synthetic this compound should ideally have a purity of greater than 97.0%, as determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3] High-purity, research-grade this compound is crucial for obtaining reliable and reproducible experimental results.[4]

3. How should this compound be stored to ensure its stability?

Proper storage is critical to maintain the integrity of this compound.[1] Storage conditions differ for lyophilized powder and reconstituted solutions.

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder Below -18°C (desiccated)Up to 3 yearsStable for up to 3 weeks at room temperature.[3] Protect from light.[5]
In refrigeratorUp to 2 yearsProtect from light.[5]
Reconstituted Solution 4°C2-7 daysFor short-term storage.[3]
Below -18°CUp to 3 monthsFor long-term storage, adding a carrier protein (0.1% HSA or BSA) is recommended.[3] Aliquot to avoid repeated freeze-thaw cycles.[4]

4. What are common contaminants or impurities in synthetic this compound preparations?

Impurities in synthetic peptides can arise from various stages of synthesis and purification.[6] Common issues include:

  • Incomplete reactions or side reactions during solid-phase peptide synthesis (SPPS).[6]

  • Peptide aggregation , especially with hydrophobic sequences.[6]

  • Residual Trifluoroacetic Acid (TFA) , which is used during cleavage from the resin and in purification.[7]

  • Endotoxins (Lipopolysaccharides) , which are components of gram-negative bacteria that can be introduced during production and can trigger immune responses.[8][9]

5. Why is TFA a concern and how can it be removed?

Trifluoroacetic acid (TFA) is often present as a counter-ion in commercially available synthetic peptides.[7] While necessary for purification, residual TFA can:

  • Affect the peptide's biological activity, in some cases inhibiting cell growth even at nanomolar concentrations.[7]

  • Interfere with spectroscopic analyses like FTIR due to a strong IR band that overlaps with the amide I band of peptides.[7]

  • Alter the peptide's secondary structure.[10]

For sensitive biological assays, it is often recommended to exchange TFA for a more biologically compatible counter-ion like hydrochloride or acetate.[7] This can be achieved through techniques like ion-exchange chromatography or repeated lyophilization from a solution containing the desired counter-ion.

Troubleshooting Guides

HPLC Purity Analysis

Issue: Unexpected peaks in the HPLC chromatogram.

ObservationPotential CauseTroubleshooting Steps
Multiple small peaks Incomplete synthesis or side-products.Optimize synthesis and purification protocols. If purity is critical, re-purify the peptide.
Broad or tailing peaks Peptide aggregation, poor solubility, or secondary interactions with the column.Adjust mobile phase composition (e.g., change organic solvent or pH). Increase column temperature. Ensure complete dissolution of the peptide before injection.
Peak fronting Sample overload.Reduce the amount of peptide injected onto the column.
Ghost peaks (appear in blank runs) Carryover from previous injections or contaminated mobile phase.Implement a robust needle wash protocol. Prepare fresh mobile phase.

Experimental Workflow for this compound Purity Analysis by RP-HPLC

hplc_workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Reconstitute this compound in appropriate solvent inject Inject this compound sample sample_prep->inject mobile_phase Prepare mobile phases (e.g., A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) system_prep Equilibrate HPLC system with initial conditions mobile_phase->system_prep system_prep->inject separate Gradient elution on C18 column inject->separate detect UV detection at ~220 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (%) integrate->calculate lc_ms_workflow start Inject this compound Sample into LC-MS/MS ms1 MS1 Scan: Detect Precursor Ion (based on theoretical m/z) start->ms1 isolation Isolate Precursor Ion ms1->isolation fragmentation Fragment via Collision-Induced Dissociation (CID) isolation->fragmentation ms2 MS2 Scan: Detect Fragment Ions (b- and y-ions) fragmentation->ms2 matching Match Experimental Fragment Ions to Theoretical Fragmentation Pattern of this compound ms2->matching confirmation Sequence Confirmation matching->confirmation dsip_pathway cluster_cns Central Nervous System cluster_hpa HPA Axis This compound This compound GABA GABAergic System (Inhibitory) This compound->GABA Enhances Inhibition Glutamate Glutamatergic System (Excitatory) This compound->Glutamate Suppresses Activity Hypothalamus Hypothalamus This compound->Hypothalamus Modulates Sleep Promotes Slow-Wave (Delta) Sleep GABA->Sleep Glutamate->Sleep CRH CRH Secretion Hypothalamus->CRH Reduces Pituitary Pituitary Gland Adrenal Adrenal Gland Pituitary->Adrenal Cortisol Reduced Cortisol Production Adrenal->Cortisol CRH->Pituitary

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for High-Throughput Screening (HTS) related experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot issues encountered during their screening campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages and limitations of High-Throughput Screening?

High-Throughput Screening (HTS) offers the significant advantage of rapidly testing thousands to millions of compounds, which greatly accelerates the identification of potential lead compounds for drug discovery.[1] The use of automation and robotics enhances efficiency and throughput.[2][3] However, HTS also has limitations, including high operational costs, the potential for false positives and negatives, and the requirement for sophisticated equipment and expertise.[1][4]

Q2: How does HTS contribute to the field of personalized medicine?

HTS plays a crucial role in personalized medicine by enabling the rapid screening of patient-derived cells against a wide array of compounds. This allows researchers to identify drugs that are most effective for a specific individual's disease, paving the way for tailored therapeutic strategies.

Q3: What are common sources of variability in HTS experiments?

Variability in HTS can arise from multiple sources, including manual process variations between different users, human error, and inconsistencies in reagents and cell cultures.[4] Environmental factors within the lab and positional effects on multi-well plates can also contribute to data variability.[5]

Q4: What is the importance of a Z'-factor in HTS?

The Z'-factor is a statistical measure used to evaluate the quality of an HTS assay.[6] A Z'-factor value between 0.5 and 1.0 is generally considered indicative of a robust and reliable assay, suitable for high-throughput screening. An assay with a Z' consistently greater than 0.5 is ready to proceed from a dry run to a pilot screen.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during HTS experiments.

Problem/Question Possible Causes Troubleshooting Steps
High rate of false positives or false negatives. - Assay interference by compounds (e.g., autofluorescence).- Inappropriate hit selection criteria.- Cross-reactivity in immunoassays.[8][9]- Systematic errors or biases in the screening process.[10]- Perform counter-screens to identify and eliminate compounds that interfere with the assay technology.[6]- Utilize robust statistical methods for hit identification that account for data variability.[3][5]- Confirm hits with an orthogonal assay that uses a different detection technology.[11]- Implement data normalization techniques to correct for systematic errors like plate position effects.[10]
Inconsistent results and poor reproducibility. - Variability in manual liquid handling.- Inconsistent cell plating density.- Reagent instability or lot-to-lot variation.- Fluctuations in incubation conditions (temperature, CO2).- Employ automated liquid handlers to minimize human error and ensure consistent dispensing.[2][4]- Optimize and standardize cell seeding protocols to ensure uniform cell numbers across wells.[12]- Qualify new batches of reagents and establish quality control checks for all critical assay components.- Closely monitor and maintain stable environmental conditions throughout the experiment.
Observed "edge effects" on assay plates. - Uneven evaporation from wells on the plate edges.- Temperature gradients across the incubator.- Inconsistent CO2 distribution.- Use plates with lids and consider sealing them during long incubations to minimize evaporation.- Ensure proper incubator calibration and uniform temperature distribution.- Randomize the placement of samples and controls on the plate to mitigate systematic spatial effects.[10]
Difficulty in analyzing large HTS datasets. - Lack of appropriate data analysis software.- Inefficient data management and storage.- Challenges in visualizing and interpreting complex data.- Utilize specialized HTS data analysis software that can handle large datasets and perform statistical analyses.[13]- Implement a robust data management system to organize, store, and retrieve screening data efficiently.[13]- Employ data visualization tools to identify trends, patterns, and outliers in the data.[14]

Experimental Protocols

General Protocol for a Cell-Based HTS Assay

This protocol outlines the key steps for a typical cell-based high-throughput screening assay in a 96-well format.

a. Cell Plating:

  • Culture the selected cancer cell line under standard conditions.

  • Harvest the cells and perform a cell count to determine the concentration.

  • Dilute the cell suspension to the desired plating density (typically 5,000-20,000 cells per well in 200 µL of medium).[12]

  • Using a multichannel pipette or automated liquid handler, dispense the cell suspension into the wells of a 96-well plate.[12]

  • Leave the outer wells empty or fill them with sterile medium to minimize edge effects.

  • Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.[12]

b. Compound Preparation and Addition:

  • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Further dilute the compounds in the cell culture medium to the final desired concentrations.

  • Remove the old medium from the cell plate and add the medium containing the test compounds.

  • Include appropriate controls on each plate:

    • Negative Control: Cells treated with vehicle (e.g., DMSO) only.

    • Positive Control: Cells treated with a compound known to elicit the desired response.

c. Incubation and Assay Readout:

  • Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[12]

  • After incubation, perform the assay readout. The specific method will depend on the assay type (e.g., cell viability assay, reporter gene assay).

  • For a cell viability assay (e.g., MTT or ATP-based), add the detection reagent to each well and incubate as per the manufacturer's instructions.

  • Read the plate using a plate reader at the appropriate wavelength or luminescence setting.

d. Data Analysis:

  • Normalize the data against the controls on each plate.

  • Calculate the percentage of inhibition or activation for each compound.

  • Determine hit compounds based on predefined criteria (e.g., >50% inhibition).

  • Perform dose-response curve fitting for confirmed hits to determine IC50 or EC50 values.[14]

Protocol for a Biochemical Enzyme Inhibition Assay

This protocol describes a general procedure for screening enzyme inhibitors.

  • Reagent Preparation:

    • Prepare a stock solution of the purified enzyme in a suitable buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • In a microplate, add the enzyme and the test compound (or vehicle for control).

    • Incubate for a specific time to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate for a defined period at the optimal temperature for the enzyme.

    • Stop the reaction (if necessary) by adding a stop solution.

  • Detection:

    • Measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance, luminescence).[15]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound relative to the vehicle control.

    • Identify hits and perform follow-up dose-response experiments to determine the IC50 values.

Visualizations

HTS Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis cluster_followup Follow-up assay_dev Assay Development & Validation plate_prep Plate Preparation (Cell Seeding/Reagents) assay_dev->plate_prep lib_prep Compound Library Preparation compound_add Compound Addition lib_prep->compound_add plate_prep->compound_add incubation Incubation compound_add->incubation readout Signal Readout incubation->readout data_acq Data Acquisition readout->data_acq qc Quality Control (e.g., Z'-factor) data_acq->qc hit_id Hit Identification qc->hit_id hit_confirm Hit Confirmation (Re-testing) hit_id->hit_confirm dose_resp Dose-Response Analysis hit_confirm->dose_resp lead_opt Lead Optimization dose_resp->lead_opt

Caption: A generalized workflow for a High-Throughput Screening (HTS) experiment.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.[16][17]

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates to GeneExp Gene Expression (Inflammation, Immunity) Nucleus->GeneExp Activates

Caption: An overview of the canonical NF-κB signaling pathway.[][19]

References

Technical Support Center: DSIP Stability and Activity with Carrier Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of carrier proteins on the stability and activity of Delta Sleep-Inducing Peptide (DSIP).

Frequently Asked Questions (FAQs)

Q1: What is the inherent stability of this compound in vitro and in vivo?

A: this compound is a nonapeptide with low molecular stability, particularly in vitro. It has a short half-life of approximately 15 minutes in vitro due to degradation by a specific aminopeptidase-like enzyme[1]. In vivo, its stability is also limited by enzymatic degradation. It has been suggested that this compound may complex with carrier proteins in the body to prevent this rapid degradation[1].

Q2: Which enzymes are primarily responsible for this compound degradation?

A: Studies using cultured human intestinal epithelial (Caco-2) cell monolayers have shown that this compound is rapidly metabolized by aminopeptidases, resulting in Trp-Ala as a major metabolite and Trp as a minor metabolite. Additionally, peptidyl dipeptidase A (also known as angiotensin-converting enzyme or ACE) can cleave this compound[2][3].

Q3: What are the potential benefits of using carrier proteins for this compound?

A: Carrier proteins and encapsulation strategies can offer several advantages for this compound-based research and therapeutics:

  • Enhanced Stability: Protect this compound from enzymatic degradation, thereby increasing its circulating half-life[1].

  • Improved Bioavailability: Facilitate the transport of this compound across biological barriers, such as the gastrointestinal tract and the blood-brain barrier (BBB)[4][5].

  • Controlled Release: Provide sustained release of this compound, potentially prolonging its therapeutic effects.

  • Targeted Delivery: Functionalized carriers could be used to target this compound to specific tissues or cell types.

Q4: Have any specific carrier proteins been successfully used with this compound?

A: Yes, human serum albumin (HSA) has been explored as a carrier protein for this compound. A fusion protein containing a TAT-based transduction domain, human serum albumin, and this compound (designated as PHD fusion protein) has been expressed and shown to enhance the hypnotic effects of pentobarbital in mice in a dose-dependent manner. This suggests that albumin can serve as a carrier to potentially extend the half-life and improve the efficacy of this compound[6].

Q5: How do carrier proteins affect this compound's ability to cross the blood-brain barrier (BBB)?

A: Carrier proteins can influence this compound's BBB penetration through several mechanisms. A fusion peptide of this compound with a BBB-penetrating peptide (this compound-CBBBP) has been shown to cross the BBB more effectively than this compound alone[4][5]. Studies also suggest the presence of a high-affinity, saturable transport mechanism for this compound at the BBB[7]. Nanoparticle-based delivery systems are another promising strategy to transport therapeutics like this compound across the BBB[8][9][10][11].

Q6: Does this compound binding to a carrier protein affect its biological activity?

A: The biological activity of this compound when bound to a carrier protein depends on the nature of the interaction and the specific carrier. In the case of the PHD fusion protein (this compound fused to albumin), the fusion protein demonstrated enhanced hypnotic effects, suggesting that this compound can be active in this conjugated form or is efficiently released at its target site[6]. However, it is crucial to experimentally verify the activity of any new this compound-carrier complex.

Troubleshooting Guides

Low this compound Stability in Experimental Assays
Observed Problem Potential Cause Troubleshooting Steps
Rapid degradation of this compound in cell culture media or plasma.Enzymatic degradation by peptidases.1. Add a cocktail of peptidase inhibitors to your assay medium. For example, a combination of bestatin (aminopeptidase inhibitor), diprotin A, and captopril (peptidyl dipeptidase A inhibitor) has been shown to significantly increase this compound stability in vitro[2][3]. 2. Use heat-inactivated serum in your cell culture medium to reduce enzymatic activity. 3. Perform experiments at 4°C when possible to slow down enzymatic reactions.
Loss of this compound activity upon storage.Improper storage conditions leading to oxidation or aggregation.1. Store lyophilized this compound at -20°C or -80°C. 2. After reconstitution, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[12]. 3. For short-term storage of reconstituted this compound, keep the solution at 4°C for up to 5 days[12].
Issues with this compound-Carrier Protein Formulations
Observed Problem Potential Cause Troubleshooting Steps
Low encapsulation efficiency of this compound in liposomes or nanoparticles.Physicochemical properties of this compound (hydrophilicity) and the formulation process.1. Optimize the lipid composition of liposomes to enhance interaction with the amphiphilic this compound. 2. Experiment with different encapsulation techniques such as thin-film hydration, reverse-phase evaporation, or microfluidics. 3. Adjust the pH of the buffer during encapsulation to modify the charge of this compound and the carrier, potentially improving loading.
Aggregation of this compound-carrier protein complexes.Unfavorable buffer conditions (pH, ionic strength) or high concentrations.1. Screen different buffer systems and pH values to find the optimal conditions for stability. 2. Determine the optimal concentration range for your this compound-carrier complex through solubility studies. 3. Include stabilizing excipients such as sugars or polyols in the formulation[13].
Altered or reduced biological activity of this compound after conjugation to a carrier.Steric hindrance of the active site or conformational changes in this compound.1. Introduce a linker or spacer between this compound and the carrier protein to reduce steric hindrance. 2. Test different conjugation chemistries and sites on the carrier protein. 3. Perform structural analysis (e.g., circular dichroism) to assess if the secondary structure of this compound is maintained after conjugation.

Quantitative Data

Table 1: In Vitro Stability of this compound

Condition Remaining this compound after 2-hour Incubation Primary Metabolites Reference
This compound in Caco-2 cell monolayer (apical side)8.2 ± 1.1%Trp, Trp-Ala[2]
This compound + Bestatin (0.29 mM)Increased stability (quantitative data not provided)Trp-Ala (major), Trp (minor)[2]
This compound + Bestatin (0.29 mM) + Diprotin A (1 mM)83.2 ± 3.7%Trp-Ala-Gly-Gly-Asp-Ala-Ser[2]
This compound + Bestatin (0.29 mM) + Diprotin A (1 mM) + Captopril (1 mM)95.1 ± 1.6%-[2]

Experimental Protocols

Protocol 1: In Vitro this compound Stability Assay in Plasma

Objective: To determine the half-life of this compound in plasma.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in water or appropriate buffer)

  • Freshly collected plasma (e.g., human, rat, mouse) with anticoagulant (e.g., EDTA, heparin)

  • Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% formic acid)

  • HPLC-MS/MS system for this compound quantification

  • Incubator or water bath at 37°C

Methodology:

  • Pre-warm an aliquot of plasma to 37°C.

  • Spike the plasma with this compound to a final concentration of (e.g., 10 µg/mL).

  • Immediately collect a time point (t=0) by transferring an aliquot of the this compound-spiked plasma into a tube containing the quenching solution to precipitate plasma proteins and stop enzymatic degradation.

  • Incubate the remaining this compound-spiked plasma at 37°C.

  • Collect samples at various time points (e.g., 5, 15, 30, 60, 90, 120 minutes) by transferring aliquots into the quenching solution.

  • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to HPLC vials for analysis.

  • Quantify the concentration of intact this compound at each time point using a validated HPLC-MS/MS method.

  • Calculate the half-life (t₁/₂) of this compound by plotting the natural logarithm of the this compound concentration versus time and fitting the data to a first-order decay model.

Protocol 2: In Vitro Blood-Brain Barrier Transport Assay using a Cell Monolayer Model

Objective: To assess the permeability of this compound and this compound-carrier complexes across an in vitro BBB model (e.g., Caco-2 or MDCK cells).

Materials:

  • Caco-2 or MDCK cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium

  • This compound solution

  • This compound-carrier complex solution

  • Lucifer yellow or another membrane integrity marker

  • LC-MS/MS or ELISA kit for this compound quantification

Methodology:

  • Seed the Caco-2 or MDCK cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Add the this compound or this compound-carrier complex solution to the apical (donor) chamber.

  • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Incubate the Transwell plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.

  • At the end of the experiment, collect samples from the apical chamber.

  • To assess membrane integrity, add Lucifer yellow to the apical chamber and measure its transport to the basolateral side.

  • Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS or ELISA).

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of this compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Visualizations

DSIP_Degradation_Pathway This compound This compound (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) Trp_Ala Trp-Ala This compound->Trp_Ala Cleavage DSIP_des_Glu Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly This compound->DSIP_des_Glu Cleavage Trp Trp Trp_Ala->Trp Further Cleavage Aminopeptidase Aminopeptidases Aminopeptidase->this compound Peptidyl_Dipeptidase_A Peptidyl Dipeptidase A (ACE) Peptidyl_Dipeptidase_A->this compound

Caption: Enzymatic degradation pathways of this compound.

Experimental_Workflow_DSIP_Stability cluster_0 Sample Preparation cluster_1 Analysis Start Spike this compound into Plasma Incubate Incubate at 37°C Start->Incubate Time_Points Collect Time Points (0, 5, 15, 30, 60, 120 min) Incubate->Time_Points Quench Quench with Acid/ Solvent Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS HPLC-MS/MS Analysis Collect_Supernatant->LCMS Plot Plot ln[this compound] vs. Time LCMS->Plot Calculate Calculate Half-Life (t½) Plot->Calculate

Caption: Workflow for in vitro this compound plasma stability assay.

DSIP_BBB_Transport_Strategies cluster_0 Delivery Strategies This compound This compound Fusion Fusion with BBB- Penetrating Peptide (e.g., this compound-CBBBP) This compound->Fusion Carrier Albumin Fusion (e.g., PHD Protein) This compound->Carrier Nano Nanoparticle Encapsulation This compound->Nano BBB Blood-Brain Barrier (BBB) Brain Brain BBB->Brain Fusion->BBB Enhanced Transport Carrier->BBB Extended Half-life & Potential Transport Nano->BBB Receptor-mediated or Adsorptive Transcytosis

Caption: Strategies to enhance this compound transport across the BBB.

References

Technical Support Center: Enhancing the Therapeutic Window of Delta Sleep-Inducing Peptide (DSIP)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Delta Sleep-Inducing Peptide (DSIP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the therapeutic window of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary limitation of native this compound in a therapeutic context?

A1: The primary limitations of native this compound are its poor stability in plasma and its limited ability to cross the blood-brain barrier (BBB)[1]. In vitro studies have shown that this compound has a short half-life of only about 15 minutes due to degradation by aminopeptidase-like enzymes[1]. This rapid degradation, combined with inefficient transport across the BBB, significantly reduces its therapeutic efficacy when administered peripherally[1][2].

Q2: What are the main strategies to enhance the therapeutic window of this compound?

A2: The main strategies focus on improving its stability and brain penetration. These include:

  • Peptide Analogues: Synthesizing this compound analogues with modified amino acid sequences to improve stability and biological activity[1].

  • Fusion Peptides: Genetically fusing this compound to a cell-penetrating peptide (CPP), such as the Tat peptide, to facilitate its transport across the BBB.

  • Nanoformulations: Encapsulating this compound in nanoparticle-based drug delivery systems to protect it from degradation and improve its pharmacokinetic profile.

  • Formulation Optimization: Adjusting the pH, using co-solvents, or adding stabilizing excipients to the formulation to reduce degradation in aqueous solutions.

Q3: How does fusing this compound with a cell-penetrating peptide like CBBBP enhance its effect?

A3: Fusing this compound with a crossing BBB peptide (CBBBP), such as a Tat-derived peptide, creates a fusion peptide (e.g., this compound-CBBBP) with an enhanced ability to cross the blood-brain barrier. This allows for a higher concentration of the active peptide to reach its target receptors in the central nervous system, leading to improved therapeutic effects, such as better sleep quality and neurotransmitter balance, compared to this compound alone.

Q4: What is the proposed mechanism of action for this compound's sleep-inducing effects?

A4: this compound is believed to exert its effects primarily through the modulation of the GABAergic system, the main inhibitory neurotransmitter system in the brain. It is thought to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and promoting sleep[3]. This compound has also been shown to influence the levels of other neurotransmitters involved in sleep-wake regulation, including serotonin, dopamine, and melatonin.

Troubleshooting Guides

Issue 1: Low Yield or Purity During Solid-Phase Peptide Synthesis of this compound Analogues
Potential Cause Troubleshooting Step
Incomplete coupling reactions - Double couple problematic amino acids. - Use a different coupling reagent (e.g., HBTU, HATU). - Increase the reaction time or temperature.
Amino acid side-chain reactions - Ensure appropriate protecting groups are used for reactive side chains (e.g., Trp, Asp, Ser, Glu).
Aggregation of the growing peptide chain - Use a high-swelling resin. - Incorporate pseudoproline dipeptides at key positions to disrupt secondary structure formation.
Cleavage from the resin and deprotection issues - Optimize the cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water) to minimize side reactions. - Ensure complete removal of protecting groups by extending the cleavage time.
Issue 2: Inconsistent Results in Animal Models of Insomnia
Potential Cause Troubleshooting Step
High inter-animal variability - Ensure consistent animal handling and acclimatization periods to reduce stress. - Use a crossover study design where each animal serves as its own control. - Increase the number of animals per group to improve statistical power.
Incorrect dosage or administration route - Perform a dose-response study to determine the optimal dose for your specific animal model and this compound formulation. - For peripheral administration, consider subcutaneous or intravenous routes for better bioavailability compared to oral administration, unless a specific oral delivery system is being tested[4][5].
Timing of administration - Administer this compound or its analogues at a consistent time relative to the animal's light-dark cycle. The effects of this compound can be time-dependent[6].
Instability of the peptide in the dosing solution - Prepare fresh dosing solutions before each experiment. - Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Consider the pH and buffer composition of the vehicle to ensure peptide stability.
Issue 3: Poor Blood-Brain Barrier Transport in In Vitro Models
Potential Cause Troubleshooting Step
Compromised integrity of the in vitro BBB model - Regularly measure the transendothelial electrical resistance (TEER) to ensure the formation of a tight endothelial monolayer. - Verify the expression of tight junction proteins (e.g., ZO-1, occludin) via immunocytochemistry.
Degradation of the peptide in the assay medium - Analyze samples from both the donor and receiver compartments at different time points to assess peptide stability. - Consider adding protease inhibitors to the assay medium if degradation is significant.
Aggregation of the fusion peptide - Characterize the aggregation state of the this compound-CBBBP fusion peptide using techniques like dynamic light scattering (DLS). - Optimize the formulation to minimize aggregation.
Inefficient cell-penetrating peptide sequence - If using a novel CBBBP, compare its efficacy to well-characterized CPPs like Tat or penetratin.

Quantitative Data Summary

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound and Analogues

ParameterThis compound (Native)This compound Analogues/Fusion PeptidesReference
In Vitro Half-life ~15 minutes in plasmaSlower degradation and complex formation observed for some analogues.[1][2]
Bioavailability (Oral) Low, but detectable in neonatal rats. Limited in adult humans due to enzymatic degradation.Potentially improved with nanoformulations, but specific data is limited.[4][5][7]
Effective Dose (Human) 25 nmol/kg (intravenous) for sleep improvement.Varies depending on the analogue and administration route.
Effect on Slow-Wave Sleep Increased delta wave activity.Stronger effects on sleep have been noted for synthesized analogues.[1]
Effect on Cortisol Modulates the HPA axis, helping to reduce cortisol levels.Data not available.[3]

Experimental Protocols

Protocol 1: p-Chlorophenylalanine (PCPA)-Induced Insomnia Model in Mice

This protocol is adapted from studies investigating the effects of sleep-promoting agents.

  • Animal Model: Use adult male Kunming or C57BL/6 mice, housed individually with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Induction of Insomnia:

    • Prepare a solution of p-chlorophenylalanine (PCPA) in saline.

    • Administer PCPA intraperitoneally at a dose of 300 mg/kg for two consecutive days to deplete serotonin levels and induce insomnia[8].

  • Drug Administration:

    • Dissolve this compound, this compound-CBBBP, or vehicle control in sterile saline.

    • Administer the compounds via the desired route (e.g., intraperitoneal or intravenous injection) 30 minutes before the dark phase for a specified number of days (e.g., 7 days)[9].

  • Sleep and Activity Monitoring:

    • Use an automated activity monitoring system or electroencephalogram (EEG)/electromyography (EMG) recordings to assess sleep parameters.

    • Record total sleep time, sleep latency, and the duration of different sleep stages (NREM, REM).

  • Neurotransmitter Analysis (Optional):

    • At the end of the study, sacrifice the animals and dissect brain regions of interest (e.g., hypothalamus, hippocampus).

    • Measure neurotransmitter levels (serotonin, dopamine, melatonin) using HPLC or ELISA.

Protocol 2: In Vitro Blood-Brain Barrier Transport Assay

This protocol outlines a method using primary brain microvascular endothelial cells (BMECs).

  • Cell Culture:

    • Isolate primary BMECs from rat or mouse brains[10].

    • Culture the cells on collagen-coated Transwell inserts until a confluent monolayer is formed[11].

  • Barrier Integrity Assessment:

    • Measure the transendothelial electrical resistance (TEER) using a voltmeter to confirm the formation of tight junctions. TEER values should be stable and sufficiently high before starting the transport experiment.

  • Transport Experiment:

    • Replace the medium in the apical (donor) and basolateral (receiver) compartments with a serum-free assay buffer.

    • Add this compound or this compound-CBBBP to the apical chamber at a known concentration.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Also, collect a sample from the apical chamber at the end of the experiment to assess peptide stability.

  • Quantification:

    • Quantify the concentration of the peptide in the collected samples using a validated analytical method such as HPLC-MS/MS or a specific ELISA kit.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the endothelial monolayer.

Protocol 3: Quantification of this compound in Rat Plasma by HPLC-MS/MS

This is a general framework for developing a quantitative bioanalytical method.

  • Sample Preparation:

    • Thaw frozen rat plasma samples on ice.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample in a 3:1 ratio.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

  • Chromatographic Separation:

    • Use a C18 reverse-phase HPLC column.

    • The mobile phase typically consists of two solvents: (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Employ a gradient elution to separate this compound from other plasma components.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Optimize the MS parameters (e.g., precursor and product ion m/z, collision energy) for this compound and an appropriate internal standard.

    • Use multiple reaction monitoring (MRM) for sensitive and selective quantification[12][13].

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Visualizations

DSIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to and positively modulates Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Influx of Cl- ions Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sleep_Promotion Sleep Promotion Reduced_Excitability->Sleep_Promotion

Caption: Proposed signaling pathway for this compound-mediated sleep promotion.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_invitro In Vitro BBB Model cluster_invivo In Vivo Insomnia Model cluster_analysis Data Analysis Synthesis Synthesize this compound and This compound-CBBBP Fusion Peptide Purification Purify by HPLC Synthesis->Purification Characterization Characterize by Mass Spectrometry Purification->Characterization Transport_Assay Perform Transport Assay Characterization->Transport_Assay Peptide_Admin Administer Peptides to Mice Characterization->Peptide_Admin BMEC_Culture Culture Primary BMECs on Transwell Inserts TEER_Measurement Measure TEER for Barrier Integrity BMEC_Culture->TEER_Measurement TEER_Measurement->Transport_Assay Quantification Quantify Peptide Levels (HPLC-MS/MS) Transport_Assay->Quantification PCPA_Induction Induce Insomnia with PCPA PCPA_Induction->Peptide_Admin Sleep_Recording Record Sleep/Activity Peptide_Admin->Sleep_Recording Behavioral_Analysis Analyze Sleep Parameters Sleep_Recording->Behavioral_Analysis Permeability_Calc Calculate Papp Quantification->Permeability_Calc

Caption: Experimental workflow for evaluating this compound-CBBBP efficacy.

Logical_Relationships DSIP_Native Native this compound Limitations Therapeutic Limitations DSIP_Native->Limitations Low_Stability Low Plasma Stability Limitations->Low_Stability Poor_BBB Poor BBB Penetration Limitations->Poor_BBB Strategies Enhancement Strategies Analogues Peptide Analogues Strategies->Analogues Fusion_Peptides Fusion Peptides (this compound-CBBBP) Strategies->Fusion_Peptides Nanoformulations Nanoformulations Strategies->Nanoformulations Outcome Enhanced Therapeutic Window Strategies->Outcome Analogues->Low_Stability Fusion_Peptides->Poor_BBB Nanoformulations->Low_Stability Nanoformulations->Poor_BBB Improved_PK Improved Pharmacokinetics Outcome->Improved_PK Improved_PD Improved Pharmacodynamics Outcome->Improved_PD

Caption: Strategies to overcome this compound's therapeutic limitations.

References

Navigating the Labyrinth of DSIP Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating Delta Sleep-Inducing Peptide (DSIP), interpreting the often-conflicting data presents a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation, helping to unravel the enigmatic nature of this compound.

Frequently Asked Questions (FAQs)

Q1: Why are the effects of this compound on sleep so inconsistent across studies?

The observed effects of this compound on sleep architecture are highly variable, with reports ranging from potentiation of slow-wave sleep (SWS) to no effect, and even sleep reduction. This inconsistency can be attributed to several factors:

  • Methodological Differences: As detailed in the tables below, variations in administration route, dosage, and the species studied significantly impact outcomes.

  • Subject Condition: The baseline state of the subject (e.g., healthy, insomniac, stressed) can influence their response to this compound.

  • Peptide Stability: this compound has a short in-vivo half-life of about 15 minutes due to degradation by aminopeptidases, which can affect its bioavailability and efficacy.

  • Paradoxical Effects: In some instances, this compound has exhibited paradoxical effects, such as an initial arousal followed by sleep promotion.

Q2: What is the current understanding of this compound's mechanism of action?

The precise mechanism of this compound is still under investigation, and the lack of a definitively identified gene or specific receptor contributes to the conflicting data. However, research suggests that this compound's effects are mediated through its interaction with fundamental neurotransmitter systems. It has been shown to modulate both N-methyl-D-aspartate (NMDA) and GABA receptors. This compound appears to potentiate GABA-activated currents, which would promote neural inhibition, while also blocking NMDA-activated responses, potentially reducing excitotoxicity.

Q3: How does this compound interact with the HPA axis, and why are there conflicting reports on its effect on cortisol?

The data regarding this compound's influence on the Hypothalamic-Pituitary-Adrenal (HPA) axis are contradictory. Some studies suggest that this compound can act as a stress-limiting factor and may help normalize elevated cortisol levels. Conversely, other research has shown that this compound does not affect CRH-induced or meal-induced ACTH and cortisol secretion in healthy individuals. These discrepancies may arise from the different physiological states of the subjects (e.g., stressed vs. non-stressed) at the time of administration.

Troubleshooting Guides

Issue: Difficulty Replicating SWS-Promoting Effects of this compound

If you are failing to observe an increase in slow-wave sleep, consider the following variables:

  • Administration Route: Intracerebroventricular (ICV) administration often yields more pronounced effects on SWS compared to intravenous (IV) or intraperitoneal (IP) injections. Peripheral administration may lead to rapid degradation of the peptide before it can cross the blood-brain barrier in sufficient quantities.

  • Dosage: The dose-response relationship for this compound is not linear and may be bell-shaped. Both very low and very high doses may be less effective than a moderate dose. Refer to the data tables for dosages used in various studies.

  • Species and Model: The effects of this compound are highly species-dependent. For instance, while some studies in rabbits and cats show an increase in SWS, others in cats have reported a reduction in sleep.

  • Timing of Administration: The timing of this compound administration relative to the subject's circadian rhythm may influence its effects.

Issue: Observing Paradoxical Arousal or Sleep Reduction

Encountering an unexpected increase in wakefulness or a decrease in sleep can be perplexing. Potential explanations include:

  • Initial Arousing Effect: Some studies in humans have noted a slight arousing effect in the first hour after injection, followed by sleep-promoting effects.

  • Interaction with Other Factors: The physiological or psychological state of the subject can alter the response to this compound. For example, in cats with "redundancy sleep," intraperitoneal this compound administration led to increased wakefulness.

  • Anesthetic Interaction: When used as an adjunct to isoflurane anesthesia in humans, this compound paradoxically lightened the depth of anesthesia.

Quantitative Data from Conflicting Studies

Table 1: Effects of this compound on Sleep in Human Studies
Study ParticipantsAdministration Route & DosageKey FindingsReference
16 Chronic InsomniacsIntravenous, 25 nmol/kgHigher sleep efficiency, shorter sleep latency compared to placebo, but effects were weak.
6 Chronic InsomniacsIntravenous, 25 nmol/kgLonger sleep duration, more REM sleep; initial arousal in the first hour.
14 Chronic InsomniacsNot specifiedSubstantially improved night sleep and increased daytime alertness.
Chronic InsomniacsIntravenous, 25 nmol/kgDecreased nocturnal awakenings and NREM sleep latency, but no significant difference from placebo.
6 Healthy VolunteersIntravenous, 25 nmol/kgIncreased total sleep time by 59% (median) in a 130-min interval post-infusion.
Table 2: Effects of this compound on Sleep in Animal Studies
Animal ModelAdministration Route & DosageKey FindingsReference
CatsIntraperitoneal, 30 nmol/kgReduced amount of sleep, specifically light SWS and REM sleep.
CatsIntracerebroventricular, 7 nmol/kgSignificant increase in total sleep and deep SWS (S2); decrease in light SWS (S1).
RabbitsIntravenous, 25 µg/kgAugmented spindle-dominated, light non-REM sleep.
CatsIntravenous, 25 µg/kgPreferentially augmented REM sleep.

Experimental Protocols

Polysomnography in Human this compound Studies:

A common methodology for assessing the effects of this compound on sleep in humans involves polysomnography. A typical protocol is as follows:

  • Adaptation Night: Participants spend at least one night in the sleep laboratory to acclimate to the environment.

  • Baseline Measurement: A baseline night of polysomnographic recording is conducted to establish the participant's normal sleep architecture.

  • Administration: this compound or a placebo is administered (commonly intravenously) at a specified time before the sleep period. Studies have often employed a double-blind, placebo-controlled, crossover design.

  • Polysomnographic Recording: Continuous monitoring of EEG, EOG, and EMG is performed throughout the night to determine sleep stages (N1, N2, N3/SWS, REM), sleep latency, sleep efficiency, and the number of awakenings.

  • Subjective Measures: Participants may also complete questionnaires to assess subjective sleep quality and daytime sleepiness.

Visualizations

DSIP_Experimental_Workflow cluster_prep Preparation cluster_intervention Intervention cluster_data Data Collection & Analysis subject_pool Recruit Subjects (e.g., Insomniacs, Healthy Volunteers) acclimation Adaptation Night in Sleep Lab subject_pool->acclimation baseline Baseline Polysomnography acclimation->baseline randomization Randomization (Double-Blind, Crossover) baseline->randomization placebo Placebo Administration randomization->placebo Control Group This compound This compound Administration (Specify Route and Dose) randomization->this compound Experimental Group polysomnography Overnight Polysomnography (EEG, EOG, EMG) placebo->polysomnography This compound->polysomnography analysis Data Analysis (Sleep Parameters) polysomnography->analysis subjective Subjective Sleep Quality (Questionnaires) subjective->analysis

Caption: A typical experimental workflow for a human this compound sleep study.

DSIP_Signaling_Pathway cluster_outcome Potential Outcomes This compound This compound GABA_R GABA-A Receptor This compound->GABA_R Potentiates NMDA_R NMDA Receptor This compound->NMDA_R Blocks Neuron Postsynaptic Neuron GABA_R->Neuron Increased Inhibition (Hyperpolarization) NMDA_R->Neuron Reduced Excitation (Less Depolarization) sleep Sleep Promotion Neuron->sleep neuroprotection Neuroprotection Neuron->neuroprotection

Caption: A proposed signaling pathway for this compound's neuromodulatory effects.

Validation & Comparative

Delta Sleep-Inducing Peptide (DSIP): An Objective Comparison of its Effects on Sleep Architecture Validated by EEG

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of sleep-modulating compounds is paramount. Delta Sleep-Inducing Peptide (DSIP), a nonapeptide discovered in the 1970s, has been a subject of investigation for its potential to influence sleep. This guide provides an objective comparison of this compound's performance against placebos and other alternatives, supported by available experimental data from EEG-validated studies.

Quantitative Analysis of this compound's Impact on Sleep Architecture

The following table summarizes the quantitative outcomes from key studies investigating the effects of this compound on sleep architecture, as measured by electroencephalography (EEG). It is important to note that the available literature presents conflicting results, with some studies indicating modest effects and others finding no significant changes compared to placebo.

Study TypeSpeciesThis compound Dosage & AdministrationKey Findings on Sleep ArchitectureComparison Group
Clinical Trial Human (Normal Volunteers)25 nmol/kg, Intravenous (IV)- 59% median increase in total sleep time in the 130 minutes post-infusion.- Subsequent night sleep showed shorter sleep onset, reduced stage 1 sleep, and improved sleep efficiency.[1]Placebo
Clinical Trial Human (Chronic Insomniacs)25 nmol/kg, IV- Higher sleep efficiency and shorter sleep latency.[2] - Effects were statistically weak and potentially influenced by changes in the placebo group.Placebo (glucose solution)
Clinical Trial Human (Chronic Insomniacs)25 nmol/kg, IV- Longer sleep duration and higher sleep quality with fewer interruptions.- Slightly more REM sleep.[3]Placebo
Open Study Human (Severe Insomnia)Series of 10 injections (dosage not specified)- Normalization of sleep in 6 out of 7 patients for a 3-7 month follow-up period.[4]Pre-treatment baseline
Animal Study RabbitNot specified, Intraventricular- Increased proportion of slow-wave sleep by 10-15% (for some synthetic analogues, not this compound itself).[5]Saline

Experimental Protocols

The methodologies employed in studying this compound's effects on sleep vary, but a generalizable experimental workflow can be outlined.

Human Clinical Trial Protocol (Generalized)

  • Subject Recruitment: Participants are typically screened for good health or for specific sleep disorders like chronic insomnia. Exclusion criteria often include other medical conditions, medication use that could interfere with sleep, and irregular sleep schedules.

  • Adaptation: Participants spend one or more nights in a sleep laboratory to acclimate to the environment and the EEG recording equipment.

  • Baseline Recording: Baseline sleep data is recorded for one or more nights to establish individual sleep patterns before any intervention.

  • Intervention: In a double-blind, placebo-controlled, crossover design, participants receive either this compound or a placebo (e.g., saline or glucose solution). The administration is often done via slow intravenous infusion.

  • EEG Recording: Continuous polysomnography, including EEG, electrooculography (EOG), and electromyography (EMG), is performed throughout the night to monitor sleep stages.

  • Data Analysis: Sleep recordings are scored according to standardized criteria (e.g., Rechtschaffen and Kales) to determine parameters such as sleep latency, total sleep time, sleep efficiency, and the percentage of time spent in each sleep stage (N1, N2, N3/SWS, REM).

  • Washout Period: In crossover studies, a washout period is allowed before the participant receives the alternative treatment.

  • Subjective Measures: Participants may also complete questionnaires to assess subjective sleep quality and daytime alertness.

Hypothesized Signaling Pathways of this compound

The precise molecular mechanism of this compound is not yet fully elucidated, and a specific receptor has not been definitively identified. However, research suggests that this compound may exert its effects through multiple pathways.

The proposed mechanisms include:

  • GABAergic System: this compound may enhance the inhibitory effects of GABA, a primary inhibitory neurotransmitter in the central nervous system, potentially through interaction with GABA-A receptors.

  • Hypothalamic-Pituitary-Adrenal (HPA) Axis: this compound is thought to modulate the HPA axis, leading to a reduction in corticotropin-releasing hormone (CRH) and subsequently cortisol, a key stress hormone. This may contribute to its sleep-promoting and stress-reducing effects.

  • MAPK/ERK Pathway: Some evidence suggests that this compound interacts with components of the MAPK/ERK signaling cascade, which is involved in a wide range of cellular processes.

  • Other Neurotransmitter Systems: this compound may also modulate other neurotransmitter systems, including glutamatergic pathways via NMDA receptors and adrenergic pathways through alpha-1 adrenergic receptors.

References

A Comparative Guide to the Quantitative Analysis of Delta Sleep-Inducing Peptide (DSIP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available Delta Sleep-Inducing Peptide (DSIP) ELISA kits with alternative quantitative analysis methods, including Radioimmunoassay (RIA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific experimental needs, based on performance characteristics, sample type, and throughput requirements.

Performance Comparison of Quantitative Methods for this compound

The selection of an appropriate analytical method for the quantification of this compound is critical for generating reliable and reproducible data. The following table summarizes the key performance characteristics of this compound ELISA kits compared to RIA, HPLC, and LC-MS/MS.

FeatureThis compound ELISA KitRadioimmunoassay (RIA)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Principle Enzyme-linked immunosorbent assay (Competitive or Sandwich)Competitive binding of radiolabeled and unlabeled antigen to a limited amount of antibody.Separation of this compound from other components based on its physicochemical properties, followed by UV detection.Separation by HPLC followed by highly specific mass-based detection and fragmentation analysis.
Sensitivity Good (pg/mL to ng/mL range)[1][2]Very High (low fmol levels)[3]Moderate (ng/mL to µg/mL range)Excellent (pg/mL to fg/mL range)[4]
Specificity High, but can be susceptible to cross-reactivity with structurally similar molecules.[3]High, but potential for cross-reactivity with peptide fragments or precursors.[3][5]Moderate, relies on retention time for identification, which can be affected by matrix components.Very High, based on mass-to-charge ratio and fragmentation pattern.
Accuracy GoodGoodGoodExcellent
Precision (CV%) Intra-assay: <10%, Inter-assay: <12%GoodGoodExcellent
Sample Throughput High (96-well plate format)Moderate to HighLow to ModerateModerate
Cost per Sample Low to ModerateModerate (requires handling of radioactive materials)LowHigh (instrumentation and maintenance)
Ease of Use Relatively simple and straightforward protocols.[1]Requires specialized handling and disposal of radioactive materials.[6][7]Requires expertise in chromatography.Requires significant technical expertise for method development and data analysis.
Sample Volume Low (typically 50-100 µL)Low to ModerateModerateLow to Moderate

Experimental Protocols

This compound ELISA Kit (Competitive Method) - General Protocol

This protocol is a generalized representation of a competitive ELISA for this compound. Specific details may vary between manufacturers.

Materials:

  • This compound ELISA Kit (microplate pre-coated with anti-DSIP antibody, this compound standard, HRP-conjugated this compound, wash buffer, substrate solution, stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized water

  • Absorbent paper

Procedure:

  • Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.

  • Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells.

  • Competitive Reaction: Add 50 µL of HRP-conjugated this compound to each well (except the blank well). Mix gently and incubate for 1 hour at 37°C.

  • Washing: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with wash buffer (200 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. After the last wash, remove any remaining wash buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.

  • Substrate Addition: Add 50 µL of substrate solution to each well. Incubate for 15 minutes at 37°C. Protect from light.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm within 15 minutes.

  • Calculation: Calculate the concentration of this compound in the samples by plotting a standard curve of the absorbance versus the known concentrations of the this compound standards. The concentration of this compound is inversely proportional to the absorbance.

Radioimmunoassay (RIA) for this compound - General Protocol

This protocol provides a general outline for a competitive RIA for neuropeptides like this compound.

Materials:

  • Anti-DSIP antibody

  • ¹²⁵I-labeled this compound (tracer)

  • This compound standard

  • Assay buffer

  • Separating reagent (e.g., second antibody, charcoal)

  • Gamma counter

  • Centrifuge

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the specific assay protocol.

  • Assay Setup: Pipette assay buffer, standard or sample, and anti-DSIP antibody into labeled tubes.

  • Incubation: Vortex the tubes and incubate for 24 hours at 4°C.

  • Tracer Addition: Add a known amount of ¹²⁵I-labeled this compound to each tube.

  • Second Incubation: Vortex and incubate again for 24 hours at 4°C.

  • Separation of Bound and Free Tracer: Add the separating reagent to precipitate the antibody-bound this compound. Centrifuge the tubes.

  • Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

  • Calculation: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards. Determine the this compound concentration in the samples from this curve.

High-Performance Liquid Chromatography (HPLC) for this compound - General Method

This is a general HPLC method for peptide quantification that can be adapted for this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector, autosampler, and gradient pump.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or 280 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Sample Preparation: Plasma or serum samples may require protein precipitation (e.g., with acetonitrile) followed by centrifugation and filtration.

  • Standard Curve Preparation: Prepare a series of this compound standards in the appropriate solvent.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound by integrating the peak area and comparing it to the standard curve.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for this compound - General Method

This provides a general approach for the highly sensitive and specific quantification of peptides like this compound.

Instrumentation and Conditions:

  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute this compound with good peak shape.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for this compound need to be optimized.

Procedure:

  • Sample Preparation: Similar to HPLC, samples require protein precipitation. An internal standard (e.g., a stable isotope-labeled this compound) should be added before precipitation.

  • Standard Curve Preparation: Prepare a series of this compound standards containing the internal standard.

  • Method Optimization: Optimize MS parameters (e.g., collision energy, declustering potential) and select specific precursor-product ion transitions for this compound and the internal standard for MRM analysis.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Quantification: Quantify this compound by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the standard curve.

Visualizations

This compound ELISA Experimental Workflow

DSIP_ELISA_Workflow start Start reagent_prep Prepare Reagents, Standards & Samples start->reagent_prep add_std_sample Add 50µL of Standard or Sample to Wells reagent_prep->add_std_sample add_hrp_this compound Add 50µL of HRP-conjugated this compound add_std_sample->add_hrp_this compound incubate1 Incubate for 1 hour at 37°C add_hrp_this compound->incubate1 wash Wash Wells 4 Times incubate1->wash add_substrate Add 50µL of Substrate Solution wash->add_substrate incubate2 Incubate for 15 min at 37°C add_substrate->incubate2 add_stop Add 50µL of Stop Solution incubate2->add_stop read_absorbance Read Absorbance at 450nm add_stop->read_absorbance calculate Calculate this compound Concentration read_absorbance->calculate end End calculate->end

Caption: Workflow of a competitive this compound ELISA.

Putative this compound Signaling Pathway

DSIP_Signaling_Pathway This compound This compound Receptor Putative Receptor (e.g., GPCR) This compound->Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway GABA_System GABAergic System Receptor->GABA_System Potentiation Glutamate_System Glutamatergic System Receptor->Glutamate_System Inhibition Gene_Expression Altered Gene Expression MAPK_Pathway->Gene_Expression Neuronal_Activity Modulation of Neuronal Activity GABA_System->Neuronal_Activity Inhibitory Effect Glutamate_System->Neuronal_Activity Excitatory Effect Sleep_Modulation Sleep Regulation (Increased Delta Sleep) Gene_Expression->Sleep_Modulation Neuronal_Activity->Sleep_Modulation

Caption: Putative signaling pathways of this compound.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity and Quantification of Delta-Sleep-Inducing Peptide (DSIP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods suitable for determining the purity and quantifying Delta-Sleep-Inducing Peptide (DSIP), a nonapeptide with the sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. While a singular, universally adopted standard HPLC method for this compound is not extensively detailed in publicly available literature, this document outlines a robust, proposed reversed-phase HPLC (RP-HPLC) method based on established principles for peptide analysis. This guide also presents a framework for method validation and compares the HPLC approach with an alternative analytical technique.

Proposed Stability-Indicating RP-HPLC Method for this compound

The following proposed method is designed to be a stability-indicating assay, capable of separating this compound from its potential impurities and degradation products. Stability-indicating methods are crucial for assessing the quality of drug substances and products over time and under various environmental conditions[1][2]. The development of such a method involves forced degradation studies to ensure specificity[1][2].

Experimental Protocol

This protocol is a starting point and may require optimization for specific instrumentation and this compound sample matrices.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column is recommended for peptide separations. A common choice would be a column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm[3].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: A linear gradient is proposed to effectively separate this compound from potential impurities.

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% to 10% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm, where the peptide bond absorbs.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase A at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Dissolve the this compound sample in mobile phase A to achieve a final concentration of approximately 0.1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Method Validation Parameters

A comprehensive validation of the HPLC method should be performed in accordance with ICH guidelines to ensure it is suitable for its intended purpose[4]. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is typically demonstrated by the separation of the main this compound peak from any other peaks in the chromatogram.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A typical range for linearity is 50-150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed HPLC method for this compound, based on typical validation results for similar peptide analyses.

ParameterExpected Performance
Specificity Baseline separation of this compound from potential impurities and degradants.
**Linearity (R²) **≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 1.0%
- Intermediate Precision≤ 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness No significant impact on results with minor changes in flow rate, temperature, and mobile phase composition.

Comparison with Alternative Methods

While RP-HPLC is the gold standard for peptide purity and quantification, other techniques can be employed for specific aspects of this compound analysis.

FeatureRP-HPLC with UV DetectionISOQUANT-Glo™ Assay[5]
Principle Separation based on hydrophobicity, detection by UV absorbance.Bioluminescent assay to detect isoaspartate formation (a specific degradation product).
Application Purity, quantification, stability testing.Specific for detecting isoaspartate degradation.
Advantages Widely applicable, robust, can separate a wide range of impurities.High throughput, highly sensitive for its specific target.
Limitations May require longer analysis times, requires reference standards for quantification.Not a general purity assay, only detects a specific type of degradation.

Visualizations

Experimental Workflow for this compound HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis DSIP_Sample This compound Sample Solvent Mobile Phase A (Diluent) DSIP_Sample->Solvent Dissolve DSIP_Standard This compound Standard DSIP_Standard->Solvent Dissolve Filtration 0.45 µm Filtration Solvent->Filtration HPLC_System HPLC System (Pump, Injector, Column Oven) Filtration->HPLC_System Inject C18_Column C18 Column HPLC_System->C18_Column Elute with Gradient UV_Detector UV Detector (220 nm) C18_Column->UV_Detector Detect Chromatogram Generate Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Calculation Integration->Quantification Report Report Quantification->Report Generate Report

Caption: Workflow for the purity and quantification of this compound using RP-HPLC.

Logical Relationship for Method Validation

Method_Validation Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Specificity->Forced_Degradation Standard_Curve Standard Curve Analysis Linearity->Standard_Curve Recovery_Studies Spiked Sample Recovery Accuracy->Recovery_Studies Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate_Precision Intermediate Precision (Inter-day) Precision->Intermediate_Precision Signal_to_Noise Signal-to-Noise Ratio LOD_LOQ->Signal_to_Noise Parameter_Variation Method Parameter Variation Robustness->Parameter_Variation

Caption: Key parameters for the validation of an HPLC method for this compound.

References

A Researcher's Guide to Developing a Specific Enzyme Immunoassay for Delta Sleep-Inducing Peptide (DSIP)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methods for the quantification of Delta Sleep-Inducing Peptide (DSIP), with a detailed focus on the development and performance of a specific enzyme immunoassay (EIA). It is intended for researchers, scientists, and drug development professionals who require accurate and reliable measurement of this neuropeptide in biological samples.

Delta Sleep-Inducing Peptide (this compound) is a neuropeptide composed of nine amino acids (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu).[1][2][3] Initially identified for its potential role in promoting slow-wave sleep, further research has suggested its involvement in a variety of physiological processes, including stress responses, neuroendocrine regulation, and circadian rhythms.[1][2][4] Accurate quantification of this compound is crucial for elucidating its biological functions and its potential as a biomarker or therapeutic agent.[5]

Comparison of this compound Quantification Methodologies

The choice of analytical method is critical for achieving the desired sensitivity, specificity, and throughput. While several techniques can be used to measure this compound, the most common are immunoassays like EIA (also known as ELISA) and radioimmunoassay (RIA), alongside chromatographic techniques.

FeatureEnzyme Immunoassay (EIA/ELISA)Radioimmunoassay (RIA)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Enzyme-labeled antibody detects antigen-antibody complex via a colorimetric reaction.[6]Radioisotope-labeled antigen competes with unlabeled antigen for antibody binding.[7][8]Separation by chromatography followed by mass-based detection and quantification.[9]
Sensitivity High (pg/mL range).[5][10]Very High; often considered more sensitive than ELISA.[7][11]Very High; can achieve ng/mL to pg/mL detection limits.[12]
Specificity High, but dependent on antibody quality and potential cross-reactivity.High, but subject to antibody cross-reactivity.Very High; provides structural confirmation.
Throughput High; suitable for 96-well plate format, allowing many samples to be processed simultaneously.Lower than ELISA; more labor-intensive.Lower; samples are analyzed sequentially.
Cost Moderate; no special licenses required.[7]High; requires radioactive materials, specialized handling, and disposal.[7]High; requires expensive equipment and highly trained personnel.
Safety Relatively safe; uses non-radioactive materials.[7]Safety concerns due to handling and disposal of radioactive isotopes.[7][8]Involves chemical solvents but no radioactive hazard.
Ease of Use Relatively simple and amenable to automation.[13]Requires licensed personnel and facilities for handling radioactivity.[6]Complex; requires expert operators.

Developing a Specific this compound Enzyme Immunoassay (Sandwich ELISA)

The sandwich ELISA is a common and robust format for quantifying antigens. It utilizes two antibodies that bind to different epitopes on the target antigen (this compound), providing high specificity.

Experimental Workflow: Sandwich ELISA for this compound

The following diagram outlines the sequential steps involved in a typical sandwich ELISA protocol for this compound detection.

ELISA_Workflow plate 1. Plate Coating (Anti-DSIP Capture Ab) wash1 Wash plate->wash1 block 2. Blocking (e.g., BSA) wash1->block wash2 Wash block->wash2 sample 3. Add Sample/Standard (Contains this compound) wash2->sample wash3 Wash sample->wash3 detect_ab 4. Add Detection Ab (Biotin-conjugated Anti-DSIP) wash3->detect_ab wash4 Wash detect_ab->wash4 enzyme 5. Add Enzyme Conjugate (HRP-Avidin) wash4->enzyme wash5 Wash enzyme->wash5 substrate 6. Add Substrate (TMB) wash5->substrate stop 7. Add Stop Solution substrate->stop read 8. Read Absorbance (450 nm) stop->read

Caption: Workflow of a sandwich ELISA for this compound quantification.

Detailed Experimental Protocol

This protocol is a generalized procedure based on commercially available sandwich ELISA kits.[10][14] Optimization of incubation times, temperatures, and concentrations is recommended.

1. Microplate Preparation:

  • Coating: Dilute the capture antibody specific for this compound to a predetermined optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

2. Immunoassay Procedure:

  • Washing: Wash the plate as described above.

  • Standard/Sample Incubation: Prepare a serial dilution of this compound standards (e.g., from 8000 pg/mL down to 125 pg/mL).[14] Add 100 µL of standards and biological samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate as described above.

  • Detection Antibody: Add 100 µL of biotin-conjugated anti-DSIP detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described above.

  • Enzyme Conjugation: Add 100 µL of Avidin-HRP (Horseradish Peroxidase) conjugate to each well. Incubate for 1 hour at room temperature.[14]

  • Washing: Perform a more stringent wash, typically 5-7 times.

3. Signal Development and Reading:

  • Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well. Incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.

  • Stopping Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Reading: Measure the optical density (OD) at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[10]

4. Data Analysis:

  • Subtract the mean OD of the zero standard (blank) from all other OD values.

  • Plot a standard curve of the mean OD for each standard concentration versus the known concentration.

  • Use a regression analysis (e.g., four-parameter logistic curve fit) to calculate the this compound concentration in the unknown samples based on their OD values.

Comparative Performance Data of Commercial this compound ELISA Kits

The performance of a developed EIA should be validated against established standards. The following table summarizes typical performance characteristics of commercially available human this compound ELISA kits, which can serve as benchmarks.

ParameterPerformance CharacteristicSource(s)
Assay Type Sandwich ELISA[5][15]
Sample Types Serum, Plasma, Tissue Homogenates, Cell Culture Supernatants[5][14][15]
Detection Range 125 - 8000 pg/mL[5][10][14]
Sensitivity (LOD) Typically < 47 pg/mL[5][10][14]
Intra-Assay Precision (CV%) < 10%[5][16]
Inter-Assay Precision (CV%) < 12%[5][16]
Specificity High specificity with no significant cross-reactivity with this compound analogues reported.[10][16]
Recovery Typically 80-102% in spiked samples (serum, plasma).[14]

This compound Signaling Pathways

The precise mechanism of action for this compound is still under investigation, and a specific receptor has not been definitively identified.[2] However, research suggests that this compound modulates several key signaling systems in the central nervous system and periphery.

Hypothesized mechanisms include interactions with GABAergic and serotonergic pathways, opioid receptors, and NMDA receptors.[1][3][4] this compound may also modulate the α1-adrenergic receptor and influence the MAPK pathway.[2][17] This complex interplay allows this compound to exert its influence on sleep architecture, stress response, and endocrine function.

DSIP_Signaling cluster_receptors Putative Membrane Targets cluster_downstream Downstream Effects cluster_outcomes Physiological Outcomes This compound This compound GABA_R GABAergic System This compound->GABA_R Opioid_R Opioid Receptors This compound->Opioid_R NMDA_R NMDA Receptors This compound->NMDA_R Adrenergic_R α1-Adrenergic Receptor This compound->Adrenergic_R MAPK MAPK Pathway Modulation GABA_R->MAPK Neurotransmitter Monoamine Tone Modulation (Serotonin, Dopamine) GABA_R->Neurotransmitter Endocrine Endocrine Regulation (e.g., ACTH, LH) GABA_R->Endocrine Opioid_R->MAPK Opioid_R->Neurotransmitter Opioid_R->Endocrine NMDA_R->MAPK NMDA_R->Neurotransmitter NMDA_R->Endocrine Adrenergic_R->MAPK Adrenergic_R->Neurotransmitter Adrenergic_R->Endocrine Sleep ↑ Slow-Wave Sleep MAPK->Sleep Stress Stress Protection MAPK->Stress Mitochondria Mitochondrial Function MAPK->Mitochondria Neurotransmitter->Sleep Neurotransmitter->Stress Neurotransmitter->Mitochondria Endocrine->Sleep Endocrine->Stress Endocrine->Mitochondria

References

A Comparative Analysis of Delta Sleep-Inducing Peptide (DSIP) and Melatonin on Slow-Wave Sleep Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Delta Sleep-Inducing Peptide (DSIP) and melatonin in inducing slow-wave sleep (SWS). The following sections present available experimental data, detailed methodologies from cited experiments, and visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of these two molecules.

Introduction

Delta Sleep-Inducing Peptide (this compound) is a neuropeptide composed of nine amino acids, first identified in the 1970s.[1][2] It has been investigated for its potential role in sleep regulation, particularly in promoting the deep, restorative stages of sleep known as slow-wave sleep (SWS).[1][3] Melatonin is a well-characterized hormone primarily synthesized by the pineal gland, and it plays a crucial role in regulating the body's circadian rhythms and sleep-wake cycles.[4][5][6] While both molecules are associated with sleep, their mechanisms of action and specific effects on sleep architecture, especially SWS, appear to differ significantly. This guide aims to collate and present the existing scientific evidence to enable a clear comparison.

Quantitative Data Comparison

Direct head-to-head clinical trials with quantitative data comparing the effects of this compound and melatonin on slow-wave sleep are scarce in the published literature. However, data from individual studies on each compound provide some insights into their respective impacts on sleep parameters.

ParameterThis compoundMelatonin
Effect on Slow-Wave Sleep (SWS) Evidence is conflicting. Some studies suggest a promotion of SWS, but quantitative data from human trials are limited.[7][8] A phosphorylated analogue of this compound (P-DSIP) was found to significantly increase SWS by 22% in rats.[9]Some studies indicate a decrease in SWS. One study reported a decrease in the percentage of stage 3 sleep (a component of SWS) in the first half of the sleep opportunity with a 1.5 mg dose.[7] Another study found that endogenous melatonin levels were lowest during SWS (stage 3/4).[5]
Effect on Sleep Onset Latency A study on chronic insomniacs showed a shorter sleep latency with this compound (25 nmol/kg IV) compared to placebo, although the effect was described as weak.[4]A meta-analysis showed that melatonin decreased sleep onset latency in normal sleepers by a weighted mean difference of -3.9 minutes.[10] Another clinical trial reported a reduction in objective sleep onset latency by 15.7 minutes.[9]
Effect on Sleep Efficiency Reported to increase sleep efficiency in chronic insomniacs, though the effect size was noted as potentially small.[4]A meta-analysis found that melatonin increased sleep efficiency in normal sleepers by a weighted mean difference of 2.3%.[10] A clinical trial in patients with delayed sleep-wake phase disorder showed a 5.5% increase in sleep efficiency in the first third of the night.[9]
Total Sleep Time No significant influence on Total Sleep Time (TST) has been consistently reported.[1]A meta-analysis indicated that melatonin increased total sleep time in individuals with secondary sleep disorders.[10]
Effect on REM Sleep Some early animal studies suggested a decrease in REM sleep.[1]A meta-analysis showed that melatonin did not have a significant effect on the percentage of time spent in REM sleep in people with secondary sleep disorders.[10]

Signaling Pathways

The mechanisms through which this compound and melatonin influence sleep are distinct.

This compound Signaling Pathway (Hypothesized)

The precise signaling pathway for this compound remains largely uncharacterized.[2][10] It is hypothesized to modulate various neurotransmitter systems.

DSIP_Pathway This compound This compound Unknown_Receptor Unknown Receptor(s) This compound->Unknown_Receptor GABAergic_System GABAergic System (Inhibitory) Unknown_Receptor->GABAergic_System Modulation Serotonergic_System Serotonergic System Unknown_Receptor->Serotonergic_System Modulation Melatonin_Secretion Pineal Gland (Melatonin Secretion) Unknown_Receptor->Melatonin_Secretion Stimulation SWS_Promotion Promotion of Slow-Wave Sleep GABAergic_System->SWS_Promotion Serotonergic_System->SWS_Promotion Melatonin_Secretion->SWS_Promotion

Caption: Hypothesized this compound signaling pathway.

Melatonin Signaling Pathway

Melatonin's effects are primarily mediated through two G protein-coupled receptors (GPCRs): MT1 and MT2.[4]

Melatonin_Pathway Melatonin Melatonin MT1_Receptor MT1 Receptor (Gi-coupled) Melatonin->MT1_Receptor MT2_Receptor MT2 Receptor (Gi/Gq-coupled) Melatonin->MT2_Receptor Adenylyl_Cyclase Adenylyl Cyclase MT1_Receptor->Adenylyl_Cyclase Inhibition MT2_Receptor->Adenylyl_Cyclase Inhibition PLC Phospholipase C MT2_Receptor->PLC Activation cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Leads to Sleep_Onset Sleep Onset & Circadian Rhythm Regulation cAMP->Sleep_Onset IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG IP3_DAG->Sleep_Onset

Caption: Melatonin signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and interpretation of scientific findings. Below are summaries of methodologies from studies on this compound and melatonin.

This compound Administration in Chronic Insomnia
  • Study Design: A double-blind, matched-pairs, parallel-group design was employed.[4]

  • Participants: 16 chronic insomniac patients.[4]

  • Procedure:

    • Adaptation Night: Participants spent the first night in the sleep laboratory for adaptation.[4]

    • Baseline Measurement: Polysomnography (PSG) was performed on the second night to establish baseline sleep parameters.[4]

    • Intervention: For the following three days (nights 3, 4, and 5), participants received an intravenous (IV) infusion of either this compound (25 nmol/kg body weight) or a placebo (glucose solution) in the afternoon.[4]

  • Data Collection:

    • Objective Sleep Measures: Sleep structure was continuously monitored using polysomnography, which includes electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) to determine sleep stages (including SWS), sleep latency, and sleep efficiency.[4][6][11]

    • Subjective Sleep Measures: Participants' subjective sleep quality and daytime tiredness were assessed using questionnaires.[4]

Melatonin Administration in Healthy Volunteers
  • Study Design: A double-blind, placebo-controlled, crossover study.

  • Participants: Eight healthy male volunteers without sleep complaints.[7]

  • Procedure:

    • Environmental Control: The study was conducted in an environmental scheduling facility to control for external time cues.[7]

    • Circadian Phase Assessment: Two circadian phase assessments were conducted for each participant.[7]

    • Intervention: Participants were administered either melatonin (1.5 mg) or a placebo at the beginning of eight 16-hour sleep opportunities (from 16:00 to 08:00) in near-darkness.[7]

    • Washout: A washout night followed the treatment nights.[7]

  • Data Collection:

    • Polysomnography: Continuous EEG, EOG, and EMG recordings were used to score sleep stages and analyze sleep architecture, including the percentage of stage 3 sleep and sleep spindle activity.[7]

    • Plasma Melatonin Levels: Blood samples were collected to measure endogenous melatonin concentrations.[7]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a clinical trial investigating the effects of a sleep-inducing agent using polysomnography.

Experimental_Workflow cluster_screening Participant Screening cluster_protocol Experimental Protocol cluster_analysis Data Analysis P1 Recruitment of Participants P2 Informed Consent & Inclusion/Exclusion Criteria P1->P2 P3 Adaptation Night in Sleep Lab P2->P3 P4 Baseline Polysomnography (PSG) Recording P3->P4 P5 Randomized Administration (this compound/Melatonin/Placebo) P4->P5 P6 Post-Intervention PSG Recording P5->P6 P7 Sleep Scoring of PSG Data (Staging SWS, REM, etc.) P6->P7 P8 Statistical Analysis of Sleep Parameters P7->P8 P9 Comparison between Treatment & Placebo Groups P8->P9 P10 Conclusion on Efficacy P9->P10 Interpretation of Results

Caption: A generalized experimental workflow.

Conclusion

Based on the available evidence, melatonin has a well-defined role in the regulation of circadian rhythms and can influence sleep onset and efficiency. Its effect on slow-wave sleep is not consistently promotional and some studies even suggest a reduction. This compound, on the other hand, has been hypothesized to directly promote SWS, but the clinical evidence in humans is limited and often conflicting, with a lack of robust quantitative data to support this claim. The mechanisms of action for this compound are also not as well understood as those for melatonin.

For researchers and drug development professionals, melatonin presents a more established target for interventions related to circadian rhythm-based sleep disorders. This compound may represent a novel, yet higher-risk, target for therapies aimed at directly enhancing deep sleep, but further fundamental research is required to elucidate its mechanism of action and to provide conclusive evidence of its efficacy in modulating slow-wave sleep in humans.

References

A Comparative Analysis of Delta Sleep-Inducing Peptide (DSIP) and its Synthetic Analogs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals, this report provides a comprehensive comparative analysis of Delta Sleep-Inducing Peptide (DSIP) and its synthetic analogs. It delves into their performance, supported by experimental data, and outlines detailed methodologies for key experiments.

Delta Sleep-Inducing Peptide (this compound) is a neuropeptide with a multifaceted biological profile, extending beyond its namesake role in sleep regulation to encompass potential antiepileptic, antimetastatic, and stress-modulating properties. However, its therapeutic potential is hampered by low molecular stability, boasting a half-life of only about 15 minutes in vitro. This has spurred the development of synthetic analogs designed for enhanced stability and efficacy. This guide offers a comparative overview of this compound and its key synthetic variants, presenting quantitative data, experimental protocols, and visualizations of associated signaling pathways.

Comparative Performance: Sleep Modulation, Antiepileptic, and Antimetastatic Activity

Synthetic analogs of this compound have been engineered to overcome the stability issues of the parent peptide and, in many cases, have demonstrated superior performance in preclinical studies. These modifications often involve amino acid substitutions at key positions to confer resistance to enzymatic degradation.

Sleep-Inducing and Modulating Effects

While this compound's role in sleep has been a subject of debate, certain synthetic analogs have shown more pronounced and consistent effects on sleep architecture.

CompoundEffect on SleepQuantitative DataAnimal Model
This compound Varied effects, may increase delta-wave activityNot consistently significantRabbits, Cats
[NMeAla2]this compound Pronounced sleep-inducing effect10-15% increase in slow-wave sleepRabbits[1]
[Pro2]this compound Pronounced sleep-inducing effect10-15% increase in slow-wave sleepRabbits[1]
Phosphorylated this compound (P-DSIP) Enhanced sleep-promoting potency22% increase in slow-wave sleep, 81% increase in paradoxical sleepRats[2]
[-Ala2]this compound Sleep suppressionSignificantly suppressed sleep (quantitative data not specified)Rabbits[1]
This compound-CBBBP Better restorative effect on neurotransmitter imbalance and sleep promotion than this compoundModulates levels of 5-HT, glutamate, dopamine, and melatoninMice[3][4]
Antiepileptic Activity

This compound and its analogs have demonstrated anticonvulsant properties in various animal models of epilepsy. Analogs have been developed that show greater efficacy than the native peptide.

CompoundAntiepileptic EfficacyAnimal Model
This compound Anticonvulsant effectsRats, Mice[5][6]
This compound-12 (β-Ala2 substitution) More efficient than this compound in decreasing incidence, mean seizure grade, and duration of convulsionsRats[6][7]
Other Analogs (substitutions at positions 1, 2, and 6) Some proved more efficient than this compoundRats, Mice[3][5]
Antimetastatic and Antioxidant Activity

The potential of this compound and its analogs extends to oncology, with studies indicating antimetastatic and protective effects against chemotherapy-induced toxicity.

CompoundActivityQuantitative DataAnimal Model
This compound Lowers stimulation of metastatic spreading-Mice[8]
Analogs (substitutions at positions 2 and 6) Some more efficient as antimetastatic agents than this compound-Mice[9]
ID-6 Analog Pronounced detoxifying effect against cisplatin toxicityDecreased animal death from 50-67% to 17%Not specified[8]

Signaling Pathways

The biological effects of this compound and its analogs are mediated through complex signaling pathways. One of the proposed mechanisms involves the Mitogen-Activated Protein Kinase (MAPK) cascade. It is suggested that this compound is homologous to the Glucocorticoid-Induced Leucine Zipper (GILZ) protein. GILZ has been shown to interact directly with Raf-1, a key component of the MAPK pathway, thereby inhibiting its activation and the downstream signaling cascade (Raf-MEK-ERK). This inhibition can influence cellular processes such as proliferation, differentiation, and apoptosis.

DSIP_MAPK_Pathway cluster_extracellular Extracellular cluster_cell Cell This compound This compound Receptor Unknown Receptor This compound->Receptor Binds GILZ GILZ (homolog) Receptor->GILZ Activates Raf1 Raf-1 GILZ->Raf1 Binds and Inhibits Ras Ras Ras->Raf1 Activates MEK MEK Raf1->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) ERK->Cellular_Response Regulates

Figure 1: Proposed signaling pathway of this compound via GILZ-mediated inhibition of the MAPK cascade.

Experimental Protocols

Sleep Studies in Rabbits

Objective: To assess the sleep-inducing or modulating effects of this compound and its analogs.

Methodology:

  • Animal Preparation: Adult rabbits are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording. Cannulas are implanted into the lateral cerebral ventricle for peptide administration.

  • Peptide Administration: Following a recovery period, animals receive intraventricular injections of this compound, its analogs, or a saline control.

  • Data Acquisition: Continuous polygraphic recordings of EEG and EMG are performed for 7-12 hours during the daytime.

  • Data Analysis: The recordings are visually scored or computer-analyzed to determine the time spent in different sleep-wake states (wakefulness, slow-wave sleep, paradoxical sleep). Power spectral analysis of the EEG can be performed to quantify changes in delta wave activity.

Sleep_Study_Workflow Animal_Prep Animal Preparation (Electrode/Cannula Implantation) Peptide_Admin Peptide Administration (Intraventricular) Animal_Prep->Peptide_Admin Data_Acq Data Acquisition (EEG/EMG Recording) Peptide_Admin->Data_Acq Data_Analysis Data Analysis (Sleep Scoring, Spectral Analysis) Data_Acq->Data_Analysis Results Results (Changes in Sleep Architecture) Data_Analysis->Results Antiepileptic_Study_Workflow Seizure_Induction Seizure Induction (e.g., Picrotoxin, Metaphit) Peptide_Admin Peptide Administration (Central or Peripheral) Seizure_Induction->Peptide_Admin Behavioral_Obs Behavioral Observation (Seizure Scoring) Peptide_Admin->Behavioral_Obs EEG_Recording EEG Recording (Epileptiform Activity) Peptide_Admin->EEG_Recording Data_Analysis Data Analysis (Comparison to Controls) Behavioral_Obs->Data_Analysis EEG_Recording->Data_Analysis Results Results (Anticonvulsant Efficacy) Data_Analysis->Results

References

Phosphorylated DSIP Analogs: A Comparative Guide to Efficacy in Sleep Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Delta-Sleep-Inducing Peptide (DSIP) and its phosphorylated analogs in modulating sleep architecture. The information presented is supported by experimental data to aid researchers in their understanding and potential application of these compounds.

Comparative Efficacy of this compound and Phosphorylated this compound (P-DSIP)

Delta-Sleep-Inducing Peptide (this compound) is a neuropeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] Its potential to influence sleep, particularly slow-wave sleep (SWS), has been a subject of research since its discovery. Phosphorylation of this compound at the serine-7 residue results in a potent analog, P-DSIP, which has demonstrated significantly enhanced somnogenic effects compared to the parent peptide.

The following table summarizes the quantitative data from a key comparative study on the effects of intracerebroventricular (ICV) infusion of this compound and P-DSIP on the sleep patterns of unrestrained rats.

CompoundDoseChange in Slow-Wave Sleep (SWS)Change in Paradoxical Sleep (PS)Sleep LatencyKey Findings
This compound 7 nmol/kg▲ 20% increase in total SWS[2]No significant changeNot significantly shortenedModerately increases SWS.
P-DSIP 200 pmol/kg▲ 17.3% increase in SWS[3]▲ 32.3% increase in PS[3]Not shortened[3]Significantly increases both SWS and PS; long-lasting effect.[3]
P-DSIP 0.5 nmol▲ 22% increase in SWS▲ 81% increase in PSNot specifiedP-DSIP is 5 times more potent than this compound in promoting sleep. The increase in sleep is largely due to an increase in the number of sleep episodes.

Proposed Signaling Pathway

The precise mechanism of action for this compound and its analogs is still under investigation, but evidence suggests an interaction with the MAPK signaling pathway. It is proposed that this compound, due to its homology with Glucocorticoid-Induced Leucine Zipper (GILZ), may inhibit the Raf-1/MEK/ERK cascade.[4][5][6] This inhibition is thought to contribute to its physiological effects. Phosphorylation of this compound may enhance its binding affinity or stability, leading to a more pronounced downstream effect.

DSIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade This compound This compound / P-DSIP Receptor Putative Receptor This compound->Receptor GILZ GILZ Homology Receptor->GILZ Raf1 Raf-1 GILZ->Raf1 Inhibits Ras Ras Ras->Raf1 Activates MEK MEK Raf1->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Cellular_Response Modulation of Cellular Processes (e.g., Sleep Regulation) ERK->Cellular_Response

Caption: Proposed this compound/P-DSIP signaling pathway via GILZ homology and MAPK inhibition.

Experimental Protocols

The following is a representative protocol for assessing the efficacy of phosphorylated this compound analogs on sleep architecture in a rat model, based on methodologies described in the literature.

Animal Model and Surgical Preparation
  • Species: Adult male Wistar or Sprague-Dawley rats (180-220g).[7]

  • Housing: Individually housed in transparent plastic cages under a 12h/12h light/dark cycle with ad libitum access to food and water. Acclimatize animals for at least one week before surgery.[8]

  • Surgical Implantation:

    • Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital, 60 mg/kg, i.p.).[8]

    • Secure the animal in a stereotaxic frame.

    • Implant stainless steel screw electrodes for electroencephalogram (EEG) recording over the frontal and parietal cortices.

    • Implant flexible, insulated stainless steel wire electrodes into the neck musculature for electromyogram (EMG) recording.

    • Implant a guide cannula into the third cerebral ventricle for intracerebroventricular (ICV) infusion.

    • Secure the electrode assembly and cannula to the skull with dental cement.

    • Allow for a post-operative recovery period of at least one week.

Experimental Workflow

Experimental_Workflow A Animal Acclimatization (1 week) B Surgical Implantation (EEG/EMG Electrodes, ICV Cannula) A->B C Post-Operative Recovery (1 week) B->C D Baseline Sleep Recording (24-48 hours) C->D E Intracerebroventricular Infusion (this compound, P-DSIP, or Vehicle) D->E F Post-Infusion Sleep Recording (24-48 hours) E->F G Data Analysis (Sleep Scoring, Power Spectra) F->G

Caption: Experimental workflow for assessing the efficacy of this compound analogs on sleep.

Intracerebroventricular (ICV) Infusion
  • Peptide Preparation: Dissolve this compound and P-DSIP in sterile, pyrogen-free saline or artificial cerebrospinal fluid to the desired concentrations (e.g., 7 nmol/kg for this compound, 200 pmol/kg for P-DSIP).[2][3]

  • Infusion: Gently restrain the rat and connect a microsyringe pump to the indwelling ICV cannula via polyethylene tubing. Infuse the peptide solution at a slow, controlled rate (e.g., 1-2 µL/min) to a total volume of 2-5 µL.

  • Control Group: Infuse a corresponding volume of the vehicle (saline or artificial CSF) in control animals.

EEG/EMG Recording and Analysis
  • Recording: Continuously record EEG and EMG signals for at least 24 hours post-infusion using a polygraphic data acquisition system.

  • Sleep Scoring: Visually or automatically score the recordings in 30-second or 1-minute epochs into distinct sleep-wake states: wakefulness, slow-wave sleep (SWS), and paradoxical sleep (PS or REM sleep), based on standard criteria for EEG and EMG patterns.

  • Data Analysis: Quantify the following parameters for each group:

    • Total time spent in SWS and PS.

    • Sleep latency (time from infusion to the first episode of SWS).

    • Number and duration of SWS and PS episodes.

    • EEG power spectral analysis to assess changes in delta (1-4 Hz) and theta (6-9 Hz) wave activity.[7]

  • Statistical Analysis: Compare the data from the peptide-treated groups with the vehicle control group using appropriate statistical tests (e.g., t-test, ANOVA). A p-value of <0.05 is typically considered statistically significant.

Conclusion

The available evidence strongly suggests that phosphorylation of this compound at the serine-7 position significantly enhances its sleep-promoting efficacy. P-DSIP is more potent than this compound in increasing both slow-wave and paradoxical sleep, and its effects are longer-lasting. The proposed mechanism of action involves the inhibition of the MAPK signaling pathway, though further research is needed to fully elucidate the molecular targets and downstream effects. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of these and other modified neuropeptides.

References

A Researcher's Guide to Assessing the Cross-Reactivity of DSIP Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Analysis of Antibody Cross-Reactivity

To objectively assess the cross-reactivity of a DSIP antibody, a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA), is typically employed. The following table should be populated with experimental data generated from such an assay. The percentage cross-reactivity is calculated using the formula:

% Cross-Reactivity = (Concentration of this compound at 50% displacement / Concentration of test neuropeptide at 50% displacement) x 100

Neuropeptide Concentration for 50% Inhibition/Displacement (nM) % Cross-Reactivity
Delta Sleep-Inducing Peptide (this compound)User-determined value100%
Vasoactive Intestinal Peptide (VIP)User-determined valueUser-calculated value
SomatostatinUser-determined valueUser-calculated value
Neuropeptide Y (NPY)User-determined valueUser-calculated value
Substance PUser-determined valueUser-calculated value
Leu-enkephalinUser-determined valueUser-calculated value
Met-enkephalinUser-determined valueUser-calculated value
Other relevant neuropeptidesUser-determined valueUser-calculated value

Experimental Protocol: Competitive ELISA for this compound Antibody Cross-Reactivity

This protocol provides a generalized procedure for determining the cross-reactivity of a polyclonal or monoclonal antibody against this compound with other neuropeptides.

Materials:

  • Microtiter plates (96-well)

  • This compound antibody (the antibody to be tested)

  • This compound standard

  • Potentially cross-reacting neuropeptides (e.g., VIP, Somatostatin, NPY, Substance P, enkephalins)

  • This compound conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA or non-fat dry milk)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound antibody in coating buffer to an optimal concentration (to be determined by titration). Add 100 µL of the diluted antibody to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each of the test neuropeptides.

    • Add 50 µL of the standard or test neuropeptide dilutions to the appropriate wells.

    • Add 50 µL of the enzyme-conjugated this compound to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Addition: Add 100 µL of the enzyme substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.

    • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

    • For each test neuropeptide, determine the concentration that causes 50% inhibition.

    • Calculate the percent cross-reactivity using the formula mentioned above.

Visualizations

Experimental Workflow

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection & Analysis p1 Coat plate with this compound Antibody p2 Wash p1->p2 p3 Block non-specific sites p2->p3 p4 Wash p3->p4 r1 Add this compound standard or test neuropeptide p4->r1 r2 Add enzyme-conjugated this compound r1->r2 r3 Incubate r2->r3 d1 Wash r3->d1 d2 Add substrate d1->d2 d3 Add stop solution d2->d3 d4 Read absorbance d3->d4 d5 Calculate % Cross-Reactivity d4->d5

Caption: Workflow for Competitive ELISA to Determine Antibody Cross-Reactivity.

This compound Signaling Pathways

While a specific receptor for this compound has not been definitively identified, research suggests its effects are mediated through multiple pathways in the central nervous system.

G cluster_gaba GABAergic System cluster_glutamate Glutamatergic System cluster_mapk MAPK Pathway This compound This compound gaba_r GABAA Receptor This compound->gaba_r nmda_r NMDA Receptor This compound->nmda_r gilz GILZ Homology This compound->gilz gaba_effect Enhances GABAergic inhibition gaba_r->gaba_effect nmda_effect Modulates/blocks NMDA-activated responses nmda_r->nmda_effect raf1 Raf-1 gilz->raf1 inhibits erk ERK raf1->erk activates mapk_effect Inhibition of ERK activation erk->mapk_effect

Caption: Postulated Signaling Pathways of Delta Sleep-Inducing Peptide (this compound).

This guide provides the necessary tools for researchers to rigorously evaluate the cross-reactivity of their this compound antibodies, thereby ensuring the accuracy and reliability of their findings in the complex field of neuropeptide research.

Unveiling the In Vivo Stress-Protective Efficacy of Delta Sleep-Inducing Peptide (DSIP): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of stress-mitigating compounds, Delta Sleep-Inducing Peptide (DSIP) has emerged as a compelling candidate. This guide provides an objective comparison of this compound's in vivo stress-protective effects against other alternatives, supported by experimental data and detailed methodologies to aid in informed research and development decisions.

Executive Summary

Delta Sleep-Inducing Peptide (this compound) is a nonapeptide that has demonstrated significant stress-protective properties in various in vivo models. Its mechanisms of action are multifaceted, primarily involving the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the enhancement of the body's antioxidant defense systems. This guide synthesizes available data on this compound's efficacy in mitigating stress responses, particularly its influence on corticosterone levels and behaviors in validated stress paradigms. Furthermore, it presents a comparative analysis with other stress-protective agents, including Substance P antagonists, to provide a comprehensive overview of the current research landscape.

Comparative Analysis of Stress-Protective Effects

The following tables summarize the quantitative data from in vivo studies, offering a clear comparison of the effects of this compound and a notable alternative, a Substance P antagonist, on key stress markers.

Table 1: Effect of this compound on CRF-Induced Corticosterone Release in Rats

Treatment GroupDoseTime PointPlasma Corticosterone (ng/mL, Mean ± SEM)Percent Reduction from Control
Saline (Control)-20 min160.5 ± 23.4-
This compound5 µg/kg20 minSignificantly Reduced (p < 0.005)Data not provided
This compound15 µg/kg20 minSignificantly Reduced (p < 0.005)Data not provided
This compound30 µg/kg40 minSignificantly Reduced (p < 0.05)Data not provided

Source: Graf et al., 1985.[1][2]

Table 2: Effect of a Substance P (NK1 Receptor) Antagonist on Anxiety-Related Behavior in the Elevated Plus Maze in Rats

Treatment GroupDoseParameterMeasurement (Mean ± SEM)
Vehicle (Control)-% Time in Open Arms~15%
SP Antagonist (Compound A)100 pmol (bilateral microinjection into MeA)% Time in Open ArmsSignificantly Increased (p < 0.05)
Substance P0.1 pmol (microinjection into MeA)% Time in Open Arms~5% (Anxiogenic effect)

Source: Ebner et al., 2004.[3][4]

In-Depth Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, detailed experimental protocols for key in vivo assays are provided below.

Forced Swim Test (FST) in Rats

The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant and anxiolytic compounds.

Apparatus:

  • A transparent cylindrical tank (40-60 cm high, 20 cm in diameter).

  • The tank is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.

Procedure:

  • Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute session. This initial exposure to the inescapable stressor induces a state of behavioral despair.

  • Test Session (Day 2): 24 hours after the pre-test, the rats are again placed in the swim tank for a 5-minute session. The session is video-recorded for later analysis.

  • Drug Administration: Test compounds (e.g., this compound) or vehicle are administered at a specified time before the test session (e.g., 30 minutes, intraperitoneally).

  • Data Analysis: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is scored by a trained observer blinded to the treatment groups. A decrease in immobility time is indicative of an antidepressant-like or stress-resilient effect.

Elevated Plus Maze (EPM) in Rats

The Elevated Plus Maze is a standard paradigm to assess anxiety-like behavior in rodents.

Apparatus:

  • A plus-shaped maze elevated 50-70 cm from the floor.

  • Two opposite arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 40 cm high).

  • A central platform (e.g., 10 x 10 cm) connects the four arms.

Procedure:

  • Acclimation: Rats are habituated to the testing room for at least 1 hour before the experiment.

  • Test Session: Each rat is placed on the central platform facing an open arm. The animal is allowed to explore the maze for a 5-minute session.

  • Drug Administration: Test compounds or vehicle are administered prior to the test session according to the experimental design.

  • Data Analysis: The session is recorded and analyzed for the time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in the time spent in and/or entries into the open arms is interpreted as an anxiolytic effect.

Corticosterone Measurement in Rat Plasma

Corticosterone is the primary glucocorticoid in rodents and a key biomarker of the HPA axis stress response.

Procedure:

  • Blood Collection: Following a stressor (e.g., restraint stress, forced swim), blood samples are collected from the tail vein or via cardiac puncture at specified time points.

  • Plasma Separation: The blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Corticosterone Assay: Plasma corticosterone concentrations are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Data Analysis: Corticosterone levels are typically expressed in ng/mL and compared between treatment groups.

Signaling Pathways and Mechanisms of Action

This compound's Modulation of the HPA Axis

This compound appears to exert its stress-protective effects by directly influencing the HPA axis. In vivo studies suggest that this compound can attenuate the release of corticosterone following a challenge with corticotropin-releasing factor (CRF).[1][2] This indicates that this compound may act at the level of the pituitary gland to inhibit the release of adrenocorticotropic hormone (ACTH), thereby reducing the downstream production of corticosterone by the adrenal glands.

HPA_Axis_DSIP_Modulation Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRF CRF Hypothalamus->CRF Pituitary Anterior Pituitary CRF->Pituitary + ACTH ACTH Pituitary->ACTH Adrenal Adrenal Cortex ACTH->Adrenal + Corticosterone Corticosterone Adrenal->Corticosterone Corticosterone->Negative_Feedback This compound This compound This compound->Pituitary - Negative_Feedback->Hypothalamus Negative_Feedback->Pituitary

Caption: this compound's inhibitory effect on the HPA axis.

Antioxidant Mechanism of this compound

Stress is known to induce oxidative damage. This compound has been shown to possess antioxidant properties, which may contribute to its stress-protective effects. The peptide can enhance the activity of key antioxidant enzymes, thereby reducing the levels of damaging reactive oxygen species (ROS) generated during a stress response.

DSIP_Antioxidant_Mechanism Stress Stress ROS Increased Reactive Oxygen Species (ROS) Stress->ROS Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage This compound This compound Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) This compound->Antioxidant_Enzymes + Antioxidant_Enzymes->ROS -

Caption: this compound's role in enhancing antioxidant defense.

Experimental Workflow for In Vivo Validation

The following diagram outlines a typical experimental workflow for validating the stress-protective effects of a compound like this compound in an animal model.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Group_Assignment Random Group Assignment Animal_Acclimation->Group_Assignment Drug_Administration Drug/Vehicle Administration Group_Assignment->Drug_Administration Stress_Induction Stress Induction (e.g., FST, Restraint) Drug_Administration->Stress_Induction Behavioral_Testing Behavioral Testing (e.g., EPM, FST) Stress_Induction->Behavioral_Testing Physiological_Measurement Physiological Measurement (e.g., Blood Collection) Stress_Induction->Physiological_Measurement Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis Physiological_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vivo stress studies.

Conclusion

The available in vivo data strongly suggest that this compound possesses significant stress-protective properties. Its ability to modulate the HPA axis and bolster antioxidant defenses makes it a promising candidate for further investigation in the context of stress-related disorders. However, the current body of research would benefit from more direct, head-to-head comparative studies with a broader range of anxiolytic and antidepressant compounds, utilizing standardized and well-documented experimental protocols. This guide serves as a foundational resource for researchers to design such studies and to critically evaluate the potential of this compound as a therapeutic agent. The provided data tables, detailed protocols, and mechanistic diagrams are intended to facilitate a more comprehensive and objective assessment of this compound's in vivo efficacy.

References

A Comparative Analysis of Delta Sleep-Inducing Peptide (DSIP) and Benzodiazepines on Sleep Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Delta Sleep-Inducing Peptide (DSIP) and benzodiazepines on sleep. The information is compiled from scientific literature to assist researchers and professionals in understanding the distinct mechanisms, impacts on sleep architecture, and side-effect profiles of these two classes of compounds.

Introduction

Sleep is a fundamental physiological process, and its disruption is a hallmark of insomnia and other sleep disorders. Pharmacological interventions are often sought to alleviate these conditions. Benzodiazepines have long been a cornerstone of hypnotic therapy, while this compound, a naturally occurring neuropeptide, has been investigated for its potential sleep-modulating properties. This guide will delve into a detailed comparison of their effects based on available experimental data.

Mechanisms of Action

The fundamental difference between this compound and benzodiazepines lies in their mechanisms of action. Benzodiazepines are well-characterized allosteric modulators of the GABA-A receptor, while the precise mechanism of this compound remains a subject of ongoing research.

Benzodiazepines

Benzodiazepines exert their effects by binding to a specific site on the GABA-A receptor, a ligand-gated ion channel.[1] This binding enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into the neuron.[1] This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing sedative, hypnotic, anxiolytic, and muscle relaxant effects.

Delta Sleep-Inducing Peptide (this compound)

The mechanism of action for this compound is not as clearly defined. It is a neuropeptide composed of nine amino acids.[2] Research suggests that this compound may influence several physiological processes beyond sleep, including stress reduction and pain modulation. Some studies propose that this compound's effects on sleep may be mediated through interactions with various neurotransmitter systems and by promoting delta wave activity, which is characteristic of deep, restorative sleep.[3] However, the lack of a definitively identified specific receptor for this compound presents a challenge in fully elucidating its signaling pathway.[2]

Comparative Effects on Sleep Architecture

Polysomnography (PSG) is the gold standard for assessing sleep architecture, providing quantitative data on various sleep parameters.

Data from Clinical Studies

Direct, head-to-head clinical trials comparing this compound and benzodiazepines with comprehensive polysomnography data are scarce in the published literature. The available data is largely from separate studies investigating each compound's effects relative to placebo or baseline.

Table 1: Summary of Quantitative Effects on Sleep Parameters

Sleep ParameterBenzodiazepinesThis compound
Sleep Latency Significant reductionInconsistent results; some studies show a modest reduction, while others report no significant effect.
Total Sleep Time Significant increaseSome studies suggest a potential increase, but data is limited and not consistently replicated.
Wake After Sleep Onset (WASO) Significant reductionLimited data available.
Sleep Efficiency Significant increaseSome studies suggest a potential for improvement, but strong evidence is lacking.
Slow-Wave Sleep (SWS; N3) Decrease or no significant changeSome studies suggest a potential to promote SWS, but this is not consistently observed.
REM Sleep DecreaseEvidence is conflicting, with some studies suggesting a suppression of REM sleep.[2]

Note: The effects of benzodiazepines can vary depending on the specific drug, dose, and duration of use.

A systematic review of studies on benzodiazepines' effects on sleep architecture confirms an increase in stage 2 of NREM sleep and a decrease in the time spent in stages 3 and 4 of NREM sleep (slow-wave sleep), along with a reduction in REM sleep duration.[1] In contrast, a study on chronic benzodiazepine users showed a significant reduction in slow-wave sleep.[4]

For this compound, some studies in individuals with sleep disorders have suggested it may improve sleep quality and increase the amount of slow-wave sleep, but these findings are not consistently supported by robust, large-scale clinical trials.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized representations of protocols that would be used in clinical trials investigating the effects of these compounds on sleep.

Polysomnography (PSG) Recording

A standard PSG protocol involves the overnight monitoring of multiple physiological signals in a sleep laboratory. This includes:

  • Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.

  • Electrooculogram (EOG): To record eye movements, particularly the rapid eye movements characteristic of REM sleep.

  • Electromyogram (EMG): To measure muscle activity, especially chin muscle tone, which is reduced during REM sleep.

  • Electrocardiogram (ECG): To monitor heart rate and rhythm.

  • Respiratory effort and airflow: To detect any sleep-disordered breathing.

  • Pulse oximetry: To measure blood oxygen saturation.

Participants typically have an adaptation night in the sleep laboratory to acclimate to the environment before the baseline and treatment nights.

Substance Administration Protocol

Benzodiazepine Administration:

A common protocol for a clinical trial investigating a benzodiazepine would involve a randomized, double-blind, placebo-controlled design.

experimental_workflow_benzo cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_analysis Data Analysis p1 Participant Recruitment (Insomnia Diagnosis) p2 Informed Consent p1->p2 p3 Adaptation Night (PSG) p2->p3 p4 Baseline Night (PSG) p3->p4 rand Randomization p4->rand groupA Benzodiazepine Administration (e.g., 30 min before bedtime) rand->groupA groupB Placebo Administration (identical appearance) rand->groupB psgA Overnight PSG Recording groupA->psgA psgB Overnight PSG Recording groupB->psgB analysis Comparison of Sleep Parameters (Benzodiazepine vs. Placebo) psgA->analysis psgB->analysis

Benzodiazepine Clinical Trial Workflow

This compound Administration:

A similar randomized, double-blind, placebo-controlled design would be employed for a this compound clinical trial. Administration is typically via subcutaneous injection.

experimental_workflow_this compound cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_analysis Data Analysis p1 Participant Recruitment (Insomnia Diagnosis) p2 Informed Consent p1->p2 p3 Adaptation Night (PSG) p2->p3 p4 Baseline Night (PSG) p3->p4 rand Randomization p4->rand groupA This compound Administration (e.g., subcutaneous injection 30-60 min before bedtime) rand->groupA groupB Placebo Administration (saline injection) rand->groupB psgA Overnight PSG Recording groupA->psgA psgB Overnight PSG Recording groupB->psgB analysis Comparison of Sleep Parameters (this compound vs. Placebo) psgA->analysis psgB->analysis

This compound Clinical Trial Workflow

Signaling Pathways

signaling_pathways cluster_benzo Benzodiazepine Signaling Pathway cluster_this compound Proposed this compound Signaling Pathways benzo Benzodiazepine gaba_receptor GABA-A Receptor benzo->gaba_receptor Allosteric Modulation cl_channel Chloride Channel Opening gaba_receptor->cl_channel Increased frequency of gaba GABA gaba->gaba_receptor Binds hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization Leads to inhibition Decreased Neuronal Excitability (Sedation/Hypnosis) hyperpolarization->inhibition Results in This compound This compound unknown_receptor Unknown Receptor(s) This compound->unknown_receptor Binds to neurotransmitter Modulation of Neurotransmitter Systems (e.g., Serotonin, GABA) unknown_receptor->neurotransmitter delta_wave Promotion of Delta Wave Activity unknown_receptor->delta_wave sleep_regulation Sleep Regulation neurotransmitter->sleep_regulation delta_wave->sleep_regulation

References

Unveiling the In Vitro Antioxidant Capacity of Delta Sleep-Inducing Peptide (DSIP): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro antioxidant activity of Delta Sleep-Inducing Peptide (DSIP) and its analogues. It delves into supporting experimental data, detailed methodologies, and the underlying signaling pathways.

Delta Sleep-Inducing Peptide (this compound), a neuropeptide with a well-documented role in sleep regulation, has garnered increasing interest for its potential antioxidant properties. In vitro studies have begun to shed light on its ability to counteract oxidative stress, a key factor in a myriad of pathological conditions. This guide synthesizes the available data to offer a clear comparison of this compound's antioxidant efficacy against its analogues and other known antioxidants.

Quantitative Analysis of Antioxidant Activity

The antioxidant activity of this compound and its analogues has been primarily evaluated through their ability to inhibit lipid peroxidation. One key study demonstrated that several this compound analogues exhibit considerable direct antioxidant activity (AOA). The specific AOA was determined by the inverse of the molar concentration required for 50% inhibition of lipid peroxidation.

CompoundAntioxidant Activity (Specific AOA, arbitrary units)Comparison to Standards
This compound Exhibited direct antioxidant activity-
This compound Analogue (ID-6) Higher than this compoundComparable to Vitamin C and β-carotene
Other this compound Analogues (15 total) Showed considerable direct antioxidant activity-
KND Peptide (structurally related) More pronounced antioxidant effects than this compound-

Note: Specific quantitative values (e.g., IC50) for the lipid peroxidation inhibition by this compound and its analogues are not consistently reported in publicly available literature, precluding a more detailed quantitative comparison in this table. The data presented is based on qualitative and comparative statements from existing research.[1]

Experimental Protocols

The primary method utilized to assess the in vitro antioxidant activity of this compound and its analogues is the inhibition of lipid peroxidation in a biological matrix.

Lipid Peroxidation Inhibition Assay in Mouse Liver Homogenate

This assay evaluates the ability of a compound to prevent the oxidation of lipids within a tissue homogenate, a process that generates harmful byproducts like malondialdehyde (MDA).

Protocol Outline:

  • Preparation of Liver Homogenate:

    • Excise livers from mice and immediately place them in ice-cold isotonic saline.

    • Weigh the tissue and homogenize it in an appropriate ice-cold buffer (e.g., 20 mM phosphate buffer, pH 7.4) to a specific concentration (e.g., 1g of tissue per 10 mL of buffer).

    • To prevent further oxidation during preparation, an antioxidant like butylated hydroxytoluene (BHT) can be added to the homogenization buffer.

    • Centrifuge the homogenate at a low speed (e.g., 3,000 x g for 10 minutes at 4°C) to remove large cellular debris. The resulting supernatant is used for the assay.

  • Induction of Lipid Peroxidation:

    • Lipid peroxidation can be initiated by adding an inducing agent to the liver homogenate. Common inducers include:

      • Ferrous iron (e.g., 50 µM)

      • tert-butyl hydroperoxide (t-BOOH) (e.g., 1 mM)

      • Bromotrichloromethane (BrCCl3) (e.g., 1 mM)

  • Treatment with Peptides:

    • The liver homogenate is incubated with various concentrations of this compound, its analogues, or standard antioxidants (e.g., Vitamin C, β-carotene).

  • Measurement of Lipid Peroxidation:

    • The extent of lipid peroxidation is typically quantified by measuring the levels of malondialdehyde (MDA), a major byproduct, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.

    • The TBARS reagent (a solution of thiobarbituric acid) is added to the reaction mixture and heated (e.g., at 95°C for 60 minutes).

    • MDA reacts with TBA to form a colored adduct, which can be measured spectrophotometrically at a specific wavelength (typically around 532 nm).

    • The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with the peptides to that of the control (induced peroxidation without any antioxidant).

Signaling Pathways and Mechanisms of Action

The precise signaling pathways underlying the in vitro antioxidant activity of this compound are still under investigation. However, existing research points to a few key mechanisms.

Mitochondrial Bioenergetics Enhancement

In vitro studies have demonstrated that this compound can enhance the efficiency of oxidative phosphorylation in rat brain mitochondria.[2] This process is crucial for cellular energy production, and its optimization can lead to a reduction in the generation of reactive oxygen species (ROS), which are natural byproducts of mitochondrial respiration. By improving the coupling of respiration to ATP production, this compound may help to minimize electron leakage from the electron transport chain, a primary source of superoxide radicals.

G cluster_mitochondrion Mitochondrion ETC Electron Transport Chain O2 O₂ ETC->O2 Electron Transport ROS ROS (Superoxide) ETC->ROS Electron Leakage ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ATP Synthesis This compound This compound OxPhos Enhanced Oxidative Phosphorylation Efficiency This compound->OxPhos OxPhos->ETC Improves Coupling OxPhos->ROS Reduces Leakage

Caption: this compound's potential influence on mitochondrial oxidative phosphorylation.

Direct Radical Scavenging

The demonstration that this compound analogues possess direct antioxidant activity suggests a capacity for radical scavenging.[1][3] This implies that the peptide structure itself can directly interact with and neutralize free radicals, thereby preventing them from damaging cellular components like lipids, proteins, and DNA. The specific amino acid residues within the this compound sequence that contribute to this activity have not been fully elucidated.

Potential Interaction with Cellular Signaling Cascades

There is some evidence to suggest that this compound may interact with cellular signaling pathways, such as the MAPK pathway. While the direct link between this interaction and antioxidant activity in vitro has not been firmly established, it is plausible that this compound could modulate the expression or activity of endogenous antioxidant enzymes through these pathways.

G cluster_workflow In Vitro Antioxidant Assay Workflow A Prepare Mouse Liver Homogenate B Induce Lipid Peroxidation (e.g., with Fe²⁺) A->B C Incubate with this compound, Analogues, or Standards B->C D Perform TBARS Assay (Measure MDA levels) C->D E Calculate Percentage Inhibition of Lipid Peroxidation D->E

Caption: General workflow for assessing peptide antioxidant activity.

Comparison with Other Antioxidant Peptides

While direct in vitro comparative studies between this compound and other well-known antioxidant peptides like carnosine and glutathione using standardized assays are limited in the available literature, some inferences can be drawn.

  • Carnosine: This dipeptide is known for its potent antioxidant and anti-glycating properties. Studies have shown its ability to scavenge free radicals and chelate pro-oxidant metals. A direct quantitative comparison with this compound's lipid peroxidation inhibition is needed to establish their relative potencies.

  • Glutathione (GSH): As a major intracellular antioxidant, GSH plays a critical role in detoxifying ROS and regenerating other antioxidants. Its antioxidant mechanism is well-characterized. Comparing the direct radical scavenging capacity of this compound to that of GSH would provide valuable insights into its potential physiological relevance.

Conclusion

The available in vitro evidence suggests that Delta Sleep-Inducing Peptide and its analogues possess direct antioxidant properties, primarily demonstrated through the inhibition of lipid peroxidation. The analogue ID-6, in particular, shows promise with antioxidant activity comparable to that of Vitamin C and β-carotene. The mechanism of action appears to be multifaceted, involving both the enhancement of mitochondrial efficiency and direct radical scavenging.

For researchers and drug development professionals, these findings open up new avenues for exploring the therapeutic potential of this compound beyond its sleep-inducing effects. Future in vitro studies should focus on obtaining robust quantitative data (IC50 values) from a variety of antioxidant assays (e.g., DPPH, ABTS, ORAC) to allow for more direct and comprehensive comparisons with other antioxidant compounds. Elucidating the specific amino acid residues responsible for its antioxidant activity and further detailing the involved signaling pathways will be crucial for the rational design of more potent and specific antioxidant peptides based on the this compound scaffold.

References

The Enigmatic Snooze: Assessing the Reproducibility of Delta Sleep-Inducing Peptide (DSIP) Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the scientific literature reveals a landscape of conflicting findings and unanswered questions surrounding the soporific promises of Delta Sleep-Inducing Peptide (DSIP). For researchers, scientists, and drug development professionals, understanding the challenges in reproducing this compound's effects is paramount. This guide provides a comparative analysis of key research findings, detailed experimental methodologies, and a visual representation of its proposed signaling pathways, offering a critical perspective on the enigmatic nature of this neuropeptide.

First discovered in the 1970s from the cerebral blood of sleeping rabbits, this compound was initially heralded as a potent, naturally occurring sleep-promoting substance.[1][2] However, subsequent decades of research have painted a more complex and often contradictory picture, with many studies failing to replicate the initial dramatic sleep-inducing effects.[1][3] This has led to a current consensus in the medical literature that the sleep-promoting effects of this compound are not well-established, and its precise biological role remains an unresolved riddle.[3]

Unraveling the Data: A Tale of Inconsistent Findings

A major hurdle in assessing this compound's efficacy is the lack of consistent, reproducible quantitative data from clinical trials. Early studies in animals, particularly rabbits, showed a significant increase in delta EEG activity, characteristic of deep, slow-wave sleep.[3] However, translating these findings to humans has proven challenging.

The table below summarizes the qualitative findings from representative studies, highlighting the inconsistencies in reported outcomes.

Study FocusReported Positive Effects on SleepReported Null or Contradictory EffectsKey Challenges in Reproducibility
Initial Animal Studies (Rabbits) Induction of spindle and delta EEG activity, reduced motor activity.[2]Species-specific effects, direct administration into the brain ventricle.
Human Clinical Trials (Insomnia) Some studies report modest improvements in sleep efficiency and latency.Many rigorous, placebo-controlled trials showed no significant clinical benefit over placebo.[1] Findings often described as "weak" or "not statistically significant."Small sample sizes, variations in dosage and administration route, short half-life of this compound.[1]
Analog Studies Synthesized analogues of this compound have shown stronger effects on sleep.[2]The original this compound molecule often showed no effect.[1]Highlights the potential instability and rapid degradation of the natural this compound peptide.[1]

A Closer Look at the "How": Experimental Protocols

The variability in experimental design is a significant contributor to the conflicting results in this compound research. Key methodological differences across studies include:

  • Subject Population: Studies have ranged from healthy volunteers to patients with chronic insomnia or other medical conditions.

  • Dosage: A wide range of doses have been used, with some studies suggesting a U-shaped dose-response curve, further complicating interpretation.

  • Route of Administration: Methods have included intravenous (IV) infusion, subcutaneous injection, and intranasal administration. The poor ability of this compound to cross the blood-brain barrier when administered peripherally is a major confounding factor.[1]

  • Outcome Measures: While polysomnography (PSG) has been the standard for objective sleep assessment, subjective measures of sleep quality have also been used, which can be prone to placebo effects.

One of the more detailed available protocols comes from the 1992 study by Schneider-Helmert and Schoenenberger:

  • Design: A double-blind, matched-pairs, parallel-group study.

  • Participants: 16 chronic insomniac patients.

  • Intervention: Intravenous administration of 25 nmol/kg body weight of this compound or a placebo (glucose solution).

  • Schedule: Subjects were monitored for 5 consecutive nights in a sleep laboratory (1 adaptation night, 1 baseline night, and 3 treatment nights).

  • Primary Outcomes: Polysomnographic recordings to assess sleep structure, objective and subjective sleep quality, and subjective tiredness.

Charting the Unknown: Proposed Signaling Pathways

The precise molecular mechanisms underlying this compound's actions are still largely unknown. The gene encoding for the natural peptide has not been identified, and a specific receptor has yet to be found.[2] However, research suggests potential interactions with several key neurotransmitter systems and signaling pathways.

It is hypothesized that this compound may modulate the activity of the MAPK (Mitogen-Activated Protein Kinase) pathway, which is involved in a wide range of cellular processes.[2] Additionally, some evidence points to interactions with the GABAergic and glutamatergic systems, the brain's primary inhibitory and excitatory neurotransmitter systems, respectively.

The following diagrams illustrate the proposed, though not definitively proven, signaling pathways through which this compound may exert its effects.

DSIP_Signaling_Pathways This compound This compound Unknown_Receptor Unknown Receptor This compound->Unknown_Receptor Binds? GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Potentiates? NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Inhibits? MAPK_Pathway MAPK Pathway (e.g., ERK) Unknown_Receptor->MAPK_Pathway Modulates Cellular_Response Cellular Response (Proliferation, Survival, etc.) MAPK_Pathway->Cellular_Response Regulates Neuronal_Activity Neuronal Activity GABA_A_Receptor->Neuronal_Activity Decreases NMDA_Receptor->Neuronal_Activity Modulates

Proposed this compound signaling pathways.

Experimental_Workflow_DSIP_Study Recruitment Patient Recruitment (e.g., Chronic Insomniacs) Adaptation Adaptation Night in Sleep Lab Recruitment->Adaptation Baseline Baseline Polysomnography (No Treatment) Adaptation->Baseline Randomization Randomization Baseline->Randomization DSIP_Group This compound Administration (e.g., IV Infusion) Randomization->DSIP_Group Placebo_Group Placebo Administration Randomization->Placebo_Group Treatment_Nights Treatment Nights (Polysomnography) DSIP_Group->Treatment_Nights Placebo_Group->Treatment_Nights Data_Analysis Data Analysis (Sleep Parameters) Treatment_Nights->Data_Analysis

A typical experimental workflow for a this compound clinical trial.

Conclusion: A Call for Rigor and Standardization

The story of this compound serves as a compelling case study in the complexities of neuropeptide research and the critical importance of rigorous, reproducible experimental design. While the initial promise of a "sleep peptide" has not been consistently borne out in human trials, the research has opened doors to understanding the intricate neurochemical regulation of sleep and wakefulness.

For drug development professionals, the challenges in this compound research underscore the need for:

  • Standardized Protocols: The adoption of consistent, well-defined experimental methodologies across different research groups is essential for meaningful data comparison.

  • Robust Preclinical Models: The development of more predictive animal models that better translate to human physiology is crucial.

  • Advanced Delivery Systems: Overcoming the blood-brain barrier and the inherent instability of peptides like this compound is a key hurdle for therapeutic development.

Future research, perhaps focusing on more stable synthetic analogs or novel delivery mechanisms, may yet unlock the therapeutic potential of this compound or its derivatives. However, for now, the reproducibility of its primary, much-lauded sleep-inducing effect remains a significant and unanswered question in the field of sleep science.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Delta Sleep-Inducing Peptide (DSIP)

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of research peptides like Delta Sleep-Inducing Peptide (DSIP) is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols minimizes risks to personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound in a research setting.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle this compound, whether in lyophilized or reconstituted form, with appropriate personal protective equipment (PPE). This includes, but is not limited to, lab coats, safety goggles, and nitrile gloves.[1][2][3][4][5] All handling of this compound for disposal should be conducted within a designated and properly ventilated area, such as a fume hood, to prevent inhalation of any airborne particles.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be treated as chemical waste.[1] Under no circumstances should peptides be disposed of in the regular trash or poured down the drain.[1][3]

  • Consult Institutional and Local Guidelines: The primary step is to consult and strictly follow your institution's specific guidelines for chemical waste disposal.[1] These protocols are designed to be in compliance with federal, state, and local environmental regulations.[4][5][6][7]

  • Review the Safety Data Sheet (SDS): The SDS provided by the supplier of your this compound is a crucial document that contains specific information regarding its hazards and recommended disposal methods. One SDS for this compound suggests dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[4] However, it is important to note that information can vary between suppliers, with some indicating no specific known hazards or disposal restrictions.[8] Always refer to the SDS that accompanied your specific product.

  • Segregate Waste: Ensure that waste this compound is segregated from other types of laboratory waste, such as biological or radioactive waste, unless institutional procedures dictate otherwise.[2]

  • Package for Disposal:

    • Solid this compound (Lyophilized Powder): Unused or expired lyophilized this compound should be kept in its original, clearly labeled vial.[3] Place the vial into a designated chemical waste container.

    • Reconstituted this compound (Liquid Form): Transfer the liquid this compound solution into a designated, leak-proof chemical waste container. Do not overfill the container.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should also be disposed of as chemical waste in the appropriate solid waste container.

  • Engage a Professional Waste Disposal Service: The disposal of chemical waste should be handled by a licensed and professional waste disposal company.[1][6] Your institution's environmental health and safety (EHS) office will typically manage the collection and disposal of these materials.

Spill Management

In the event of a this compound spill, it is important to have a spill kit readily available.[2] The area should be promptly contained using absorbent materials. Following containment, the area should be decontaminated as per your laboratory's standard operating procedures for chemical spills. All materials used for spill cleanup must be disposed of as chemical waste.

Experimental Protocols for Inactivation

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DSIP_Disposal_Workflow start Start: Unused/Expired this compound ppe Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Goggles) start->ppe consult_sds Consult Safety Data Sheet (SDS) and Institutional Guidelines ppe->consult_sds segregate Segregate as Chemical Waste consult_sds->segregate package_solid Package Solid this compound & Contaminated Materials segregate->package_solid package_liquid Package Liquid this compound Solution segregate->package_liquid waste_container Place in Designated, Labeled Chemical Waste Container package_solid->waste_container package_liquid->waste_container store Store Securely in Satellite Accumulation Area waste_container->store disposal Arrange for Pickup by Licensed Waste Disposal Service store->disposal end End: Compliant Disposal disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Delta Sleep-Inducing Peptide (DSIP)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Delta Sleep-Inducing Peptide (DSIP). The following procedures are based on standard laboratory safety protocols for peptides where the full toxicological profile has not been exhaustively determined.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, a cautious approach is recommended due to the incomplete toxicological data.[1][2][3] The recommended personal protective equipment is detailed below to minimize exposure and ensure safe handling.

Recommended PPE for Handling this compound

PPE Component Specification Purpose
Gloves Nitrile or latex gloves To prevent skin contact.[4][5]
Eye Protection Safety glasses with side shields or goggles To protect eyes from splashes or aerosols.[4][5]
Lab Coat Standard laboratory coat To protect skin and clothing from contamination.[4][5]

| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. A dust mask or respirator may be considered when handling larger quantities of lyophilized powder to avoid inhalation. | To prevent inhalation of the peptide powder.[2][3] |

Experimental Protocols: Handling and Reconstitution

Proper handling and reconstitution of this compound are critical for maintaining its integrity and ensuring the accuracy of experimental results.[6]

Step-by-Step Reconstitution Protocol:

  • Preparation: Work in a clean, well-ventilated area.[5] Don sterile gloves, a lab coat, and safety glasses.[7]

  • Equilibration: Allow the lyophilized this compound vial and the sterile diluent (e.g., bacteriostatic water) to reach room temperature before opening.[7]

  • Sterilization: Wipe the rubber septum of the this compound vial and the diluent vial with an alcohol swab.[7]

  • Dilution: Using a sterile syringe, slowly inject the desired volume of the diluent into the this compound vial, aiming the stream against the side of the vial to avoid foaming.[7]

  • Dissolution: Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking.[4]

  • Storage: For short-term storage, keep the reconstituted peptide at 2-8°C. For long-term storage, aliquot the solution into smaller sterile vials and freeze at -20°C or below to avoid repeated freeze-thaw cycles.[4]

Signaling Pathways and Experimental Workflows

To illustrate the procedural logic of safety in the laboratory, the following diagrams outline the decision-making process for PPE selection and the workflow for handling this compound.

PPE_Selection_Workflow start Start: Handling this compound assess_task Assess the Task (e.g., weighing, reconstituting, administering) start->assess_task select_ppe Select Appropriate PPE assess_task->select_ppe respirator Consider Respirator (for large quantities of powder) assess_task->respirator Handling large powder quantities? gloves Nitrile/Latex Gloves select_ppe->gloves eye_protection Safety Glasses/Goggles select_ppe->eye_protection lab_coat Lab Coat select_ppe->lab_coat perform_task Perform Task in a Well-Ventilated Area select_ppe->perform_task respirator->perform_task end End perform_task->end

Caption: Workflow for selecting appropriate PPE when handling this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

This compound Waste Disposal Summary

Waste Type Disposal Procedure
Unused this compound (lyophilized or reconstituted) Dispose of as chemical waste in a designated, labeled container. Follow local and institutional regulations for chemical waste disposal.[4][8]
Contaminated Consumables (e.g., pipette tips, vials, gloves) Place in a designated biohazard or chemical waste bag/container.[8]

| Sharps (e.g., needles, syringes) | Dispose of immediately in a designated sharps container.[8] |

The following diagram outlines the step-by-step process for the disposal of this compound-related waste.

DSIP_Disposal_Plan start Start: this compound Waste Generated segregate_waste Segregate Waste at Point of Generation start->segregate_waste sharps Sharps (needles, etc.) segregate_waste->sharps consumables Contaminated Consumables (gloves, tubes, etc.) segregate_waste->consumables unused_peptide Unused/Expired this compound segregate_waste->unused_peptide sharps_container Place in Puncture-Resistant Sharps Container sharps->sharps_container waste_bag Place in Labeled Chemical Waste Bag/Container consumables->waste_bag chemical_waste Dispose in Designated Chemical Waste Container unused_peptide->chemical_waste store_waste Store Waste in a Secure, Designated Area sharps_container->store_waste waste_bag->store_waste chemical_waste->store_waste professional_disposal Arrange for Professional Waste Disposal store_waste->professional_disposal end End professional_disposal->end

Caption: Step-by-step disposal plan for this compound-contaminated waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DSIP
Reactant of Route 2
Reactant of Route 2
DSIP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.